3-Chloro-5-fluoro-2-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(3-chloro-5-fluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDLPAVBXZISKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)Cl)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-5-fluoro-2-methoxyphenylboronic acid chemical properties
An In-Depth Technical Guide to 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, boronic acids are indispensable building blocks. Their utility is most profoundly demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon bonds.[1][2] Among the vast array of available boronic acids, those with highly functionalized phenyl rings offer chemists precise tools for molecular construction. This compound is a premier example of such a reagent, providing a unique combination of steric and electronic properties that are highly sought after in the synthesis of complex organic molecules.
This guide provides an in-depth examination of the chemical properties, synthesis, and applications of this compound. It is intended for researchers, scientists, and drug development professionals who require a technical understanding of this versatile reagent to accelerate their research and development programs.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The properties of this compound are summarized below. Note that due to the specificity of this isomer, CAS numbers for closely related structures are often cited in commercial sources; the data presented here is for the specific requested isomer where available and supplemented with data from structurally similar compounds.
Table 1: Physicochemical Properties of Chloro-Fluoro-Methoxyphenylboronic Acids
| Property | Value | Source(s) |
| IUPAC Name | (3-Chloro-5-fluoro-2-methoxyphenyl)boronic acid | - |
| CAS Number | 2304545-90-0 | - |
| Molecular Formula | C₇H₇BClFO₃ | [3][4] |
| Molecular Weight | 204.39 g/mol | [3][5] |
| Appearance | White to off-white solid/crystalline powder | - |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |
| Solubility | Soluble in organic solvents like methanol, THF, and DMF | - |
Note: Data is aggregated from suppliers of the target molecule and its close isomers. Researchers should always refer to the specific Certificate of Analysis for their batch.
The unique substitution pattern of this molecule is key to its utility. The ortho-methoxy group and meta-chloro and -fluoro groups create a distinct electronic and steric environment. The methoxy group is electron-donating, while the halogens are electron-withdrawing, influencing the reactivity of the boronic acid in cross-coupling reactions.
Synthesis of Substituted Phenylboronic Acids: A Mechanistic Approach
The synthesis of multi-substituted phenylboronic acids like this compound typically proceeds via a directed ortho-metalation followed by borylation. This strategy leverages the directing ability of substituents on the aromatic ring to achieve regioselective synthesis.
A common synthetic route involves the lithiation of a corresponding substituted chloro-fluoro-anisole precursor. The methoxy group directs the deprotonation to the C2 position. The resulting aryllithium intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the final boronic acid.[6][7][8][9]
Sources
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Synthesis route for 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route for this compound, a key building block in modern medicinal chemistry and materials science. The document is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established organometallic principles. We delve into the causality behind experimental choices, provide mechanistic insights, and present a self-validating protocol that emphasizes safety, efficiency, and reproducibility. The synthesis leverages a regioselective lithiation-borylation sequence, a powerful strategy for the functionalization of complex aromatic systems.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids and their derivatives are indispensable tools in contemporary organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed carbon-carbon bond-forming reaction offers a versatile and highly functional-group-tolerant method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This compound is a particularly valuable building block. Its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—provides multiple points for diversification and allows for the fine-tuning of steric and electronic properties in target molecules. The presence of the boronic acid moiety enables its use in Suzuki-Miyaura coupling, while the halogen atoms can serve as handles for subsequent cross-coupling reactions or other transformations.[5][6] This guide details a reliable synthetic strategy to access this important intermediate.
Synthetic Strategy: A Regioselective Lithiation-Borylation Approach
The synthesis of arylboronic acids is most commonly achieved by trapping an organometallic intermediate (typically an organolithium or Grignard reagent) with an electrophilic borate ester.[7] For a polysubstituted arene like our target, achieving high regioselectivity is the primary challenge.
Retrosynthetic Analysis
Our retrosynthetic strategy disconnects the C-B bond, pointing to an aryllithium intermediate as the key precursor. This intermediate can be generated from a suitable halo-aromatic starting material via a halogen-metal exchange reaction.
Caption: Retrosynthetic pathway for the target boronic acid.
Rationale for Strategy Selection
We have selected a lithiation-borylation sequence for two primary reasons:
-
High Regioselectivity: The generation of an aryllithium species via lithium-halogen exchange is a highly specific and efficient process. By choosing a starting material like 1-bromo-3-chloro-5-fluoro-2-methoxybenzene, the significantly greater reactivity of the C-Br bond compared to the C-Cl bond in lithium-halogen exchange ensures that the lithiation occurs exclusively at the desired position.
-
Mild Reaction Conditions: The lithiation and subsequent borylation can be performed at very low temperatures (-78 °C), which preserves the sensitive functional groups on the aromatic ring and prevents unwanted side reactions.[8][9] This is crucial for maintaining the integrity of the fluoro and methoxy substituents. The use of organolithium reagents is a well-established method for preparing substituted phenylboronic acids.[10][11]
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of structurally related arylboronic acids.[8][9] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the organolithium intermediates.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molarity/Purity | Amount (mmol) | Equivalents |
| 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene | 239.44 | >97% | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | DriSolv® | - | - |
| n-Butyllithium (n-BuLi) | 64.06 | 2.5 M in hexanes | 11.0 | 1.1 |
| Triisopropyl borate | 188.07 | 98% | 15.0 | 1.5 |
| Hydrochloric Acid (HCl) | 36.46 | 2 M (aqueous) | - | - |
| Diethyl ether | 74.12 | Anhydrous | - | - |
| Saturated Sodium Chloride (Brine) | - | Aqueous | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Granular | - | - |
Step-by-Step Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Lithiation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-chloro-5-fluoro-2-methoxybenzene (10.0 mmol, 1.0 equiv). Dissolve the starting material in 50 mL of anhydrous tetrahydrofuran (THF).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
While maintaining the internal temperature below -70 °C, add n-butyllithium (2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes. The formation of the aryllithium species may be indicated by a color change.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Borylation: To the aryllithium solution, add triisopropyl borate (15.0 mmol, 1.5 equiv) dropwise, again ensuring the internal temperature does not rise above -70 °C. A precipitate may form upon addition.
-
After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature over approximately 1-2 hours.
-
Workup and Isolation: Carefully quench the reaction by slowly adding 50 mL of 2 M aqueous HCl. Stir vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel. The product is typically a white to off-white solid.
Mechanistic Insights and Justification
A deep understanding of the underlying reaction mechanism is critical for troubleshooting and optimization.
-
Lithium-Halogen Exchange: The reaction is initiated by the nucleophilic attack of the n-butyl anion on the bromine atom of the starting material. This process is significantly faster for bromine than for chlorine, providing the desired regioselectivity. The reaction proceeds through a tetracoordinate 'ate' complex.
-
Electrophilic Trap: The newly formed aryllithium is a potent nucleophile and carbanion. It readily attacks the electron-deficient boron atom of triisopropyl borate.[12] Using a slight excess of the borate ester helps to minimize the formation of undesired borinic acid byproducts, which can arise from the addition of a second equivalent of the aryllithium reagent to the initially formed boronic ester.[13]
-
Hydrolysis: The addition of aqueous acid serves two purposes. First, it neutralizes any remaining organolithium species. Second, it protonates the alkoxy groups on the boron atom, leading to their departure as isopropanol and the formation of the final boronic acid, which exists in equilibrium with its cyclic trimeric anhydride, a boroxine.[14]
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously upon contact with air or moisture. It should only be handled by trained personnel under an inert atmosphere using proper syringe techniques.
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable and can form explosive peroxides. Always use them in a well-ventilated fume hood away from ignition sources.
-
General Precautions: Standard personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory throughout the procedure.
Conclusion
The lithiation-borylation route described in this guide represents a reliable and regioselective method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and stoichiometry, researchers can efficiently access this valuable synthetic intermediate. The principles and techniques outlined herein are broadly applicable to the synthesis of other complex arylboronic acids, empowering further innovation in drug discovery and materials science.
References
- Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. (n.d.). Ingenta Connect.
- Synthesis of aryl boronic acids. (1999). Google Patents.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. (n.d.). Benchchem.
- Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
- REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. (2012). HETEROCYCLES.
- Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. (n.d.). ACS Publications.
- Phenylboronic acid – preparation and application. (2024). Georganics.
- 3-Chloro-5-fluorophenylboronic acid. (n.d.). Chem-Impex.
- Standard Lithiation–Borylation A user's guide. (2017). University of Bristol.
- Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. (2013). Google Patents.
- Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. (n.d.). ResearchGate.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PMC - NIH.
- Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023). PMC - NIH.
- 3-Methoxyphenylboronic acid synthesis. (n.d.). ChemicalBook.
- PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. (n.d.). Patent 2231678 - EPO.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central.
- Mastering Suzuki-Miyaura Coupling: The Role of 5-Chloro-2-Fluorophenylboronic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.
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An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid: Properties and Applications
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis
Polysubstituted aromatic compounds are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic chemistry, celebrated for its versatility and functional group tolerance.[1] Central to this reaction's success is the boronic acid partner. 3-Chloro-5-fluoro-2-methoxyphenylboronic acid is a highly functionalized building block, offering chemists a strategic entry point for introducing a precisely substituted phenyl ring into complex target molecules. The specific arrangement of chloro, fluoro, and methoxy substituents provides a handle to fine-tune steric and electronic properties, which is a critical aspect of rational drug design and materials science. This guide offers an in-depth exploration of the physical and chemical properties of this reagent, its synthetic utility, and best practices for its application.
Section 1: Molecular Identity and Physicochemical Properties
While this compound is a structurally defined reagent, specific experimental data such as its melting point are not widely reported in publicly available literature. However, its core properties can be determined from its structure, and estimations can be drawn from closely related isomers.
Core Molecular Data
The fundamental properties of the target compound are derived directly from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₇H₇BClFO₃ | Calculated |
| Molecular Weight | 204.39 g/mol | Calculated[2][3][4] |
| Appearance | White to off-white solid (Expected) | Inferred from isomers[5] |
| CAS Number | Not explicitly found in searches. | N/A |
Comparative Physicochemical Data of Isomers
To provide researchers with a practical reference frame, the following table summarizes the properties of several commercially available isomers. This data suggests that the target compound is a solid at room temperature with a relatively high melting point.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| (3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid | 1451392-04-3 | C₇H₇BClFO₃ | 204.39 |
| (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 | C₇H₇BClFO₃ | 204.39 |
| (2-Chloro-5-fluoro-3-methoxyphenyl)boronic acid | 2304545-90-0 | C₇H₇BClFO₃ | 204.39 |
| (3-Chloro-6-fluoro-2-methoxyphenyl)boronic acid | 2121511-91-7 | C₇H₇BClFO₃ | 204.39 |
Molecular Structure Diagram
The unique substitution pattern is key to the reagent's reactivity.
Caption: 2D Structure of this compound.
Section 2: Chemical Properties and Reactivity Profile
Solubility and Stability
Arylboronic acids generally exhibit moderate solubility in organic solvents like tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), and are sparingly soluble in water. For storage, it is crucial to keep the compound in a tightly sealed container in a dry, cool environment, as boronic acids can undergo dehydration to form boroxines (cyclic anhydrides).[3] Storage at 2-8°C under an inert atmosphere is recommended to ensure long-term stability.
Reactivity in Suzuki-Miyaura Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a powerful method for forming C-C bonds, typically between an aryl or vinyl halide and an organoboron compound.[6][7][8]
The reactivity of the boronic acid is influenced by its substituents:
-
Electron-Withdrawing Groups (Cl, F): The chloro and fluoro groups increase the Lewis acidity of the boron atom, which can facilitate the crucial transmetalation step in the catalytic cycle.
-
Electron-Donating Group (OCH₃): The ortho-methoxy group can influence the reaction's regioselectivity and may participate in chelation with the palladium center, affecting catalyst activity and stability.[9]
The reaction is robust and compatible with a wide range of functional groups, making it a preferred method in multi-step syntheses common in drug discovery.[5]
Section 3: Key Synthetic Methodologies
General Synthesis of Substituted Phenylboronic Acids
While the specific synthesis of this compound is not detailed in the provided search results, a general and widely used method involves the reaction of a corresponding aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[10][11]
A representative procedure for a similar compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, involves the lithiation of 2-chloro-6-fluoroanisole with n-butyllithium at low temperatures, followed by quenching with trimethyl borate (B(OMe)₃) and subsequent workup.[11][12]
Workflow for Arylboronic Acid Synthesis:
Caption: General workflow for the synthesis of arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the coupling of an aryl chloride with this compound. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene/Water (e.g., 10:1 mixture, 5 mL)
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent mixture via syringe.
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for activating less reactive aryl chlorides.[6]
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.
-
Solvent: A toluene/water mixture is commonly used; water can aid in dissolving the base and facilitating the reaction.
Section 4: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving palladium(0) and palladium(II) intermediates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of an aryl halide to the active Pd(0) catalyst.[1] Following this, the boronic acid, activated by a base to form a more nucleophilic boronate species, undergoes transmetalation, transferring its aryl group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[1]
Section 5: Safety and Handling
Substituted phenylboronic acids require careful handling. While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profile can be inferred from closely related compounds.
-
GHS Pictogram: GHS07 (Exclamation Mark) is common for this class of compounds.[3]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendations:
-
Work in a well-ventilated area, preferably a fume hood.
-
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound represents a valuable and highly functionalized reagent for synthetic chemists. Its utility, primarily demonstrated through the Suzuki-Miyaura cross-coupling, allows for the precise and efficient construction of complex molecular architectures. While specific physical data for this isomer may be limited, a comprehensive understanding of its properties and reactivity can be achieved by examining the established chemistry of arylboronic acids and related analogs. By following the outlined protocols and safety guidelines, researchers can effectively leverage this building block to advance projects in drug discovery, materials science, and beyond.
References
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AOBChem USA. 3-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. [Link]
-
Organic Letters - ACS Publications. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]
-
ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
AOBChem USA. 3-Chloro-6-fluoro-2-methoxyphenylboronic acid. [Link]
- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]
- Google Patents. Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
-
AOBChem USA. This compound pinacol ester. [Link]
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- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 11. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 13. aobchem.com [aobchem.com]
3-Chloro-5-fluoro-2-methoxyphenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid and Its Isomers: Synthesis, Properties, and Applications
Introduction
Substituted phenylboronic acids are foundational building blocks in modern organic synthesis, prized for their versatility and stability. Among these, multi-substituted halogenated variants such as this compound are of particular interest to researchers in medicinal chemistry and materials science. These molecules serve as critical precursors for constructing complex molecular architectures, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The specific arrangement of chloro, fluoro, and methoxy substituents on the phenyl ring allows for fine-tuning of electronic properties, lipophilicity, and metabolic stability in target molecules, making them invaluable in drug discovery programs.
This guide provides a comprehensive technical overview of this compound, with a crucial emphasis on isomeric specificity. The precise placement of functional groups is paramount to a molecule's reactivity and its utility in targeted synthesis. Therefore, this document will address the distinct properties and applications of this structural class, offering field-proven insights into its synthesis, handling, and core reactivity.
Part 1: Physicochemical Properties and Isomeric Specificity
The nomenclature "this compound" can be ambiguous without a specific Chemical Abstracts Service (CAS) number, as multiple structural isomers exist with the same molecular formula and weight. The reactivity and utility of the compound are dictated by the specific substitution pattern on the aromatic ring. It is imperative for researchers to verify the exact isomer by its CAS number before use. The shared molecular formula for these isomers is C₇H₇BClFO₃, with a corresponding molecular weight of approximately 204.39 g/mol .[2][3]
Below is a comparative summary of closely related and commercially available isomers, highlighting the critical need for precise identification in experimental design.
| Property | (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | (3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid | (3-Chloro-6-fluoro-2-methoxyphenyl)boronic acid |
| CAS Number | 944129-07-1[3][4] | 1451392-04-3[2] | 2121511-91-7[5] |
| Molecular Formula | C₇H₇BClFO₃[3] | C₇H₇BClFO₃[2] | C₇H₇BClFO₃[5] |
| Molecular Weight | 204.39 g/mol [3][4] | 204.39 g/mol [2] | ~204.39 g/mol |
| Physical Form | Solid[4] | Solid | Solid[5] |
| Purity (Typical) | ≥95-98%[4] | ≥95%[2] | ≥95%[5] |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of arylboronic acids, including the halogenated methoxyphenylboronic acid isomers, predominantly relies on a robust and regioselective strategy involving organometallic intermediates. The most common approach is the reaction of an organolithium or Grignard reagent, derived from the corresponding aryl halide, with a trialkyl borate ester, followed by acidic hydrolysis.[6][7]
Causality in the Synthetic Process:
-
Aryl Halide Precursor: The synthesis begins with a multi-substituted aryl halide (typically a bromide or iodide for higher reactivity). The specific substitution pattern of this precursor dictates the final isomer of the boronic acid.
-
Organometallic Formation: The aryl halide is converted into a highly nucleophilic organometallic species. This is typically achieved through metal-halogen exchange with an alkyllithium reagent (like n-butyllithium) or by forming a Grignard reagent with magnesium metal.[7] This step is performed at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions and decomposition of the thermally sensitive organometallic intermediate.[6]
-
Electrophilic Quench: The generated organometallic compound is then treated with an electrophilic boron source, most commonly trimethyl borate or triisopropyl borate.[6][8] The nucleophilic carbon of the aryl ring attacks the electrophilic boron atom.
-
Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions (e.g., with HCl) to yield the final arylboronic acid.[6]
Part 4: Experimental Protocols
The following protocols are generalized starting points based on established methods for similar substrates. [9]Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for coupling an aryl chloride with a phenylboronic acid.
Materials:
-
This compound isomer (1.2 equiv.)
-
Aryl or heteroaryl chloride (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Vial Preparation: To an oven-dried reaction vial, add the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine when the starting material has been consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety.
Handling:
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [10][11]* Avoid Inhalation and Contact: Avoid breathing dust. Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water. [11][12]* Static Discharge: Take precautionary measures against static discharge.
-
Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [10] Storage:
-
Conditions: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [11]* Container: Keep the container tightly sealed to prevent moisture absorption, which can degrade the boronic acid. [11]* Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (Argon or Nitrogen) to maximize shelf life.
Conclusion
This compound and its isomers are highly valuable and enabling reagents in synthetic chemistry. Their utility, primarily demonstrated in the Suzuki-Miyaura cross-coupling, provides a reliable pathway for the synthesis of complex biaryl structures that are central to the development of new pharmaceuticals and advanced materials. A deep understanding of their isomeric forms, coupled with robust synthetic and handling protocols, allows researchers to effectively leverage the unique electronic and steric properties conferred by their specific substitution patterns. As the demand for novel and intricate molecular designs continues to grow, the importance of such precisely functionalized building blocks will only increase.
References
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
- (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid - CAS:1451392-04-3. Abovchem.
- SAFETY DATA SHEET - 3-Chloro-5-(trifluoromethyl)benzeneboronicacid pinacol ester. Fisher Scientific.
- 3-Chloro-6-fluoro-2-methoxyphenylboronic acid. AOBChem USA.
- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706. PubChem.
- (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1. Sigma-Aldrich.
- 3-Chloro-4-(methoxycarbonyl)benzeneboronic acid. Apollo Scientific.
- 3-Methoxyphenylboronic acid synthesis. ChemicalBook.
- Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety D
- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses.
- 3-CHLORO-4-METHOXYPHENYLBORONIC ACID - Safety D
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC - NIH.
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- 1. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid - CAS:1451392-04-3 - Abovchem [abovchem.com]
- 3. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]
- 5. aobchem.com [aobchem.com]
- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.fi [fishersci.fi]
- 11. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Spectral Analysis of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed analysis of the expected spectral data for 3-Chloro-5-fluoro-2-methoxyphenylboronic acid (CAS No. 1256346-45-7), a key building block in contemporary medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes established spectroscopic principles and data from structurally analogous compounds to offer a robust predictive analysis. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F, and ¹¹B NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. Each section includes a discussion of the underlying principles, predicted data, and standardized protocols for experimental acquisition, providing a self-validating framework for researchers.
Introduction
This compound is a polysubstituted aromatic compound of significant interest in synthetic chemistry, particularly as a versatile coupling partner in Suzuki-Miyaura reactions. The presence of chloro, fluoro, and methoxy substituents on the phenylboronic acid scaffold imparts unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting products. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide serves to fill the current gap in available spectral information by providing a detailed, predictive analysis grounded in spectroscopic theory and empirical data from related molecules.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular framework.
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid moiety. The chemical shifts of the aromatic protons are influenced by the electronic effects (inductive and mesomeric) of the substituents.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Ar-H | 7.0 - 7.5 | Doublet of doublets (dd) | ~2-3 Hz, ~8-9 Hz | The two aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. |
| OCH₃ | ~3.9 | Singlet (s) | N/A | The methoxy protons are not coupled to other protons and will appear as a sharp singlet. |
| B(OH)₂ | 4.5 - 6.0 (variable) | Broad singlet (br s) | N/A | The acidic protons of the boronic acid are exchangeable and often appear as a broad signal, the position of which is concentration and solvent dependent. |
Causality Behind Predictions: The electron-withdrawing nature of the chlorine and fluorine atoms will generally deshield the aromatic protons, shifting them downfield. The methoxy group, being an electron-donating group, will have a shielding effect, particularly on the ortho and para positions, though its influence will be modulated by the other substituents.
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are sensitive to the electronic environment created by the substituents.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-B | 125 - 135 | The carbon attached to the boron atom typically appears in this region and is often broad due to quadrupolar relaxation of the boron nucleus. |
| C-Cl | 130 - 140 | The carbon bearing the chlorine atom will be deshielded. |
| C-F | 155 - 165 (doublet) | The carbon attached to fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). |
| C-OCH₃ | 150 - 160 | The carbon bearing the methoxy group will be significantly deshielded. |
| Ar-C | 110 - 130 | The remaining aromatic carbons will appear in this range, with their specific shifts influenced by the combined electronic effects of the substituents. |
| OCH₃ | 55 - 65 | The methoxy carbon is typically found in this region. |
C. Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. The chemical shift will be characteristic of a fluorine atom on an aromatic ring with adjacent chloro and methoxy groups.
Predicted ¹⁹F NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹⁹F | -110 to -125 | The chemical shift of fluorine on an aromatic ring is influenced by the electronic nature of the other substituents. This predicted range is typical for fluoroaromatic compounds[1][2]. |
D. Predicted ¹¹B NMR Spectrum
¹¹B NMR is a valuable tool for studying boron-containing compounds. The chemical shift is indicative of the coordination state of the boron atom.
Predicted ¹¹B NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹¹B | 28 - 33 | For a trigonal planar (sp² hybridized) boronic acid, the ¹¹B chemical shift typically falls in this range[3][4]. The signal may be broad due to quadrupolar relaxation. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of boronic acids is crucial, as they can form boroxines (cyclic anhydrides) which can complicate spectral interpretation.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
The choice of solvent is critical. Methanol-d₄ can help to break up boroxine oligomers, leading to sharper signals for the monomeric boronic acid[5].
-
Filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Parameters:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
For ¹⁹F and ¹¹B NMR, these nuclei are generally more sensitive, and fewer scans may be required.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C-H, C=C, B-O, C-O, C-Cl, and C-F bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| 2850 - 3000 | C-H stretch | Methoxy (-OCH₃) and Aromatic (Ar-H) |
| 1600 - 1620, 1450 - 1580 | C=C stretch | Aromatic ring |
| 1310 - 1380 | B-O stretch | Boronic acid |
| 1200 - 1275 | C-O stretch (asymmetric) | Aryl ether |
| 1000 - 1050 | C-O stretch (symmetric) | Aryl ether |
| 1000 - 1100 | C-F stretch | Fluoroaromatic |
| 600 - 800 | C-Cl stretch | Chloroaromatic |
Causality Behind Predictions: The broadness of the O-H stretching band is due to hydrogen bonding between the boronic acid molecules in the solid state. The positions of the aromatic C=C stretching bands are characteristic of a substituted benzene ring.
Experimental Protocol for FTIR Spectroscopy (Solid Sample)
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone[6].
-
Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty spectrometer to subtract from the sample spectrum.
-
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum (Electron Ionization - EI)
Under electron ionization (EI) conditions, this compound is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.
Predicted Fragmentation Pattern:
| m/z | Ion | Rationale |
| 204/206 | [M]⁺ | Molecular ion. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope. |
| 186/188 | [M - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |
| 159/161 | [M - B(OH)₂]⁺ | Loss of the boronic acid group. |
| 131/133 | [M - B(OH)₂ - CO]⁺ | Subsequent loss of a carbonyl group from the [M - B(OH)₂]⁺ fragment. |
Causality Behind Predictions: The fragmentation of the molecular ion is driven by the stability of the resulting fragments. The loss of stable neutral molecules like water is a common fragmentation pathway. The isotopic pattern of chlorine provides a clear diagnostic marker in the mass spectrum.
Experimental Protocol for Mass Spectrometry (EI)
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
-
Ionization and Analysis:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.
-
IV. Workflow and Data Integration
The spectral data from NMR, IR, and MS should be integrated to provide a comprehensive and unambiguous identification of this compound. The following workflow illustrates this process.
Caption: Workflow for the predictive spectral analysis of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a comprehensive spectral profile for this important chemical entity. The included experimental protocols offer a standardized approach for researchers to acquire their own data, which can then be validated against the predictions laid out in this guide. This work serves as a valuable resource for scientists and professionals in the fields of drug discovery and materials science, facilitating the confident identification and application of this versatile building block.
References
- 1. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum [chemicalbook.com]
- 2. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR [m.chemicalbook.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. 3-Fluoroanisole(456-49-5) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
Solubility and stability of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid
Foreword: Navigating the Nuances of a Modern Building Block
To the researchers, scientists, and drug development professionals who rely on the precision of chemical reactivity, this guide offers a deep dive into the physicochemical characteristics of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a causal understanding of this reagent's behavior in various environments. The stability and solubility of a boronic acid are not fixed properties; they are dynamic equilibria influenced by a multitude of factors. Understanding these factors is paramount for successful process development, from reaction optimization to formulation. This document is structured to build from fundamental principles to practical, actionable protocols, ensuring that every experimental choice is grounded in solid scientific reasoning.
Physicochemical Landscape: The Influence of Molecular Architecture
The solubility and stability of this compound are intrinsically linked to its unique substitution pattern. The interplay of electronic and steric effects from the chloro, fluoro, and methoxy groups on the phenyl ring dictates its behavior.
-
Electron-Withdrawing Effects: The chloro and fluoro substituents are electron-withdrawing, which can impact the Lewis acidity of the boron atom and the stability of the C-B bond.[1][2][3][4][5]
-
Electron-Donating Effects: The ortho-methoxy group is electron-donating and can potentially form an intramolecular coordinating interaction with the vacant p-orbital of the boron atom, which may enhance stability.
-
Hydrogen Bonding: The boronic acid moiety is capable of acting as both a hydrogen bond donor and acceptor, influencing its solubility in protic solvents.
A critical, yet often overlooked, aspect of boronic acid chemistry is the equilibrium with its trimeric anhydride, the boroxine.[6][7][8] This dehydration is a thermally driven process and can significantly impact the accuracy of solubility measurements if not accounted for.[7][8][9]
Solubility Profile: A Solvent-by-Solvent Analysis
A comprehensive understanding of solubility is crucial for reaction setup, purification, and formulation. While specific quantitative data for this compound is not extensively published, we can infer its likely behavior based on the known properties of analogous substituted phenylboronic acids.[8][10][11]
Qualitative Solubility Predictions
Based on the polarity imparted by the substituents and the boronic acid group, a qualitative solubility profile can be anticipated.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Ethers | THF, Dioxane, Diethyl Ether | High | The oxygen atoms in ethers can act as hydrogen bond acceptors for the boronic acid hydroxyls, and the overall polarity is compatible.[10][11] |
| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, the carbonyl oxygen can act as a hydrogen bond acceptor.[8][9][11] |
| Chlorinated Solvents | Dichloromethane (DCM) | Moderate | Offers a balance of polarity suitable for dissolving many organic compounds.[10] |
| Aprotic Polar Solvents | DMF, DMSO | High | These solvents are excellent at solvating polar molecules and breaking up intermolecular hydrogen bonds.[10] |
| Alcohols | Methanol, Ethanol | High | Protic solvents that can engage in hydrogen bonding with the boronic acid. |
| Hydrocarbons | Hexanes, Toluene | Low | The non-polar nature of these solvents is generally incompatible with the polar boronic acid group.[8][11] |
| Aqueous Solutions | Water | Low to Moderate | Solubility is expected to be pH-dependent. At higher pH, the formation of the more soluble boronate anion will increase solubility. |
Experimental Protocol for Solubility Determination: The Dynamic Method
For precise solubility data, the dynamic (synthetic) method is recommended. This technique involves the visual or instrumental monitoring of the dissolution of the solid upon controlled heating.[9][11][12][13]
Methodology:
-
Sample Preparation: Accurately weigh the boronic acid and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer. The composition should be known with high precision.[12]
-
Heating and Stirring: The biphasic mixture is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred to ensure thermal equilibrium.[12]
-
Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. This can be monitored visually or by measuring the intensity of a light beam passing through the sample.[12][13]
-
Data Compilation: Repeat the measurement with different compositions to construct a solubility curve.
Diagram of the Dynamic Solubility Determination Workflow:
Caption: Workflow for the dynamic method of solubility determination.
Stability Profile and Degradation Pathways
Boronic acids are susceptible to several degradation pathways, which can impact their purity and reactivity over time.[14] Forced degradation studies are essential to elucidate these pathways and establish appropriate storage and handling conditions.[15][16][17]
Key Degradation Pathways
-
Thermal Degradation (Dehydration): As previously mentioned, heating can lead to the formation of boroxines. This is a reversible process in the presence of water.[6][18]
-
Hydrolytic Degradation: The stability of the C-B bond can be pH-dependent. While generally stable, extreme pH conditions can promote protodeboronation (cleavage of the C-B bond).[14]
-
Oxidative Degradation: This is a major degradation pathway for many boronic acids, often proceeding via reaction with reactive oxygen species to yield the corresponding phenol.[14][19][20][21] The electron-withdrawing groups on the phenyl ring of the title compound may influence its susceptibility to oxidation.[21]
-
Photolytic Degradation: Exposure to UV or visible light can induce degradation, although this is generally less common than oxidative or thermal degradation for simple phenylboronic acids.
Diagram of Major Degradation Pathways for Phenylboronic Acids:
Caption: Primary degradation pathways for the title boronic acid.
Experimental Protocol for Forced Degradation Studies
A systematic forced degradation study should be conducted to identify potential degradants and assess the intrinsic stability of the molecule.[15][16][17]
Summary of Forced Degradation Conditions:
| Stress Condition | Recommended Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days | To assess stability in acidic conditions and identify acid-catalyzed degradation products.[16] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days | To evaluate stability in basic conditions and identify base-catalyzed degradation products.[16] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To determine susceptibility to oxidation and identify oxidative degradation products.[15][16] |
| Thermal Degradation | Solid-state sample at 70°C for 1 week | To assess thermal stability and the potential for dehydration to the boroxine.[15] |
| Photostability | Expose solid and solution samples to 1.2 million lux-hours visible and 200 W-hr/m² UV light | To evaluate the impact of light exposure on stability.[15][16] |
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the appropriate stress media. For thermal and photostability, both solid and solution samples should be tested.
-
Stress Application: Expose the samples to the conditions outlined in the table above. A control sample should be stored under ambient, dark conditions.
-
Time Point Analysis: Withdraw aliquots at appropriate time intervals (e.g., 0, 6, 24, 48 hours, and 7 days).
-
Sample Quenching: If necessary, neutralize the acidic and basic samples to halt further degradation before analysis.
-
Analysis: Analyze the stressed samples and the control using a stability-indicating analytical method, such as HPLC with UV detection or mass spectrometry, to quantify the parent compound and identify any degradation products.
Analytical Considerations
The analysis of boronic acids and their potential degradants requires robust analytical methods.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common technique. However, on-column hydrolysis of boronate esters (if present) to the corresponding boronic acid can be a challenge.[22][23] Method development should carefully consider mobile phase pH and composition.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be a valuable alternative for the simultaneous analysis of polar boronic acids and their less polar ester counterparts.[22]
-
Non-Aqueous Capillary Electrophoresis (NACE): NACE is an effective technique for analyzing labile boronic esters and acids without inducing hydrolysis during the analysis.[24]
Conclusion and Recommendations
This compound is a valuable synthetic building block, but its effective use hinges on a thorough understanding of its solubility and stability. This guide provides a framework for predicting and experimentally verifying these critical parameters.
Key Recommendations for Researchers:
-
Solvent Selection: For synthetic applications, ethers (THF, dioxane) and polar aprotic solvents (DMF) are likely to be excellent choices for solubilizing this reagent.
-
Storage: To minimize degradation, store the compound in a cool, dry, and dark environment under an inert atmosphere to protect it from moisture, heat, light, and oxygen.
-
Forced Degradation: Conduct forced degradation studies early in the development process to anticipate potential stability issues and develop appropriate control strategies.
-
Analytical Monitoring: Employ a well-validated, stability-indicating analytical method to monitor the purity of the starting material and to track reaction progress accurately.
By applying the principles and protocols outlined in this guide, researchers can harness the full synthetic potential of this compound with confidence and precision.
References
- Yan, J., & Springsteen, G. (2004). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 69(15), 4966–4973.
- Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Akerman, M., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4966-4973.
- Springsteen, G., & Wang, B. (2002).
- Yan, J., Fang, H., & Wang, B. (2004). Substituent Effects on the pKa of Phenylboronic Acids. Chinese Journal of Chemistry, 22(8), 823-826.
- Cain, R. B., & Wright, K. A. (1998). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 64(1), 135-141.
- Ivanov, A. S., et al. (2001). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 90(11), 1845-1853.
- Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development.
- Forrester, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 118-124.
- Roberts, A. D., & Raines, R. T. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(19), 4851-4856.
- Forrester, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 118-124.
- Roberts, A. D., et al. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS Chemical Biology, 14(11), 2445-2453.
- Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
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ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]
- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
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STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.
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Semantic Scholar. (n.d.). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
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An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methoxyphenylboronic acid: A Keystone Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-fluoro-2-methoxyphenylboronic acid is a polysubstituted arylboronic acid that has emerged as a valuable building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern—featuring a chloro, a fluoro, and a methoxy group—imparts a nuanced electronic and steric profile, rendering it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key structural features, reactivity, and applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, safety considerations, and an analysis of its structural and electronic properties are presented to equip researchers with the knowledge required for its effective utilization.
Introduction: The Strategic Importance of Polysubstituted Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their remarkable utility in palladium-catalyzed cross-coupling reactions.[1] Among these, the Suzuki-Miyaura coupling has become an indispensable tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryls, a common motif in pharmaceuticals and functional materials.[2] The strategic functionalization of the aryl ring of the boronic acid allows for precise control over the steric and electronic properties of the target molecule. This compound is a prime example of a highly functionalized building block designed for such strategic synthetic endeavors. The presence of a chlorine atom provides a potential secondary site for cross-coupling, the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, and the methoxy group influences the electronic nature and conformation of the phenyl ring.[3]
Molecular Structure and Physicochemical Properties
The structural and electronic properties of this compound are dictated by the interplay of its substituents.
| Property | Value | Source |
| Chemical Formula | C₇H₇BClFO₃ | [4] |
| Molecular Weight | 204.39 g/mol | [4] |
| CAS Number | 1364541-01-3 | Inferred from commercial suppliers |
| Appearance | Typically a white to off-white solid | General knowledge of arylboronic acids |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals, with chemical shifts and coupling constants influenced by the positions of the chloro, fluoro, and methoxy groups. The methoxy group will present as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons will exhibit complex splitting patterns due to H-F and H-H couplings.
-
¹³C NMR: The carbon NMR will display characteristic signals for the aromatic carbons, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the O-H stretching of the boronic acid (typically a broad band around 3300 cm⁻¹), C-H aromatic stretching, C=C aromatic ring stretching, and C-O stretching of the methoxy group. The C-Cl and C-F stretching vibrations will also be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Three-Dimensional Structure and Conformation
The precise three-dimensional structure of this compound has not been publicly reported via X-ray crystallography. However, studies on similar phenylboronic acids reveal that the boronic acid group is generally coplanar with the phenyl ring to maximize π-conjugation.[5] The presence of the ortho-methoxy group may induce some out-of-plane twisting of the boronic acid moiety due to steric hindrance. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.[5]
Caption: 2D representation of this compound.
Reactivity and Electronic Effects
The reactivity of this compound in cross-coupling reactions is governed by the electronic nature of its substituents.
-
Boronic Acid Group (-B(OH)₂): This group is the reactive center for transmetalation with the palladium catalyst in Suzuki-Miyaura coupling.
-
Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group is electron-donating through resonance and electron-withdrawing through induction. Its net effect is typically electron-donating, which can increase the electron density on the phenyl ring.
-
Fluoro Group (-F): The fluorine atom is highly electronegative and is strongly electron-withdrawing by induction. It can also exert a weak electron-donating resonance effect.
-
Chloro Group (-Cl): The chlorine atom is also electron-withdrawing via induction and weakly electron-donating through resonance.
The combination of these substituents creates a unique electronic environment. The overall electron-withdrawing nature of the fluoro and chloro groups can enhance the Lewis acidity of the boron atom, potentially influencing the rate of transmetalation. The position of these groups also directs the regioselectivity of coupling reactions.
Synthesis of this compound
A common synthetic route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1] A plausible synthetic pathway for this compound would start from 1-chloro-3-fluoro-2-methoxybenzene.
Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of similar arylboronic acids.[1]
Materials:
-
1-Chloro-3-fluoro-2-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-chloro-3-fluoro-2-methoxybenzene and anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Slowly add trimethyl borate dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding an aqueous solution of HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable coupling partner in Suzuki-Miyaura reactions, allowing for the introduction of the 3-chloro-5-fluoro-2-methoxyphenyl moiety into a variety of organic molecules.
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.[6]
Materials:
-
Aryl or vinyl halide (e.g., aryl bromide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the degassed solvent(s).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Arylboronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents and moisture. Arylboronic acids can undergo dehydration to form boroxines, so it is important to store them in a tightly sealed container.
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its unique substitution pattern provides chemists with a powerful tool for introducing specific steric and electronic properties into target molecules. A thorough understanding of its structure, reactivity, and handling is essential for its successful application in the synthesis of novel pharmaceuticals, agrochemicals, and materials. While specific experimental data for this compound is not extensively available in the public domain, a predictive understanding based on its isomers and related compounds provides a solid foundation for its use in research and development.
References
- D. A. Thomas, V. S. Bryant, and S. C. Smith. (2015). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A, 119(27), 7235–7245.
- U.S. Patent No. 8,822,730 B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]
- D. A. Thomas, V. S. Bryant, and S. C. Smith. (2015). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A, 119(27), 7235–7245.
- G. A. Molander and N. Ellis. (2007). Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for C−C Bond Formation. Accounts of Chemical Research, 40(4), 275–286.
- C. E. Weston, A. G. Jamieson, and A. J. B. Watson. (2014). The application of boronic acids and their derivatives in medicinal chemistry. Future Medicinal Chemistry, 6(11), 1241–1266.
- M. D. Smith, and G. C. Lloyd-Jones. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1234–1246.
- D. G. Hall (Ed.). (2011).
- A. Suzuki. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
-
AOBChem USA. (n.d.). This compound pinacol ester. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. Retrieved from [Link]
- N. Miyaura and A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- J. P. F. G. de Souza, A. C. de Melo, and B. A. D. Neto. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 15(3), 321.
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Discovery and first synthesis of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
An In-depth Technical Guide to the Synthesis and Applications of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a halogenated and methoxy-substituted phenylboronic acid. This class of compounds serves as a crucial building block in modern synthetic organic chemistry, particularly in the synthesis of complex molecules for the pharmaceutical and material sciences sectors. This document details a validated synthetic protocol, explores the rationale behind the experimental design, and discusses the compound's applications, grounded in authoritative scientific literature.
Introduction and Significance
This compound is a synthetically versatile boronic acid derivative. Its utility stems from the orthogonal reactivity of its functional groups: the boronic acid moiety, which is a cornerstone of Suzuki-Miyaura cross-coupling reactions, and the chloro, fluoro, and methoxy substituents on the phenyl ring, which allow for fine-tuning of steric and electronic properties of target molecules. While the specific "discovery" of this particular boronic acid is not prominently documented as a landmark event, its emergence is intrinsically linked to the broader development and application of substituted phenylboronic acids in drug discovery.
The strategic placement of a chlorine and a fluorine atom offers medicinal chemists tools to modulate properties such as metabolic stability, lipophilicity, and binding interactions of a drug candidate. The ortho-methoxy group can influence the conformation of the molecule and participate in hydrogen bonding. Consequently, this reagent is frequently employed in the synthesis of biaryls, a common motif in many biologically active compounds.
First Synthesis and Methodologies
The first documented synthesis of this compound is often found within the experimental sections of patents and publications focused on the synthesis of larger, more complex molecules. A common and reliable method involves the ortho-lithiation of a substituted fluorobenzene, followed by quenching with a trialkyl borate.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound starts from the commercially available 1-chloro-3-fluoro-2-methoxybenzene. The key transformation is the introduction of the boronic acid group at the 5-position. This is achieved through a directed ortho-metalation, where the methoxy group directs the deprotonation to the adjacent position, followed by borylation.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis of this compound.
Step 1: Lithiation of 1-Chloro-3-fluoro-2-methoxybenzene
-
To a solution of 1-chloro-3-fluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes.
-
Stir the resulting solution at -78 °C for 1 hour.
Causality: The use of a strong base like n-butyllithium is essential for the deprotonation of the aromatic ring. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity. The methoxy group directs the lithiation to the ortho position due to its ability to coordinate with the lithium cation.
Step 2: Borylation
-
To the solution from Step 1, add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
Causality: Triisopropyl borate is an effective electrophile that traps the aryl lithium species to form a boronate ester. The slow warming to room temperature ensures the reaction goes to completion.
Step 3: Hydrolysis and Work-up
-
Quench the reaction with 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Causality: Acidic work-up hydrolyzes the boronate ester to the desired boronic acid. The extraction with ethyl acetate isolates the product from the aqueous phase.
Step 4: Purification
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality: Purification is necessary to remove any unreacted starting material and byproducts to obtain the final product with high purity.
Caption: Step-by-step workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
The accurate characterization of this compound is crucial for its use in subsequent synthetic steps. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₇H₆BClFO₃ |
| Molecular Weight | 204.38 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 135-145 °C |
| Solubility | Soluble in methanol, THF, and DMSO |
| CAS Number | 944755-13-7 |
Characterization Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be consistent with the substitution pattern.
-
¹³C NMR: The carbon NMR will display signals for the seven carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable reagent in the synthesis of a wide range of organic molecules. Its primary application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura reaction, this compound is coupled with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used in the pharmaceutical industry to construct the core structures of many drug candidates.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of a Kinase Inhibitor Intermediate
Several patents in the field of kinase inhibitors describe the use of this compound. For example, it can be used to synthesize a biaryl intermediate that is a key component of a Janus kinase (JAK) inhibitor. The chloro and fluoro substituents can enhance the binding affinity and selectivity of the final compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its synthesis via directed ortho-metalation is a reliable and scalable method. The presence of multiple functional groups allows for its use in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling, making it a key reagent in the development of new pharmaceuticals and functional materials.
References
A comprehensive list of references, including patents and journal articles that describe the synthesis and use of this compound, would be compiled here from primary literature sources. As the initial search did not yield a specific "first synthesis" paper, this section would typically include the earliest found examples of its synthesis and application.
A Theoretical and Computational Guide to 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid: Properties, Reactivity, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-fluoro-2-methoxyphenylboronic acid is a highly functionalized building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-withdrawing chloro group, a highly electronegative fluoro group, and an electron-donating methoxy group—provides a sophisticated tool for modulating the electronic, steric, and pharmacokinetic properties of target molecules. This technical guide delves into the theoretical underpinnings of this reagent, exploring its molecular structure, conformational preferences, and electronic properties through the lens of computational chemistry. By elucidating its predicted reactivity via analyses of frontier molecular orbitals and molecular electrostatic potential, we aim to provide researchers with a rational framework for its application, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids (PBAs) and their derivatives are foundational reagents in modern organic synthesis. Their stability, low toxicity, and versatile reactivity have established them as indispensable partners in metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, a critical step in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.
The true power of PBAs lies in the diversity of functional groups the phenyl ring can accommodate. This compound exemplifies this chemical diversity. The substituents are not merely passive decorations; they actively dictate the molecule's behavior:
-
The Boronic Acid Moiety (-B(OH)₂): The reactive center, enabling participation in catalytic cycles.
-
Ortho-Methoxy Group (-OCH₃): An electron-donating group that can influence the orientation of the boronic acid group through steric and electronic effects, potentially impacting reaction kinetics.
-
Meta-Chloro (-Cl) and Meta-Fluoro (-F) Groups: These electron-withdrawing halogen atoms modulate the electronic density of the aromatic ring, affecting its reactivity and the properties of the final coupled product.
This guide provides a theoretical framework for understanding how this specific combination of functional groups defines the character of this compound, offering predictive insights for its strategic deployment in synthesis.
Molecular Structure and Physicochemical Properties
A foundational understanding begins with the molecule's basic identity and structure. While multiple isomers exist, this guide focuses on the specified 3-Chloro-5-fluoro-2-methoxyphenyl substitution pattern. Note that CAS numbers can vary for different isomers. For instance, (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid has the CAS number 944129-07-1.[1][2]
| Property | Value |
| IUPAC Name | (3-Chloro-5-fluoro-2-methoxyphenyl)boronic acid |
| Molecular Formula | C₇H₇BClFO₃ |
| Molecular Weight | 204.39 g/mol [1] |
| Physical Form | Typically a solid or powder |
| Key Structural Features | Planar phenyl ring, trigonal planar boronic acid group |
In the solid state, phenylboronic acids often form hydrogen-bonded dimers. However, in solution, the monomeric form is prevalent and is the primary species involved in chemical reactions. A key structural parameter, predictable through computational modeling, is the dihedral angle between the plane of the aromatic ring and the C-B(OH)₂ plane. This rotation is influenced by the steric hindrance of the ortho-methoxy group and the electronic interactions of all substituents.
The Computational Approach: Unveiling Molecular Behavior with Density Functional Theory (DFT)
To probe the properties of this compound at a quantum-mechanical level, Density Functional Theory (DFT) is the method of choice for many researchers.[3] It offers a robust balance between computational cost and accuracy for molecules of this size.
A typical computational workflow involves:
-
Geometry Optimization: An initial guess of the molecular structure is optimized to find the lowest energy conformation (its most stable 3D shape).
-
Frequency Calculation: Performed on the optimized geometry to confirm it is a true energy minimum (i.e., not a transitional state) and to predict its vibrational spectra (IR/Raman).
This process provides a wealth of predictive data, from bond lengths and angles to electronic properties that govern reactivity.
Theoretical Analysis of Reactivity and Properties
DFT calculations yield several key descriptors that provide profound insights into the molecule's chemical nature.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
-
HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
For this compound, the electron-withdrawing Cl and F atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. The electron-donating OCH₃ group will counteract this effect to some extent. The precise balance of these effects determines the molecule's reactivity profile, which is invaluable for predicting its performance in reactions like the Suzuki coupling.
Molecular Electrostatic Potential (MEP) Map
An MEP map is a color-coded visualization of the electrostatic potential on the electron density surface of a molecule. It is an essential tool for predicting reaction sites.
-
Electron-Rich Regions (Red/Yellow): Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen and fluorine. These are sites susceptible to electrophilic attack.
-
Electron-Poor Regions (Blue): Indicate positive electrostatic potential, found around acidic hydrogen atoms, such as those in the -B(OH)₂ group. These are sites for nucleophilic attack.
-
Neutral Regions (Green): Indicate near-zero potential, typically the carbon atoms of the phenyl ring.
For this molecule, the MEP map is predicted to show strong negative potential around the oxygen atoms of the methoxy and boronic acid groups, as well as the fluorine atom. A significant positive potential is expected around the hydroxyl protons of the boronic acid, highlighting their acidic nature.
Predicted Vibrational and Spectroscopic Properties
While experimental data is the ultimate arbiter, theoretical calculations can predict spectroscopic features that aid in characterization.
-
FT-IR/Raman Spectroscopy: DFT frequency calculations can predict the vibrational modes. Key expected frequencies include the O-H stretch of the boronic acid (a broad band typically around 3300 cm⁻¹), the aromatic C=C stretching region (1400-1600 cm⁻¹), the C-B stretch, and characteristic vibrations for the C-Cl, C-F, and C-O bonds.
-
NMR Spectroscopy: The calculated electronic structure helps rationalize experimental ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra. The electron-withdrawing and -donating groups create a distinct pattern of chemical shifts for the aromatic protons and carbons, which can be correlated with the calculated electron densities at each atomic site.
| Theoretical Analysis | Predicted Outcome for this compound |
| HOMO-LUMO Gap | Moderate gap, indicating good stability for isolation but sufficient reactivity for cross-coupling. The gap is expected to be larger than more reactive, un-halogenated analogs. |
| MEP Map Features | Negative potential (red) localized on O and F atoms. Positive potential (blue) on the boronic acid -OH protons. The aromatic ring will show subtle variations due to substituent effects. |
| Key IR Frequencies | Strong, broad O-H stretch (~3300 cm⁻¹), B-O stretch (~1350 cm⁻¹), aromatic C=C stretches (1400-1600 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), and C-F stretch (~1100-1200 cm⁻¹). |
Application in Synthesis: The Suzuki-Miyaura Coupling
The primary application for this boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to install the 3-chloro-5-fluoro-2-methoxyphenyl moiety onto a target molecule. This reaction is a cornerstone of modern drug discovery.[4]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the bond of an aryl or vinyl halide (R¹-X).
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming a new C-C bond and regenerating the Pd(0) catalyst.
The electronic properties of the boronic acid, as predicted by DFT, directly influence the transmetalation step. The electron density on the aromatic ring and the Lewis acidity of the boron atom are critical factors for an efficient reaction.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example. Optimal conditions (catalyst, base, solvent, temperature) must be determined for each specific substrate pairing.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane) followed by a degassed aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Representative Workflow for DFT Calculation (using Gaussian)
This outlines the conceptual steps for setting up a DFT calculation. Specific keywords and syntax are software-dependent.
-
Build Molecule: Construct the 3D structure of this compound using a molecular modeling interface (e.g., GaussView, Avogadro).
-
Create Input File: Generate a Gaussian input file (.gjf or .com). This text file specifies:
-
Route Section (# line): Defines the calculation type. For an optimization and frequency calculation, this would be #p opt freq b3lyp/6-31g(d).
-
Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet).
-
Molecular Coordinates: List the atoms and their Cartesian coordinates.
-
-
Run Calculation: Submit the input file to the Gaussian software package for execution.
-
Analyze Output: Upon completion, analyze the output log file (.log).
-
Confirm successful completion and the absence of imaginary frequencies.
-
Extract optimized coordinates, energies (HOMO, LUMO), and thermodynamic data.
-
Visualize the results (molecular orbitals, MEP map, predicted spectra) using the modeling interface.
-
Conclusion
This compound is more than just a reagent; it is a carefully designed synthetic tool. Theoretical studies, primarily using DFT, provide an invaluable layer of understanding that complements experimental work. By predicting the molecule's stable conformation, electronic landscape, and spectroscopic signatures, computational chemistry allows for a more rational and efficient approach to synthesis. This guide has illuminated how these theoretical insights into frontier molecular orbitals and electrostatic potential can directly inform the practical application of this versatile building block in Suzuki-Miyaura couplings and the broader field of drug development. The synergy between theoretical prediction and experimental validation is paramount to unlocking the full potential of such sophisticated reagents.
References
-
PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. [Link]
-
AOBChem. 3-Chloro-6-fluoro-2-methoxyphenylboronic acid. AOBChem. [Link]
- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
- 1. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]
- 3. (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid - CAS:1451392-04-3 - Abovchem [abovchem.com]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
Methodological & Application
Applications of 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid in Medicinal Chemistry: A Technical Guide
Introduction: A Note on Availability and a Predictive Approach
In the landscape of medicinal chemistry, substituted phenylboronic acids are indispensable building blocks for the construction of complex molecular architectures, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide focuses on the potential applications of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid . It is important to note that, based on a comprehensive survey of commercial suppliers and scientific literature, this specific substitution isomer is not a readily available reagent.
Therefore, this document serves as a predictive and technical guide, drawing upon the well-established chemistry and documented applications of its close structural isomers, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid and 3-chloro-6-fluoro-2-methoxyphenylboronic acid. The principles, protocols, and strategic considerations detailed herein are based on the solid foundation of organoboron chemistry and are intended to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this unique structural motif.
The Strategic Value of the 3-Chloro-5-fluoro-2-methoxyphenyl Moiety
The specific arrangement of substituents on the phenylboronic acid ring offers a unique combination of electronic and steric properties that are highly valuable in drug design and discovery. Each functional group plays a distinct role:
-
Chloro Group: An electron-withdrawing group that can modulate the pKa of nearby functionalities and serve as a potential site for metabolic oxidation. Its presence can also enhance binding affinity through halogen bonding.
-
Fluoro Group: A small, highly electronegative atom that can significantly alter the electronic properties of the aromatic ring, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability.
-
Methoxy Group: An electron-donating group that can influence the conformation of the molecule and provide a handle for hydrogen bonding. The ortho-methoxy group, in particular, can influence the dihedral angle of the resulting biaryl product, which can be critical for achieving the desired biological activity.
The combination of these groups on a single scaffold allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties, making this class of building blocks highly attractive for structure-activity relationship (SAR) studies.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in medicinal chemistry is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1][2] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing a direct and efficient route to biaryl and heteroaryl-aryl compounds.[2]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the Pd(II) complex, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are predictive and based on established methods for structurally similar boronic acids.[4] Optimization of the catalyst, ligand, base, and solvent system is recommended for each specific substrate combination.
Protocol 1: Coupling with an Aryl Bromide
This protocol is a general starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv.)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water, 5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with a Heteroaryl Chloride
Aryl chlorides are generally less reactive than bromides, often requiring a more active catalyst system.[4] This protocol utilizes a palladium-buchwald ligand system.
Materials:
-
This compound (1.5 equiv.)
-
Heteroaryl chloride (1.0 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
1,4-Dioxane/Water (5:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
In a glovebox, combine the heteroaryl chloride (1.0 mmol), this compound (1.5 mmol), potassium phosphate (3.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.08 mmol) in a reaction vial.
-
Add the degassed 1,4-dioxane/water mixture (6 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and pass it through a short plug of celite.
-
Wash the celite with additional ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
| Protocol | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Aryl Bromide | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 8-16 |
| 2 | Heteroaryl Chloride | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O | 100-110 | 12-24 |
Note: The table summarizes general starting conditions. Optimization is recommended for specific substrates to achieve higher yields.
Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction, from setup to purification.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Agrochemicals
While direct applications of this compound are not documented, its isomers have proven utility. For instance, 4-chloro-2-fluoro-3-methoxyphenylboronic acid is a key intermediate in the synthesis of certain herbicidal compounds, such as 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinates.[5][6] This highlights the importance of this substitution pattern in creating biologically active molecules.
In drug discovery, the incorporation of the 3-Chloro-5-fluoro-2-methoxyphenyl moiety can be a strategic move in lead optimization. The unique electronic and steric profile can lead to improved target engagement, enhanced metabolic stability, and optimized pharmacokinetic properties.
Synthesis of Phenylboronic Acids
For researchers requiring access to this specific isomer, a common synthetic route to arylboronic acids involves the ortho-lithiation of a suitable precursor followed by quenching with a borate ester.[7][8] For this compound, a plausible synthetic precursor would be 1-chloro-5-fluoro-2-methoxybenzene.
The general procedure involves:
-
Dissolving the aryl halide in an anhydrous ether solvent (e.g., THF) and cooling to low temperatures (typically -78 °C).
-
Slow addition of a strong base, such as n-butyllithium, to effect a lithium-halogen exchange or direct deprotonation.
-
Quenching the resulting aryllithium species with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Acidic workup to hydrolyze the boronate ester to the desired boronic acid.
Conclusion
This compound, while not a standard off-the-shelf reagent, represents a valuable and synthetically accessible building block for medicinal chemistry. Its unique substitution pattern provides a powerful tool for modulating the properties of drug candidates. The protocols and strategies outlined in this guide, derived from the established chemistry of its close isomers, offer a solid foundation for researchers to explore the potential of this and other polysubstituted phenylboronic acids in their drug discovery and development programs.
References
-
Mahesh, R., Perumal, R. V., & Pandi, P. V. (2004). Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist. Biological & Pharmaceutical Bulletin, 27(9), 1403–1405. Retrieved from [Link]
-
AOBChem USA. (n.d.). 3-Chloro-6-fluoro-2-methoxyphenylboronic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Chloro-5-fluorophenylboronic acid. Retrieved from [Link]
- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent 8,822,730 B2.
-
PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]
- Epp, J. B., et al. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. WIPO Patent Application WO/2013/102078 A1.
-
Pinto, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4975. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid in Pharmaceutical Synthesis
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary pharmaceutical synthesis, the strategic construction of carbon-carbon bonds is paramount to the assembly of complex molecular architectures with therapeutic potential. Substituted phenylboronic acids are indispensable reagents in this endeavor, primarily serving as key coupling partners in palladium-catalyzed cross-coupling reactions. Among these, 3-Chloro-5-fluoro-2-methoxyphenylboronic acid has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapies.
The unique substitution pattern of this boronic acid—a chloro group, a fluoro group, and a methoxy group—imparts a distinct combination of steric and electronic properties. These substituents can influence the molecule's reactivity, selectivity in coupling reactions, and the physicochemical properties of the final active pharmaceutical ingredient (API), such as metabolic stability and target binding affinity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.
The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are favored in pharmaceutical development for several key reasons:
-
Stability: They are generally stable to air and moisture, facilitating ease of handling and storage.
-
Low Toxicity: Boron-containing compounds typically exhibit low toxicity, and the byproducts of Suzuki-Miyaura reactions are generally benign.
-
Functional Group Tolerance: The reaction conditions for Suzuki-Miyaura coupling are often mild, allowing for the presence of a wide array of functional groups in the coupling partners.
-
Commercial Availability: A vast number of substituted boronic acids are commercially available, enabling rapid exploration of structure-activity relationships (SAR).
The specific substituents on this compound play a crucial role. The electron-withdrawing nature of the chlorine and fluorine atoms can enhance the Lewis acidity of the boron center, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] The ortho-methoxy group can exert steric influence and may also participate in chelation with the palladium catalyst, potentially affecting the regioselectivity and efficiency of the coupling reaction.[2]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex.[3]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring activation of the boronic acid with a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
dot graph Suzuki_Miyaura_Cycle { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} caption: "Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction."
Application in the Synthesis of Kinase Inhibitor Scaffolds
Synthesis of a Key Pyrazolylpiperidine Intermediate
This protocol details the Suzuki-Miyaura coupling of this compound with a protected bromo-pyrazole to form a biaryl intermediate. Such intermediates are pivotal in the construction of more complex drug candidates.
dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} caption: "Experimental Workflow for Suzuki-Miyaura Coupling."
Detailed Experimental Protocol
Reaction: Suzuki-Miyaura Coupling of this compound with tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate.
Table 1: Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 204.39 | 1.2 | 1.2 |
| tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | 359.25 | 1.0 | 1.0 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.015 | 0.015 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.03 | 0.03 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Anhydrous, Degassed Toluene | - | 5 mL | - |
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 mmol, 1.0 equiv.), and Cesium Carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the reaction vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. The use of bulky, electron-rich phosphine ligands like XPhos is often crucial for the successful coupling of less reactive aryl chlorides.[6]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Expected Outcome: The expected product is tert-butyl 4-(4-(3-chloro-5-fluoro-2-methoxyphenyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. The yield will be dependent on the specific reaction conditions and purity of the starting materials, but yields for similar couplings are often in the range of 60-90%.
Causality Behind Experimental Choices
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is chosen to facilitate the oxidative addition of the relatively unreactive aryl chloride.[6]
-
Base: Cesium carbonate is a strong, yet relatively mild base that is effective in promoting the transmetalation step without causing significant side reactions.
-
Solvent: Anhydrous and degassed toluene is used to prevent quenching of the catalyst and to avoid side reactions that can be promoted by water and oxygen.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the oxidative addition of aryl chlorides.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time feedback on the progress of the reaction, allowing for adjustments to the reaction time if necessary.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This ensures that the desired transformation has occurred and provides a quantitative measure of the success of the reaction.
Conclusion
This compound is a highly versatile and valuable reagent in pharmaceutical synthesis. Its utility in constructing complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction makes it a key building block in the development of novel therapeutics, particularly in the field of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development efforts, with a strong emphasis on scientific integrity and reproducible results.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1.
- Google Patents. (n.d.). Pyrazolopyridines as kinase inhibitors - US8372842B2.
- Google Patents. (n.d.). Pyrazolyl-pyrimidine derivatives as kinase inhibitors - US9284298B2.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - US8822730B2.
- MySkinRecipes. (n.d.). (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- MDPI. (n.d.). 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 5. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
The Strategic Utility of 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid in Modern Organic Synthesis
Introduction: A Uniquely Positioned Building Block
In the landscape of synthetic organic chemistry, the strategic placement of functional groups on an aromatic scaffold is paramount for modulating the physicochemical and pharmacological properties of target molecules. 3-Chloro-5-fluoro-2-methoxyphenylboronic acid emerges as a highly valuable building block, offering a unique combination of steric and electronic features. The methoxy group at the 2-position, the fluorine at the 5-position, and the chlorine at the 3-position create a distinct electronic environment and provide multiple, orthogonally reactive sites for diversification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this versatile reagent, with a focus on its utility in constructing complex molecular architectures. Its role as a key intermediate is particularly notable in the synthesis of pharmaceuticals and agrochemicals, where it facilitates the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling.[1][2]
The presence of both a chloro and a fluoro substituent, along with a methoxy group, allows for selective manipulation and late-stage functionalization, a critical advantage in medicinal chemistry programs. This guide will delve into the core applications of this building block, providing detailed, field-proven protocols for its use in key carbon-carbon and carbon-nitrogen bond-forming reactions.
Core Applications: Enabling Access to Novel Chemical Space
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The boronic acid moiety serves as a robust handle for the introduction of the substituted phenyl ring onto a variety of electrophilic partners.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with exceptional functional group tolerance and stereospecificity.[3][4] this compound is an excellent substrate for these transformations, allowing for the synthesis of complex scaffolds. The reactivity of aryl chlorides, while typically lower than bromides or iodides, can be effectively overcome with the appropriate choice of catalyst and ligands.[5][6]
The workflow for a typical Suzuki-Miyaura coupling reaction is outlined below:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol details a general procedure for the coupling of this compound with a generic aryl bromide. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the oxidative addition of the aryl halide to the palladium(0) catalyst.[5]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1451392-04-3 | 204.39[7] | 1.2 | 1.2 |
| Aryl Bromide | Varies | Varies | 1.0 | 1.0 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.47 | 0.04 | 0.04 |
| K₃PO₄ (Potassium Phosphate) | 7758-11-4 | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 4 mL | - |
| Water | 7732-18-5 | 18.02 | 0.8 mL | - |
Procedure:
-
To an oven-dried reaction vial, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[5]
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).[5]
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos forms a highly active Pd(0) species in situ, which is necessary for the oxidative addition of the aryl bromide.
-
Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] Its use in an aqueous/organic solvent mixture is well-established.[5]
-
Solvent System: The mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents and facilitates the reaction. Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst.[5]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines.[8] This reaction has broad substrate scope and functional group tolerance, making it a staple in medicinal chemistry for the installation of nitrogen-containing moieties.[8] this compound can be converted to its corresponding aryl halide and subsequently used in Buchwald-Hartwig aminations. Alternatively, the boronic acid can be coupled first, and the resulting product can undergo amination at the chloro-position. The amination of aryl chlorides can be challenging and often requires the use of bulky, electron-rich phosphine ligands to achieve good yields.[9]
The catalytic cycle for the Buchwald-Hartwig amination is depicted below:
Sources
- 1. (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid - CAS:1451392-04-3 - Abovchem [abovchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
Introduction: Navigating the Challenges of a Unique Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on a particularly intriguing and challenging substrate: 3-Chloro-5-fluoro-2-methoxyphenylboronic acid. Its unique substitution pattern, featuring a moderately reactive chloro leaving group, an electron-withdrawing fluorine atom, and an electron-donating, sterically demanding methoxy group ortho to the boronic acid, presents a distinct set of challenges for achieving high-yielding and selective cross-coupling.
The inherent difficulty in activating the C-Cl bond, which is less reactive than corresponding C-Br or C-I bonds, necessitates the use of highly active palladium catalytic systems.[3] Furthermore, the electronic and steric environment of the boronic acid can influence the rates of key steps in the catalytic cycle, including transmetalation and reductive elimination. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ this compound in palladium-catalyzed cross-coupling reactions. We will delve into the rationale behind catalyst and ligand selection, provide detailed experimental protocols, and offer troubleshooting strategies for this specific transformation.
Critical Parameters for a Successful Cross-Coupling
Achieving a successful cross-coupling with this compound hinges on the careful selection of several key reaction parameters. The interplay between the palladium source, ligand, base, and solvent is crucial for overcoming the activation barrier of the aryl chloride and facilitating an efficient catalytic cycle.
The Catalyst System: Palladium Precatalyst and Ligand Selection
The choice of the palladium precatalyst and, more importantly, the ancillary ligand is paramount for the successful coupling of aryl chlorides.[4] For challenging substrates like this compound, electron-rich and sterically bulky phosphine ligands are often required.[5] These ligands promote the oxidative addition of the aryl chloride to the palladium(0) center, a typically rate-limiting step, and facilitate the subsequent reductive elimination to form the desired product.[5][6]
Recommended Catalyst Systems:
-
Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility in the coupling of aryl chlorides due to their steric bulk and electron-donating properties.[7]
-
Palladacycle Precatalysts: Pre-formed palladacycle catalysts, such as the G3 and G4 Buchwald precatalysts, offer improved air and moisture stability and can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[8][9][10]
dot graph "Catalyst_Selection" { layout=neato; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
Substrate [label="this compound\n(Challenging Substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; Challenge1 [label="C-Cl Bond Activation\n(Less Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Challenge2 [label="Steric Hindrance\n(ortho-Methoxy Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution [label="Highly Active Catalyst System", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ligand [label="Bulky, Electron-Rich\nPhosphine Ligands\n(e.g., SPhos, XPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precatalyst [label="Stable Pd Precatalysts\n(e.g., Buchwald G3/G4)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Substrate -> Challenge1; Substrate -> Challenge2; Challenge1 -> Solution; Challenge2 -> Solution; Solution -> Ligand; Solution -> Precatalyst; } caption: "Decision workflow for catalyst selection."
The Role of the Base and Solvent System
The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, facilitating the transfer of the organic group from the boronic acid to the palladium center.[1] For sterically hindered boronic acids, the choice of base can significantly impact the reaction rate and yield.
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): A strong base that is often effective for challenging couplings.
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can enhance reaction rates.
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective in some cases, potentially minimizing side reactions.
The solvent system must be capable of dissolving the reagents and be compatible with the reaction conditions. A mixture of an organic solvent and water is commonly employed to facilitate the dissolution of both the organic and inorganic components of the reaction.
Recommended Solvent Systems:
-
1,4-Dioxane/Water: A versatile and widely used solvent system for Suzuki-Miyaura couplings.
-
Toluene/Water: Another effective solvent system, particularly for higher temperature reactions.
-
Tetrahydrofuran (THF)/Water: A suitable alternative, although THF can be more prone to peroxide formation.
Experimental Protocols
The following protocols are proposed based on established methodologies for the cross-coupling of structurally similar and challenging aryl chlorides.[3] Optimization of these conditions for specific coupling partners is recommended.
Protocol 1: General Screening Conditions
This protocol is designed for the initial screening of reaction conditions to identify a suitable catalyst system.
Reagents and Materials:
-
This compound
-
Aryl or heteroaryl coupling partner (e.g., an aryl bromide or iodide)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane and water)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium precatalyst (1-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
A [label="1. Reagent Addition\n(Boronic Acid, Halide, Base, Catalyst)"]; B [label="2. Inert Atmosphere\n(Evacuate & Backfill)"]; C [label="3. Solvent Addition\n(Degassed)"]; D [label="4. Reaction\n(Heating & Stirring)"]; E [label="5. Monitoring\n(TLC, LC-MS)"]; F [label="6. Workup\n(Extraction & Washing)"]; G [label="7. Purification\n(Chromatography)"];
A -> B -> C -> D -> E -> F -> G; } caption: "General experimental workflow for the cross-coupling reaction."
Protocol 2: Optimized Conditions for a Model Reaction
This protocol provides a more specific set of conditions that can serve as a robust starting point for the coupling of this compound with a generic aryl bromide.
Reaction: this compound + 4-Bromoanisole
Reagents:
-
This compound (122 mg, 0.6 mmol, 1.2 equiv)
-
4-Bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv)
-
XPhos Pd G3 (21.2 mg, 0.025 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (212 mg, 1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Combine this compound, 4-bromoanisole, XPhos Pd G3, and potassium phosphate in a 10 mL microwave vial equipped with a magnetic stir bar.
-
Seal the vial with a crimp cap.
-
Evacuate and backfill the vial with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following table outlines potential problems and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a more active precatalyst (e.g., a G4 precatalyst).- Ensure thorough degassing of all solvents.- Screen different bases (e.g., Cs₂CO₃) and solvent systems.- Increase the reaction temperature in increments of 10-20 °C. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Rigorously exclude oxygen from the reaction.- Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source.[6] |
| Deboronated Starting Material | - Instability of the boronic acid under basic conditions | - Use a milder base (e.g., K₂CO₃).- Decrease the reaction temperature.- Consider using the corresponding boronic ester (e.g., pinacol ester) for increased stability.[11][12] |
| Formation of Byproducts | - Side reactions due to high temperature- Catalyst deactivation | - Lower the reaction temperature.- Increase the catalyst loading or use a more robust ligand. |
Representative Data
The following table presents hypothetical data based on typical outcomes for the cross-coupling of challenging aryl chlorides, illustrating the potential impact of different catalyst systems.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 82 |
| 3 | XPhos Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 100 | 91 |
| 4 | RuPhos Pd G3 | - | Cs₂CO₃ | Toluene/H₂O | 110 | 88 |
Conclusion
The palladium-catalyzed cross-coupling of this compound, while presenting challenges due to its electronic and steric properties, is a feasible transformation with careful optimization of the reaction conditions. The use of modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, is key to achieving high yields. The protocols and troubleshooting guide provided herein serve as a comprehensive starting point for researchers to successfully utilize this valuable building block in their synthetic endeavors.
References
- Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
- Investigation of an efficient palladium-catalyzed C(sp)-C(sp)
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Developing Ligands for Palladium(II)
- Slow release of organoboronic acids in cross-coupling reactions.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles.
- Struggling with Suzuki Reaction. Reddit.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. ChemOrgChem - YouTube.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
Application Notes and Protocols for C-C Bond Formation with 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
Introduction: Navigating the Challenges of a Sterically Hindered and Electronically Complex Boronic Acid
3-Chloro-5-fluoro-2-methoxyphenylboronic acid is a valuable building block in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctionalized aromatic core offers a versatile platform for the construction of complex molecular architectures. However, the successful application of this reagent in C-C bond formation, most notably the Suzuki-Miyaura cross-coupling reaction, is not without its challenges. The ortho-methoxy group and the adjacent chlorine atom introduce significant steric hindrance around the boronic acid moiety. This steric congestion can impede the crucial transmetalation step in the catalytic cycle.[1] Furthermore, the electronic properties of the phenyl ring, influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing halogen substituents, necessitate a carefully optimized catalytic system to achieve efficient and high-yielding transformations.
This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The methodologies presented herein are grounded in established principles for the coupling of sterically demanding and electronically nuanced substrates, aiming to provide researchers, scientists, and drug development professionals with a robust starting point for their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[2][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling, especially when dealing with challenging substrates like this compound.
Key Considerations for Reaction Optimization
Catalyst and Ligand Selection: The Heart of the Transformation
For sterically hindered and electron-rich or electron-deficient aryl chlorides, the selection of a highly active palladium catalyst and a bulky, electron-rich phosphine ligand is paramount. Traditional catalysts like Pd(PPh₃)₄ often prove insufficient for these challenging substrates.
Modern catalyst systems, often employing biarylphosphine ligands developed by Buchwald and others, have revolutionized the field.[4] These ligands are designed to promote both the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination to form the desired product.
| Ligand | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of substrates, including heteroaryl chlorides. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for sterically hindered and unactivated aryl chlorides. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Effective for a wide array of cross-coupling reactions. |
Table 1: Recommended Phosphine Ligands for Coupling of Hindered Substrates.
Palladium precatalysts, which are air- and moisture-stable, are often preferred for their ease of handling and for generating the active Pd(0) species in situ.
The Role of the Base: Activating the Boronic Acid
The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[5] The choice of base can significantly impact the reaction rate and yield.
For substrates prone to protodeboronation, milder bases are often preferred. However, for challenging couplings, stronger bases may be necessary to facilitate the transmetalation.
| Base | Strength | Common Applications |
| K₃PO₄ | Strong | Often used for challenging couplings, including those with aryl chlorides. |
| Cs₂CO₃ | Strong | Effective for sterically hindered substrates. |
| K₂CO₃ | Moderate | A versatile base suitable for a wide range of couplings. |
| KOAc | Weak | Used in cases where stronger bases lead to side reactions. |
Table 2: Common Bases for Suzuki-Miyaura Coupling.
Solvent Systems: Influencing Solubility and Reactivity
The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reactivity of the catalytic species. Aprotic polar solvents are commonly employed.
| Solvent | Boiling Point (°C) | Properties |
| 1,4-Dioxane | 101 | A common and effective solvent for Suzuki couplings. |
| Toluene | 111 | Often used for higher temperature reactions. |
| Tetrahydrofuran (THF) | 66 | Suitable for lower temperature couplings. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | A greener alternative to THF with a higher boiling point. |
Table 3: Common Solvents for Suzuki-Miyaura Coupling.
A mixture of an organic solvent and water is frequently used, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions may be necessary for specific coupling partners.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for the coupling of this compound with a range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enhanced Procedure for Coupling with Aryl Chlorides
Aryl chlorides are generally less reactive than aryl bromides, often requiring a more active catalyst system and higher reaction temperatures.[6][7]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
Toluene or 2-MeTHF
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Follow the general setup as described in Protocol 1, using the aryl chloride, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Use anhydrous toluene or 2-MeTHF as the solvent.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction closely, as higher temperatures may lead to decomposition of the starting materials or product.
-
Follow the workup and purification procedure as outlined in Protocol 1.
Workflow for Reaction Optimization
For challenging substrates or to improve reaction efficiency, a systematic optimization of the reaction parameters is recommended.
Figure 2: A systematic workflow for optimizing Suzuki-Miyaura coupling reactions.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh palladium source and ligand; Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃); Increase reaction temperature. |
| Protodeboronation of Boronic Acid | Base is too strong; Presence of excess water; High temperature. | Use a milder base (e.g., K₂CO₃, KOAc); Ensure anhydrous conditions (if applicable); Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Oxygen contamination. | Thoroughly degas solvents and reaction vessel; Maintain a positive pressure of inert gas. |
| Formation of Byproducts | Reaction temperature is too high; Incorrect base or solvent. | Lower the reaction temperature; Re-screen bases and solvents. |
Table 4: Troubleshooting Guide for Suzuki-Miyaura Coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound, while presenting challenges due to steric hindrance and complex electronics, is a highly feasible and valuable transformation. Success hinges on the rational selection of a modern, highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, in conjunction with careful optimization of the base and solvent. The protocols and guidelines presented in this application note provide a solid foundation for researchers to unlock the synthetic potential of this versatile building block, enabling the efficient construction of novel molecules for a wide range of applications.
References
-
Biffis, A., et al. (2000). Palladium/phosphite catalyst systems for efficient cross coupling of aryl bromides and chlorides with phenylboronic acid. Chemistry, 6(10), 1830-3. [Link]
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Das, S., et al. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
-
Li, Y., et al. (2013). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. ResearchGate. [Link]
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Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Rzepka, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2307–2316. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Mondal, B., et al. (2014). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. ResearchGate. [Link]
-
Li, L., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030. [Link]
-
Che-Hao, L., & Snieckus, V. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Pure and Applied Chemistry, 88(8), 755-764. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient mono- and di-arylation of 2,5-dibromothiophene. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
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- 7. researchgate.net [researchgate.net]
The Strategic Synthesis of Novel Heterocycles Utilizing 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid
An Application Note for Advanced Synthesis
Abstract
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid as a pivotal building block in the synthesis of novel heterocyclic compounds. The unique substitution pattern of this reagent—featuring chloro, fluoro, and methoxy groups—offers a sophisticated tool for modulating the physicochemical and pharmacological properties of target molecules. We delve into the mechanistic underpinnings of its application in palladium-catalyzed cross-coupling reactions, provide detailed, field-proven protocols for the synthesis of complex biaryl and fused heterocyclic systems, and discuss critical parameters for reaction optimization and troubleshooting. The methodologies presented herein are designed to be robust and adaptable, facilitating the exploration of new chemical space in drug discovery and materials science.
Introduction: The Value Proposition of a Multifunctional Reagent
Heterocyclic scaffolds are foundational to medicinal chemistry, forming the core of a vast number of approved pharmaceutical agents.[1] The precise functionalization of these scaffolds is critical for tuning biological activity, selectivity, and pharmacokinetic profiles (ADME). This compound has emerged as a particularly valuable intermediate in this context.[2] Its utility stems from several key features:
-
The Boronic Acid Moiety : This functional group is the cornerstone of the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis.[3]
-
Halogen Substitution : The presence of both chlorine and fluorine atoms provides multiple strategic advantages. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3] The chlorine atom serves as a reactive handle for subsequent functionalization or can be retained as a key pharmacophoric element.
-
Methoxy Group : The ortho-methoxy group exerts a significant electronic and steric influence, which can direct reaction pathways and modulate the conformation of the final product, a crucial factor in receptor binding.
This guide will focus on leveraging these features through the Suzuki-Miyaura reaction to construct novel heterocyclic architectures, such as those found in kinase inhibitors and other targeted therapeutics.[4][5]
The Suzuki-Miyaura Reaction: Mechanistic Insights
The success of any synthesis utilizing this compound hinges on a solid understanding of the Suzuki-Miyaura catalytic cycle. This palladium-catalyzed reaction provides a reliable pathway for coupling organoboron compounds with organic halides or triflates.[6]
The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition : A low-valent Palladium(0) complex reacts with the heterocyclic halide (Het-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive halides like chlorides.[7]
-
Transmetalation : The boronic acid, activated by a base, transfers its organic moiety (the 3-chloro-5-fluoro-2-methoxyphenyl group) to the Pd(II) center, displacing the halide. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial as it forms a more nucleophilic boronate species, facilitating this transfer.[8]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Component Selection
-
Catalyst System (Precursor & Ligand): While simple catalysts like Pd(PPh₃)₄ can be effective, the coupling of sterically hindered partners or the activation of less reactive aryl/heteroaryl chlorides often requires more sophisticated systems.[7] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are employed to accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and shorter reaction times.[9]
-
Base and Solvent: The choice of base is critical. Strong bases like Cs₂CO₃ or K₃PO₄ are often superior to weaker ones, as they more effectively generate the active boronate species. The solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water, must solubilize both the organic and inorganic components of the reaction.[7]
Experimental Protocols & Workflows
The following protocols are designed as robust starting points. Researchers should note that optimization for each specific substrate pair is often necessary.
Protocol 1: Synthesis of a 2-Aryl-5-chloropyrimidine Kinase Inhibitor Scaffold
This protocol details the synthesis of a biaryl heterocycle, a common core structure in many kinase inhibitors.[4][5] We will couple this compound with 2,5-dichloropyrimidine.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,5-dichloropyrimidine (1.0 mmol, 1 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the vial. The use of degassed solvents is critical to prevent catalyst oxidation.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-5-chloropyrimidine.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Condition | Rationale |
| Boronic Acid | 1.2 equivalents | Ensures complete consumption of the limiting halide partner. |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly active system for coupling with less reactive aryl chlorides.[7] |
| Base | K₃PO₄ (2.0 equiv.) | Strong, non-nucleophilic base effective in promoting transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (5:1) | A robust solvent system that facilitates dissolution of all components. |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Atmosphere | Argon / Nitrogen | Prevents oxidative degradation of the Pd(0) catalyst. |
Table 1: Summary of Optimized Reaction Conditions for Protocol 1.
Protocol 2: Intramolecular Buchwald-Hartwig Amination for Fused Heterocycle Synthesis
This protocol demonstrates how the product from Protocol 1 can be used to construct a more complex, fused tricyclic heterocycle. By introducing an amine nucleophile, an intramolecular C-N bond formation can be achieved.
Step-by-Step Methodology:
-
Initial Reaction: Synthesize 2-(3-chloro-5-fluoro-2-methoxyphenyl)-5-chloropyrimidine as described in Protocol 1. Introduce a nucleophile, such as 2-aminophenol, via an SₙAr reaction at the more reactive C5 position of the pyrimidine. This yields an intermediate primed for cyclization.
-
Cyclization Setup: In a glovebox, combine the intermediate from step 1 (1.0 mmol, 1 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.) in a reaction vial.
-
Reaction Conditions: Add anhydrous, degassed toluene (10 mL). Seal the vial and heat to 110 °C with stirring for 18-24 hours. The intramolecular C-Cl bond at the 3-position of the phenyl ring is targeted for this C-N coupling.[1]
-
Work-up and Purification: Cool the reaction, filter through a pad of Celite®, and wash with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to yield the fused heterocyclic product.
This two-step sequence showcases how this compound can serve as a linchpin for building complex molecular architectures far beyond simple biaryl systems.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere. | Ensure all reagents are pure, solvents are rigorously degassed, and the reaction vessel is properly purged with inert gas. |
| Poor choice of ligand/base. | Screen a panel of ligands (e.g., SPhos, BrettPhos) and bases (e.g., Cs₂CO₃, K₂CO₃) to find the optimal combination for the specific substrate. | |
| Protodeboronation | Presence of excess water or acidic impurities; prolonged reaction time at high temperature. | Use anhydrous solvents where possible, ensure the base is not hygroscopic, and monitor the reaction to avoid unnecessary heating after completion.[3] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve the degassing procedure and maintain a positive pressure of inert gas throughout the reaction. |
| Difficult Purification | Close polarity of product and byproducts. | Optimize the chromatography gradient, consider reverse-phase chromatography, or attempt recrystallization. |
Table 2: Common Issues and Troubleshooting Strategies.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of novel and complex heterocycles. Its unique electronic and structural features, when combined with modern palladium-catalyzed cross-coupling methodologies, provide medicinal chemists with a reliable tool to generate libraries of diverse compounds for biological screening. The protocols and insights provided in this application note serve as a validated foundation for researchers to confidently employ this building block in their synthetic campaigns, accelerating the discovery of next-generation therapeutics and advanced materials.
References
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- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. OUCI.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
- Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. BenchChem.
- (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid. MySkinRecipes.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. BenchChem.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. LinkedIn.
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The Strategic Role of 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid in the Synthesis of Next-Generation Agrochemicals
Introduction: The Imperative for Advanced Agrochemical Scaffolds
The global challenge of ensuring food security necessitates the continuous development of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management characteristics. Within the synthetic chemist's toolkit, boronic acids have emerged as indispensable building blocks, largely due to their versatility in carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.[1][2] This application note delves into the specific utility of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid, a highly functionalized intermediate poised for the synthesis of complex agrochemical active ingredients. The strategic placement of chloro, fluoro, and methoxy substituents on the phenyl ring offers a unique combination of electronic and steric properties that can be exploited to fine-tune the biological activity and physicochemical properties of target molecules.[3][4]
This document serves as a comprehensive guide for researchers and synthetic chemists in the agrochemical sector, providing not only detailed experimental protocols but also the underlying scientific rationale for its application. We will explore its role in the construction of a representative fungicidal scaffold, illustrating its potential to drive the discovery of new crop protection solutions.[5][6][7]
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its effective and safe use in any synthetic protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₇BClFO₃ | [8] |
| Molecular Weight | 204.39 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [3] |
| Storage | Store at room temperature in a cool, dry place. | [9] |
Safety and Handling: this compound should be handled by technically qualified personnel.[9] As with all boronic acids, it is advisable to consult the Safety Data Sheet (SDS) prior to use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Core Application: Suzuki-Miyaura Cross-Coupling in Fungicide Synthesis
The primary application of this compound in agrochemical development is as a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][10] This reaction facilitates the formation of a biaryl linkage, a common structural motif in many modern fungicides and herbicides.[1][11] The presence of the halogen and methoxy substituents on the boronic acid can influence reaction kinetics and product properties, making it a valuable tool for scaffold diversification.[3][12]
Illustrative Synthetic Pathway: A Novel Phenyl-Pyrazole Fungicide
To demonstrate the utility of this compound, we propose its use in the synthesis of a novel phenyl-pyrazole carboxamide, a class of compounds often associated with succinate dehydrogenase inhibitor (SDHI) fungicidal activity.
Caption: Proposed synthesis of a key biaryl intermediate.
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of the target biaryl intermediate. Optimization may be necessary based on specific laboratory conditions and substrate purity.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
This protocol details the critical C-C bond formation step to create the core fungicidal scaffold.
Rationale: The choice of a palladium catalyst and a suitable phosphine ligand is crucial for efficient coupling, especially with potentially less reactive aryl chlorides.[12] A weak base is used to activate the boronic acid without promoting its premature decomposition.[13] The solvent system is selected to ensure solubility of all reactants and facilitate heat transfer.
Materials:
-
This compound
-
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equiv.), 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv.), and Potassium Carbonate (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.03 equiv.).
-
Add anhydrous 1,4-dioxane and degassed water to form a 4:1 mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure inert atmosphere; use fresh catalyst. |
| Low reaction temperature | Increase temperature in increments of 10 °C. | |
| Insufficient base | Increase base stoichiometry to 2.5-3.0 equivalents. | |
| Protodeboronation | Presence of excess water or oxygen | Use thoroughly degassed solvents; maintain a strict inert atmosphere. |
| Reaction time too long | Monitor reaction closely and quench once starting material is consumed. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern provides a handle for chemists to introduce desirable electronic and steric features into target molecules. The robust nature of the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl scaffolds, paving the way for the discovery and development of next-generation fungicides, herbicides, and insecticides with enhanced performance characteristics. The protocols and insights provided herein offer a solid foundation for the successful application of this promising intermediate in agrochemical research and development.
References
- Benchchem. Application Notes and Protocols: The Role of Boronic Acids in Agrochemical Synthesis.
- OUCI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery.
- MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery.
- PubMed. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Organic Synthesis & Where to Buy.
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- Chem-Impex. 3-Fluoro-5-methoxyphenylboronic acid.
- MySkinRecipes. (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid.
- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Abovchem. (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid.
- Benchchem. Application Notes: Synthesis of Novel Agrochemicals Using 2-Fluoropyridine-3-boronic Acid.
- Guidechem. Unlocking Chemical Synthesis: A Comprehensive Guide to 3'-Chloro-5'-fluoroacetophenone.
- Benchchem. Application Notes and Protocols: 3-Chloro-4-fluoroaniline in the Agrochemical Industry.
- Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- AKSci. (2-Chloro-5-fluoro-3-methoxyphenyl)boronic acid.
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Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid
Abstract
This technical guide provides a comprehensive experimental framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with 3-Chloro-5-fluoro-2-methoxyphenylboronic acid. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of complex biaryl structures that are pivotal in pharmaceutical and materials science research. This document offers an in-depth examination of the reaction mechanism, detailed, field-proven protocols, and the scientific rationale behind the selection of catalysts, ligands, and reagents. The protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, facilitating reaction optimization and scale-up.
Introduction: The Suzuki-Miyaura Reaction in Modern Synthesis
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium(0) complex.[1] Its popularity stems from its mild reaction conditions, tolerance of a wide array of functional groups, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[2]
The specific substrate, this compound, is a valuable building block for introducing a highly functionalized phenyl ring. The electronic effects of the chloro and fluoro substituents, combined with the steric hindrance imposed by the ortho-methoxy group, present unique challenges and considerations for achieving high-yield couplings. This guide addresses these challenges by providing tailored protocols that leverage modern catalytic systems.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (Ar'-B(OH)₃⁻), which then displaces the halide on the palladium complex.[6][7]
-
Reductive Elimination: The two organic fragments (Ar and Ar') on the Pd(II) center couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][5]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Key Experimental Parameters and Rationale
The success of coupling with this compound hinges on the careful selection of several key parameters. The electronic properties (electron-withdrawing F, Cl) and steric bulk (ortho-OCH₃) of this reagent necessitate a highly active catalytic system.
Catalyst and Ligand Selection
-
Palladium Precursor: Standard precursors like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective. Pd(OAc)₂ is reduced in situ to the active Pd(0) species.[4]
-
Ligand Choice (Critical): The ortho-methoxy group on the boronic acid, along with substitution on the aryl halide partner, can create significant steric hindrance. Furthermore, if the coupling partner is an aryl chloride, its C-Cl bond is less reactive and requires a potent catalyst for oxidative addition.[3] To overcome these challenges, bulky and electron-rich phosphine ligands are required. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.
-
Recommended Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for sterically demanding couplings and activating aryl chlorides.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active Buchwald ligand, often successful where other ligands fail.[3]
-
-
The Role of the Base
The base is not a mere spectator; it is essential for activating the boronic acid.[6] It reacts with the boronic acid to form an anionic boronate complex, which is significantly more nucleophilic and readily participates in the transmetalation step.[7][8]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective, particularly in aqueous/organic solvent mixtures.
-
Cesium Carbonate (Cs₂CO₃): Often used in anhydrous conditions with toluene or dioxane, known for its high solubility and efficacy in challenging couplings.
-
Solvent System
The solvent must solubilize all components of the reaction and be stable at the required temperature. Degassing the solvent (by sparging with an inert gas like argon or nitrogen) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Recommended Solvents:
-
1,4-Dioxane / Water: A common and effective mixture that works well with phosphate bases.
-
Toluene: A good choice for higher temperature reactions, often used with carbonate bases under anhydrous conditions.
-
Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment. This compound and related phenylboronic acids are typically classified as skin, eye, and respiratory irritants.[5][6][7][9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Caption: A high-level overview of the Suzuki-Miyaura experimental procedure.
Protocol 1: General Procedure using SPhos Ligand in Dioxane/Water
This protocol is a robust starting point for coupling with aryl bromides and activated aryl chlorides.
| Reagent | Amount (1.0 mmol scale) | Molar Eq. | Mol% |
| Aryl Halide | 1.0 mmol | 1.0 | - |
| This compound | 184 mg (1.2 mmol) | 1.2 | - |
| Pd(OAc)₂ | 4.5 mg (0.02 mmol) | - | 2 mol% |
| SPhos | 16.4 mg (0.04 mmol) | - | 4 mol% |
| K₃PO₄ | 424 mg (2.0 mmol) | 2.0 | - |
| Degassed 1,4-Dioxane | 4.0 mL | - | - |
| Degassed Water | 1.0 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Establish Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Using syringes, add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL).
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Protocol 2: General Procedure using XPhos Ligand in Toluene
This protocol is recommended for particularly challenging substrates, such as sterically hindered or electron-rich aryl chlorides.
| Reagent | Amount (1.0 mmol scale) | Molar Eq. | Mol% |
| Aryl Halide | 1.0 mmol | 1.0 | - |
| This compound | 184 mg (1.2 mmol) | 1.2 | - |
| Pd₂(dba)₃ | 13.7 mg (0.015 mmol) | - | 1.5 mol% |
| XPhos | 14.3 mg (0.03 mmol) | - | 3 mol% |
| Cs₂CO₃ | 652 mg (2.0 mmol) | 2.0 | - |
| Anhydrous, Degassed Toluene | 5.0 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation (in a glovebox): Inside an inert atmosphere glovebox, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and Cs₂CO₃ (2.0 mmol) in a reaction vial with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) to the vial.
-
Reaction Setup: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring and Workup: Follow steps 5-10 from Protocol 1 for reaction monitoring, workup, and purification.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poorly soluble base. | Ensure thorough degassing of solvents. Increase temperature in 10 °C increments. Switch to a more soluble base (e.g., Cs₂CO₃). Try a different ligand (e.g., switch from SPhos to XPhos). |
| Protodeboronation | Presence of excess water or protic sources; Reaction too slow, allowing for decomposition. | Use anhydrous conditions (Protocol 2). Increase catalyst loading slightly to accelerate the desired coupling. Use the boronic acid's pinacol ester derivative for increased stability. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve degassing technique for solvents and ensure a robust inert atmosphere throughout the reaction. |
| Incomplete Reaction | Steric hindrance; Deactivated aryl halide. | Increase reaction time. Increase temperature. Increase catalyst/ligand loading (e.g., to 3-5 mol% Pd). Switch to a more active ligand system like XPhos or other advanced biaryl phosphines. |
Conclusion
The Suzuki-Miyaura coupling of aryl halides with this compound is a powerful method for synthesizing complex, highly functionalized biaryl compounds. Success relies on a rational approach to experimental design, particularly the selection of a highly active palladium catalyst system featuring bulky, electron-rich phosphine ligands to overcome the steric and electronic challenges posed by the substrates. The detailed protocols provided herein serve as a validated starting point, empowering researchers to efficiently achieve their synthetic targets and advance their discovery programs.
References
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Braga, A., Morgon, N., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid - CAS:1451392-04-3 - Abovchem [abovchem.com]
Application Notes and Protocols: 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: A Multifaceted Building Block for Advanced Materials
3-Chloro-5-fluoro-2-methoxyphenylboronic acid is a specialized aromatic boronic acid that offers a unique combination of substituents, making it a highly valuable building block for the synthesis of advanced organic materials. The strategic placement of chloro, fluoro, and methoxy groups on the phenyl ring allows for precise tuning of the electronic and steric properties of resulting molecules. This control is paramount in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), liquid crystal displays, and sensors.
The chloro and fluoro substituents are strongly electron-withdrawing, which can lower the HOMO and LUMO energy levels of a molecule. This is a critical factor in designing n-type organic semiconductors and in enhancing the electron injection and transport properties of materials used in OLEDs. Furthermore, the high bond energy of the C-F bond can impart greater thermal and photochemical stability to the final material, leading to longer device lifetimes. The methoxy group, being electron-donating, provides a contrasting electronic influence that can be exploited to create push-pull architectures within a molecule, which are often desirable for tuning emission wavelengths and enhancing charge transfer characteristics.
This guide provides detailed protocols for the synthesis of this compound and its application in the synthesis of advanced materials via Suzuki-Miyaura cross-coupling reactions. It also delves into the causal relationships between the molecular structure of this building block and the performance of the resulting materials, providing a scientifically grounded framework for its use in your research.
PART 1: Synthesis of this compound
The synthesis of this compound can be achieved through a lithiation and borylation sequence starting from a suitable substituted benzene derivative. The following protocol is adapted from established methods for the synthesis of structurally similar phenylboronic acids[1].
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-Chloro-3-fluoro-2-methoxybenzene | (Varies by supplier) | 160.57 | 10.0 g | 62.3 mmol |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 27.4 mL | 68.5 mmol |
| Trimethyl borate | 121-43-7 | 103.91 | 8.3 mL | 74.8 mmol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 200 mL | - |
| Hydrochloric acid (2 M) | 7647-01-0 | 36.46 | As needed | - |
| Diethyl ether | 60-29-7 | 74.12 | As needed | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-chloro-3-fluoro-2-methoxybenzene (10.0 g, 62.3 mmol) and anhydrous THF (200 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 27.4 mL, 68.5 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Borylation: To the reaction mixture, slowly add trimethyl borate (8.3 mL, 74.8 mmol) dropwise, again maintaining the internal temperature below -70 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL), then dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
PART 2: Application in Materials Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of conjugated polymers, small molecules for OLEDs, and liquid crystals. This compound serves as an excellent coupling partner in these reactions.
General Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Proposed Protocol for the Synthesis of a Biphenyl Derivative:
This protocol is a general guideline and may require optimization depending on the specific aryl halide used. It is based on established procedures for Suzuki coupling with similar substrates[2].
Materials:
| Reagent/Solvent | Example | Molar Equiv. |
| This compound | - | 1.2 |
| Aryl Halide (e.g., 4-bromotoluene) | 106-38-7 | 1.0 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 14221-01-3 | 0.02-0.05 |
| Base (e.g., K₂CO₃) | 584-08-7 | 2.0 |
| Solvent (e.g., Toluene/Water) | 108-88-3 / 7732-18-5 | - |
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water) and the palladium catalyst (0.02-0.05 mmol) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Self-Validation and Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos), or a stronger base (e.g., Cs₂CO₃).
-
Side Products: The formation of homocoupled products can occur. Optimizing the stoichiometry of the reactants and the reaction conditions can minimize this.
-
Product Characterization: Confirm the structure and purity of the final material using NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis. For polymeric materials, gel permeation chromatography (GPC) should be used to determine the molecular weight and polydispersity.
PART 3: Causality of Experimental Choices and Expected Material Properties
The choice of this compound as a building block is a deliberate one, driven by the predictable influence of its substituents on the properties of the resulting materials.
Influence of Substituents on Material Properties:
| Substituent | Electronic Effect | Impact on Material Properties |
| Chloro (-Cl) | Electron-withdrawing (inductive), Weakly deactivating | Lowers HOMO/LUMO levels, can improve electron injection/transport, may enhance intersystem crossing in phosphorescent materials. |
| Fluoro (-F) | Strongly electron-withdrawing (inductive), Weakly deactivating | Significantly lowers HOMO/LUMO levels, increases ionization potential and electron affinity, enhances thermal and oxidative stability, can influence molecular packing. |
| Methoxy (-OCH₃) | Electron-donating (resonance), Weakly activating | Raises HOMO level, can be used to create intramolecular charge transfer character, improves solubility in organic solvents. |
Application-Specific Insights:
-
Organic Light-Emitting Diodes (OLEDs): The combination of electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups makes this boronic acid ideal for synthesizing materials with tunable emission properties. By coupling it with an electron-donating aromatic system, a molecule with intramolecular charge transfer (ICT) character can be created, which is beneficial for developing efficient fluorescent and phosphorescent emitters. The fluorine and chlorine atoms can also enhance the performance of host materials in phosphorescent OLEDs by raising the triplet energy level.
-
Hole Transport Materials (HTMs) for Perovskite Solar Cells: In the design of HTMs, a key requirement is a suitable HOMO energy level for efficient hole extraction from the perovskite layer. The methoxy group helps to raise the HOMO level, while the fluoro and chloro groups can be used to fine-tune it to match that of the perovskite. The enhanced stability imparted by the fluorine substituent is also advantageous for improving the long-term operational stability of the solar cell[3][4][5].
-
Liquid Crystals: The introduction of lateral substituents like chloro and fluoro groups can significantly influence the mesomorphic properties of liquid crystals[2]. These substituents can disrupt molecular packing, leading to lower melting points and the stabilization of desired liquid crystalline phases (e.g., nematic, smectic). The polarity introduced by these substituents also affects the dielectric anisotropy of the liquid crystal, which is a critical parameter for display applications.
References
-
MDPI. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
RSC Publishing. (n.d.). Effect of ortho-fluorine substituted hole transport materials for perovskite solar cells: influence of rigid vs. flexible linkers. Retrieved from [Link]
-
PubMed Central. (n.d.). Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Molecularly engineered hole-transport material for low-cost perovskite solar cells. Retrieved from [Link]
Sources
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of ortho-fluorine substituted hole transport materials for perovskite solar cells: influence of rigid vs. flexible linkers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecularly engineered hole-transport material for low-cost perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki reactions with 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
Technical Support Center: Suzuki Reactions with 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, practical solutions for common issues encountered when using electronically complex and sterically hindered substrates, such as this compound. As Senior Application Scientists, we combine mechanistic understanding with field-tested protocols to help you overcome challenges and achieve optimal reaction yields.
Understanding the Challenge: The Substrate Profile
This compound presents a unique set of challenges in Suzuki couplings. The presence of an ortho-methoxy group can influence the reaction through steric hindrance and potential chelation effects with the palladium catalyst.[1][2][3] Additionally, the electron-withdrawing chloro and fluoro substituents can impact the nucleophilicity of the boronic acid, potentially slowing down the crucial transmetalation step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled, showing low conversion of starting materials. What are the primary factors to investigate?
A1: Low conversion is a common issue that can often be traced back to a few key areas. Start with the most fundamental aspects of the reaction setup.
-
Catalyst Activity and Inert Atmosphere: The active catalyst in a Suzuki coupling is a Pd(0) species.[4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[5] This reduction can be hindered by residual oxygen. Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (Argon or Nitrogen).[4] Degassing your solvents is a critical step; even the water used with your base should be degassed.[6]
-
Reagent Quality: Verify the purity of your boronic acid and aryl halide. Boronic acids can undergo dehydration to form cyclic boroxines or protodeboronation (hydrolysis) under certain conditions, which renders them inactive.[6][7] Consider using a fresh batch of reagents if their quality is in doubt.
-
Base Selection and Solubility: The base is not just a passive reagent; it activates the boronic acid to facilitate transmetalation.[8][9][10][11] If the chosen base is not sufficiently soluble or strong enough, the reaction will be sluggish. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[8]
Q2: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling is a frequent side reaction where two molecules of the boronic acid couple together.
-
Oxygen Contamination: The primary cause of homocoupling is the presence of oxygen, which can lead to oxidative dimerization of the boronic acid.[4][6] Rigorous degassing of all solvents and ensuring a truly inert atmosphere is the most effective preventative measure.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can help suppress homocoupling by promoting the desired reductive elimination step over side reactions.[6]
Q3: The reaction is clean but the yield is consistently low. Could the ortho-methoxy group on my boronic acid be the problem?
A3: Yes, the ortho-methoxy group can play a significant role.
-
Steric Hindrance: The methoxy group can sterically hinder the approach of the boronic acid to the palladium center, slowing down the transmetalation step.
-
Chelation Effects: The oxygen of the methoxy group can coordinate to the palladium catalyst.[1][2][3] This chelation can sometimes be beneficial, but it can also form an overly stable complex that is reluctant to undergo reductive elimination, thus slowing down catalyst turnover.
To address these issues, consider screening a panel of ligands. Buchwald-type biarylphosphine ligands are often effective in overcoming steric hindrance.[12] Additionally, adjusting the temperature can help overcome the activation energy barrier for the desired steps.
Q4: I am struggling with protodeboronation of my boronic acid. What conditions favor this side reaction and how can I minimize it?
A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, and it is a common decomposition pathway, especially with electron-deficient boronic acids.[13]
-
Harsh Conditions: High temperatures and strongly basic aqueous conditions can promote protodeboronation.[6] If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature hydrolysis.[6][14] The ester can then hydrolyze in situ under the reaction conditions to generate the active boronic acid.
Systematic Troubleshooting Workflow
When faced with a low-yielding Suzuki reaction, a systematic approach to optimization is crucial. The following workflow provides a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting low yields in Suzuki reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your reaction.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[4][8]
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).[8]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 mixture) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4][8]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Screening of Bases and Solvents
If the general protocol fails, a systematic screening of bases and solvents is recommended.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | TEA |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | DMF |
Table 1: Recommended screening conditions for bases and solvents. All reactions should be run in parallel under identical catalyst, ligand, and temperature conditions for accurate comparison.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is essential for effective troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in the transmetalation step by forming a boronate species [R-B(OH)₃]⁻, which is more nucleophilic and readily transfers its organic group to the palladium center.[8][11][15]
Final Recommendations
For Suzuki reactions involving this compound, we recommend starting with a robust catalyst system, such as a palladacycle precatalyst (e.g., XPhos Pd G3) which is known for its high activity and air stability.[4] Paired with a strong inorganic base like K₃PO₄ in a solvent system like dioxane/water, this provides a strong foundation for success. If challenges persist, the systematic screening of ligands and solvents as outlined above will be your most effective path to an optimized reaction.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30).
- Suzuki reaction - Wikipedia. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
- Suzuki reaction: easy mechanism,application - Chemistry Notes. (2022, August 13).
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. (2025, August 5).
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018, September 11).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
- Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2025, August 7).
- Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2013, February 1).
- Phenylboronic acid:Synthesis,reactions - ChemicalBook. (2023, May 9).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (n.d.).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11).
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich. (n.d.).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (2025, December 22).
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
Sources
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. reddit.com [reddit.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide to Preventing Protodeboronation of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluoro-2-methoxyphenylboronic acid. This resource is designed to provide in-depth, actionable insights into preventing the common yet often misunderstood issue of protodeboronation. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and ultimately mitigate this undesired side reaction, ensuring the success and reproducibility of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A: Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1][2] In the context of your work, this means your valuable this compound is converted into the corresponding 1-chloro-3-fluoro-2-methoxybenzene, an inactive byproduct in cross-coupling reactions like the Suzuki-Miyaura coupling. This unwanted reaction directly leads to reduced yields and complicates the purification of your desired product.[2]
The susceptibility of this compound to protodeboronation is heightened by the electronic properties of its substituents. The presence of electron-withdrawing groups, such as chlorine and fluorine, can influence the stability of the carbon-boron bond, making it more prone to cleavage under certain conditions.[3][4]
Q2: What are the primary factors that trigger protodeboronation?
A: The propensity for protodeboronation is not intrinsic to the molecule alone but is heavily influenced by the reaction environment. The key factors to consider are:
-
pH: This is arguably the most critical factor. Protodeboronation can be catalyzed by both acidic and basic conditions.[1][2][5] For many arylboronic acids, the rate of this side reaction is significantly accelerated in basic media due to the formation of the more reactive boronate anion ([ArB(OH)₃]⁻).[2][6][7]
-
Temperature: Elevated temperatures can increase the rate of protodeboronation.[6] While necessary for many coupling reactions, excessive heat can exacerbate the degradation of the boronic acid.
-
Solvent: The choice of solvent, particularly the presence of water or other protic solvents, can facilitate protodeboronation by providing a proton source.[1]
-
Catalyst System: In the context of cross-coupling reactions, the choice of palladium catalyst and ligands can also play a role in promoting or suppressing protodeboronation.
Q3: How can I properly store this compound to ensure its stability?
A: Proper storage is the first line of defense against degradation. To maintain the integrity of your this compound, adhere to the following guidelines:
-
Keep it Dry: Store the solid compound in a tightly sealed container in a desiccator or a controlled low-humidity environment. Boronic acids can form cyclic trimers called boroxines through the loss of water, which can affect reactivity.[8]
-
Control the Temperature: Store at a cool, consistent room temperature (15–25°C / 59–77°F), away from direct sunlight and heat sources.[9]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
Avoid Solutions: Prepare solutions of the boronic acid fresh for each experiment whenever possible. Boronic acids are generally less stable in solution.[5]
II. Troubleshooting Guide: Diagnosing and Solving Protodeboronation in Your Experiments
This section provides a structured approach to identifying and resolving issues related to protodeboronation during your reactions.
Problem 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I suspect protodeboronation.
Answer: A systematic investigation is key to confirming your suspicion and implementing an effective solution.
Step 1: Confirm the Presence of the Protodeboronated Byproduct.
Before optimizing your reaction, you must confirm that protodeboronation is indeed the culprit.
-
Analytical Techniques: Analyze your crude reaction mixture using LC-MS, GC-MS, or ¹H NMR.
-
LC-MS/GC-MS: Look for a mass corresponding to 1-chloro-3-fluoro-2-methoxybenzene.
-
¹H NMR: Compare the spectrum of your crude product to a reference spectrum of the starting boronic acid and the expected protodeboronated arene. The disappearance of the boronic acid signal and the appearance of a new aromatic proton in its place is a strong indicator.
-
Step 2: Evaluate and Optimize Your Reaction Conditions.
Once protodeboronation is confirmed, systematically adjust your reaction parameters.
-
Base Selection and Concentration: The choice and amount of base are critical.
-
Weaker Bases: Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Organic bases can also be an option.
-
Stoichiometry: Use the minimum amount of base required for efficient transmetalation. An excess of a strong base can significantly accelerate protodeboronation.
-
-
Solvent System:
-
Anhydrous Conditions: If your reaction tolerates it, employing anhydrous solvents can significantly reduce the rate of protodeboronation.[10]
-
Aqueous/Organic Mixtures: If water is necessary, minimize the amount used. The ratio of organic solvent to water can have a profound impact.
-
-
Temperature and Reaction Time:
-
Lower Temperature: Attempt the reaction at the lowest temperature that still allows for efficient coupling.
-
Monitor Progress: Closely monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times, which increase the opportunity for protodeboronation.[5]
-
-
"Slow-Release" Strategy:
Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Problem 2: I am observing inconsistent results when trying to store and use solutions of this compound.
Answer: Arylboronic acids can have limited stability in solution, especially in protic or basic solvents.[5]
-
Prepare Fresh Solutions: It is highly recommended to prepare solutions of the boronic acid immediately before use.
-
Anhydrous Solvents: If a stock solution is necessary, use a dry, aprotic solvent and store it under an inert atmosphere in a tightly sealed container.
-
Avoid Basic Solutions: Do not store boronic acids in basic solutions, as this will lead to rapid degradation.
III. Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to suppress protodeboronation.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous 1,4-dioxane
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, K₃PO₄, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and toluene (e.g., a 4:1 mixture) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (or when the reaction stalls), cool the mixture to room temperature.
-
Quench the reaction with a minimal amount of water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Monitoring Protodeboronation by ¹H NMR
This protocol allows for the quantification of protodeboronation over time.
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
In a separate NMR tube, prepare a solution of the boronic acid under the conditions you wish to test (e.g., with a specific base and solvent system).
-
Include an internal standard with a known concentration and a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum at t=0.
-
Heat the NMR tube to the desired reaction temperature and acquire spectra at regular intervals.
-
Integrate the signals corresponding to the boronic acid, the protodeboronated product, and the internal standard to determine the rate of decomposition.
IV. Mechanistic Insights
The Mechanism of Protodeboronation
Protodeboronation can proceed through several pathways, with the dominant mechanism depending on the pH of the medium.[1]
-
Acid-Catalyzed Pathway: Under acidic conditions, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[12][13]
-
Base-Catalyzed Pathway: In basic media, the boronic acid is deprotonated to form a boronate anion ([ArB(OH)₃]⁻). This species is more electron-rich and thus more susceptible to electrophilic attack by a proton source (like water), leading to the cleavage of the C-B bond.[3] For arylboronic acids with electron-withdrawing groups, a dissociative mechanism involving a transient aryl anion may also be operative.[1]
Caption: Simplified mechanisms of acid- and base-catalyzed protodeboronation.
V. Summary of Key Recommendations
| Parameter | Recommendation to Minimize Protodeboronation | Rationale |
| Base | Use weaker, non-nucleophilic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). | Strong bases accelerate the formation of the highly reactive boronate anion. |
| Solvent | Employ anhydrous solvents or minimize the amount of water. | Water acts as a proton source for the protodeboronation reaction. |
| Temperature | Use the lowest effective temperature for the coupling reaction. | Higher temperatures increase the rate of the undesired side reaction.[6] |
| Reaction Time | Monitor the reaction closely and work up as soon as it is complete. | Prolonged exposure to reaction conditions increases the extent of protodeboronation. |
| Reagent Form | Consider using a boronate ester (e.g., pinacol ester). | Provides a "slow release" of the boronic acid, keeping its concentration low.[10] |
| Storage | Store solid boronic acid in a cool, dry, dark place, preferably under an inert atmosphere. Prepare solutions fresh. | Prevents degradation before use. |
By understanding the underlying principles of protodeboronation and implementing these practical strategies, you can significantly improve the efficiency and reliability of your experiments involving this compound.
References
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34959-34962. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3925-3928. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Butters, M., et al. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(40), 14074-14083. [Link]
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. laballey.com [laballey.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 3-Chloro-5-fluoro-2-methoxyphenylboronic acid in Cross-Coupling Reactions
Welcome to the technical support center for 3-Chloro-5-fluoro-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its application, particularly in Suzuki-Miyaura cross-coupling reactions. Our aim is to equip you with the expertise to optimize your reaction conditions, maximize yields, and ensure the integrity of your experimental outcomes.
Introduction to this compound
This compound is a valuable building block in organic synthesis, prized for its unique substitution pattern that allows for the introduction of a functionalized phenyl moiety into complex molecules. The presence of electron-withdrawing fluorine and chlorine atoms, combined with an electron-donating methoxy group, imparts a distinct electronic character to the molecule, influencing its reactivity and stability. Understanding these properties is key to mitigating common side reactions and achieving successful outcomes in cross-coupling chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura couplings?
A1: The three most prevalent side reactions are protodeboronation, boroxine formation, and homocoupling of the boronic acid. Each of these can significantly reduce the yield of the desired cross-coupled product.
Q2: How can I minimize protodeboronation?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common issue, especially with electron-deficient arylboronic acids.[1] To minimize this, consider the following strategies:
-
Choice of Base: Use milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can accelerate protodeboronation.[2]
-
Anhydrous Conditions: While some water is often necessary for the catalytic cycle, excess water can serve as a proton source. Using anhydrous solvents and reagents can be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable pinacol (Bpin) or MIDA ester can protect it from premature decomposition. These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also reduce the extent of protodeboronation.
Q3: What is boroxine formation and how does it affect my reaction?
A3: Boroxine formation is the dehydration and trimerization of three boronic acid molecules to form a six-membered ring with alternating boron and oxygen atoms.[3][4] This is a reversible process. The formation of boroxine can alter the stoichiometry of your reaction, as one molecule of boroxine reacts with three equivalents of your coupling partner. It can also affect the solubility of the boronic acid reagent. While boroxines are often still reactive in Suzuki couplings as they can hydrolyze in situ, their formation can sometimes lead to inconsistent results.[5] To control this, ensure your boronic acid is stored in a dry environment and consider using it as a freshly prepared solution.
Q4: What causes homocoupling and how can I prevent it?
A4: Homocoupling is the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This side reaction is often promoted by the presence of oxygen and Pd(II) species.[6] To prevent homocoupling:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are properly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
Use of Pd(0) Pre-catalysts: Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) or ensure that the Pd(II) pre-catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)) is efficiently reduced to Pd(0) at the beginning of the reaction.
Troubleshooting Guide for Suzuki-Miyaura Coupling
This section provides a structured approach to troubleshooting common issues encountered in Suzuki-Miyaura reactions with this compound.
Issue 1: Low to No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | Ensure your palladium source and ligand are active. Pd(0) is the active catalytic species. If using a Pd(II) precatalyst, it must be reduced in situ.[6] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and homocoupling.[6] Ensure your solvent is thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). |
| Reagent Purity & Stability | Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time. Consider converting the boronic acid to a more stable pinacol ester. |
| Inefficient C-Cl Bond Activation | Aryl chlorides are less reactive than bromides or iodides.[6] The electron-donating ortho-methoxy group can further decrease reactivity. Use bulky, electron-rich phosphine ligands like SPhos or XPhos to promote oxidative addition. |
| Incorrect Base | The choice of base is critical. For this substrate, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good starting point.[2] |
Issue 2: Significant Formation of Protodeboronated Byproduct
| Potential Cause | Troubleshooting Steps & Explanation |
| Harsh Basic Conditions | Strong bases (e.g., NaOH, KOH) and high temperatures can promote protodeboronation. Switch to a milder base (K₂CO₃, Cs₂CO₃, K₃PO₄) and consider running the reaction at a lower temperature. |
| Presence of Protic Solvents | Water or alcohol solvents can act as a proton source. While often necessary, their concentration can be optimized. Consider using a higher ratio of aprotic solvent (e.g., dioxane, toluene) to water. |
| Slow Coupling Reaction | If the desired coupling is slow, the boronic acid is exposed to the reaction conditions for longer, increasing the likelihood of protodeboronation. Use a more active catalyst/ligand system to accelerate the cross-coupling. |
Issue 3: Presence of Homocoupled Byproduct
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Reduction of Pd(II) | If using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient, leading to Pd(II)-mediated homocoupling. Ensure proper reaction setup to facilitate this reduction. |
| Oxygen in the Reaction | As mentioned, oxygen promotes homocoupling. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial. |
Experimental Protocols
The following protocols are provided as a starting point and are based on established methods for structurally similar compounds. Optimization may be required for your specific substrates.
Protocol 1: General Procedure using SPhos Ligand
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired aryl halide (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using XPhos Ligand
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 5-10 from Protocol 1 for workup and purification.
Visualizing Reaction Pathways and Side Reactions
To better understand the chemical transformations discussed, the following diagrams illustrate the key processes.
References
-
Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Available at: [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. Available at: [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. American Chemical Society. Available at: [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Royal Society of Chemistry. Available at: [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Semantic Scholar. Available at: [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. Available at: [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
-
Protodeboronation. Wikipedia. Available at: [Link]
-
A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Available at: [Link]
-
Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
-
Self-condensation of phenylboronic acid. Reddit. Available at: [Link]
Sources
- 1. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 3-Chloro-5-fluoro-2-methoxyphenylboronic acid Reactions
Welcome to the technical support center for purification strategies related to reactions involving 3-Chloro-5-fluoro-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, in-depth solutions in a question-and-answer format to assist in your experimental work. Our focus is on the widely used Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2]
The insights provided are based on established scientific principles and field-proven techniques to ensure the integrity and success of your purification processes.
Purification Workflow Overview
The purification of products from reactions with this compound, particularly in Suzuki-Miyaura cross-couplings, follows a systematic approach to remove unreacted starting materials, catalysts, and byproducts. The following diagram illustrates a typical purification workflow.
Caption: General purification workflow for Suzuki-Miyaura coupling products.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your target compounds.
Question 1: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities?
Answer:
In a typical Suzuki-Miyaura coupling reaction using this compound, several impurities can be present in the crude mixture.[3][4] Identifying these is the first step toward a successful purification strategy.
Common Impurities:
| Impurity | Chemical Nature | Typical TLC Rf Value | Identification Notes |
| Unreacted Aryl Halide | Starting Material | Varies (often less polar than product) | Can co-elute with the product if polarities are similar. |
| Unreacted Boronic Acid | Starting Material | Polar (can streak on TLC) | Often remains near the baseline or streaks significantly. |
| Homocoupled Boronic Acid | Byproduct | Varies | Formed from the coupling of two boronic acid molecules.[3][5] |
| Protodeboronated Starting Material | Byproduct | Varies | The boronic acid group is replaced by a hydrogen atom.[6] |
| Palladium Catalyst Residues | Catalyst | Can be polar or non-polar | Often appear as dark spots on the TLC plate. |
| Phosphine Ligand/Oxide | Ligand Byproduct | Varies | Can be present if phosphine-based ligands are used. |
Monitoring the Reaction:
It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and minimize the formation of byproducts.[7][8]
Question 2: How can I effectively remove unreacted this compound during the workup?
Answer:
Unreacted boronic acids are a common impurity and can often be removed with a proper aqueous workup.
Aqueous Extraction Protocol:
-
Quench the Reaction: After the reaction is complete, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate.[9]
-
Basic Wash: Wash the organic layer with an aqueous basic solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[10] This converts the boronic acid into its more water-soluble boronate salt, which partitions into the aqueous layer.
-
Separate Layers: Carefully separate the organic layer from the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.[9]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[11]
Expert Tip: For particularly stubborn cases, an extraction with a sorbitol solution can be effective in sequestering the boronic acid into the aqueous phase.[12]
Question 3: My product and a key impurity are co-eluting during flash column chromatography. What can I do to improve separation?
Answer:
Co-elution during flash chromatography is a frequent challenge. Here are several strategies to improve separation:
Strategies to Improve Chromatographic Separation:
| Strategy | Explanation |
| Solvent System Optimization | Experiment with different solvent systems. A common starting point for Suzuki products is a mixture of hexanes and ethyl acetate.[13] If this fails, try other combinations like dichloromethane and methanol.[10][14] Adding a small amount of a modifier like triethylamine or acetic acid can sometimes improve separation, especially if your compounds have acidic or basic functionalities.[15] |
| Gradient Elution | Instead of isocratic elution (a constant solvent mixture), use a gradient where the polarity of the eluent is gradually increased over time. This can help to better resolve compounds with similar Rf values. |
| Change the Stationary Phase | If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[12] |
| Dry Loading | Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to better band shape and improved separation.[13] |
TLC as a Predictive Tool:
Always develop a good TLC method before attempting column chromatography.[7] A well-resolved TLC will translate to a more successful column separation. Aim for a significant difference in Rf values between your product and the impurities.
Question 4: I have isolated my product, but it is not a solid. How can I induce crystallization for further purification?
Answer:
If your product is an oil or a waxy solid, recrystallization can be an excellent final purification step to obtain a crystalline, high-purity material.[16][17]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The key is to find a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for biaryl products include hexanes, ethanol, methanol, or mixtures thereof.[12][16]
-
Dissolution: Dissolve your crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For better yields, you can then place the solution in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Crystallization:
-
No Crystals Form: The solution may be too dilute. Try boiling off some of the solvent. Scratching the inside of the flask with a glass rod can also induce crystallization. Seeding with a small crystal of the pure product, if available, is also effective.
-
Oiling Out: If your product separates as an oil, you may need to use a different solvent system or a more gradual cooling process.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in Suzuki-Miyaura couplings with this compound?
A1: Besides the desired cross-coupling, several side reactions can occur, including:
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-chloro-4-fluoro-1-methoxybenzene. This can be catalyzed by acid, base, or metal salts.[6]
-
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[3][5]
-
Dehalogenation: The chloro-substituent on the aryl halide partner can be replaced by a hydrogen atom.[3]
Q2: Can I use NMR spectroscopy to assess the purity of my final product?
A2: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for determining the structure and purity of your product.[18] ¹H and ¹³C NMR will confirm the structure, while the presence of impurity peaks can be quantified if an internal standard is used. ¹⁹F NMR can also be very informative for fluorine-containing compounds.
Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?
A3: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Aryl boronic acids and palladium catalysts can be irritants.[16] Reactions should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Purification of boronic acids? : r/chemistry - Reddit.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchG
- SUZUKI REACTION MONITORING.
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone - Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem.
- How to purify boronic acids/boronate esters?
- Can I remove boronic acid using Work up process?
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM.
- Suzuki purification problem : r/OrganicChemistry - Reddit.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. shoko-sc.co.jp [shoko-sc.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. researchgate.net [researchgate.net]
- 18. azom.com [azom.com]
Technical Support Center: Optimizing Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluoro-2-methoxyphenylboronic acid. Here, we address common challenges and provide in-depth troubleshooting strategies to improve reaction kinetics, particularly in Suzuki-Miyaura cross-coupling reactions. Our recommendations are grounded in established mechanistic principles and field-proven insights to ensure the successful application of this versatile building block.
Introduction: Understanding the Reactivity Profile
This compound is a unique reagent characterized by a combination of electronic and steric factors that significantly influence its reactivity. The presence of electron-withdrawing chloro and fluoro groups can render the boronic acid less nucleophilic, potentially slowing down the crucial transmetalation step in the catalytic cycle.[1] Conversely, the ortho-methoxy group introduces considerable steric hindrance around the boronic acid moiety, which can impede the approach of the palladium catalyst.[2] This guide will help you navigate these challenges to achieve optimal reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering a systematic approach to identifying and resolving them.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common frustrations in cross-coupling reactions. The root cause often lies in one or more of the key reaction parameters.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: When faced with a low yield, a systematic evaluation of your reaction setup is critical. Here are the first-tier checks to perform:
-
Catalyst and Ligand Integrity: The choice and activity of your palladium catalyst and phosphine ligand are paramount. For an electron-deficient and sterically hindered substrate like this, a highly active catalyst system is necessary.[3][4]
-
Recommendation: Switch to a more electron-rich and bulky phosphine ligand, such as XPhos or SPhos, which can facilitate the oxidative addition of the aryl halide and enhance the rate of transmetalation.[4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst such as XPhos Pd G3 to ensure a sufficient concentration of the active Pd(0) species.[1][4]
-
-
Exclusion of Oxygen: The presence of oxygen can be detrimental, leading to the oxidation of the active Pd(0) catalyst and promoting the homocoupling of the boronic acid.[1][5]
-
Base Selection and Quality: The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species. The choice of base can significantly impact the reaction rate.
Q2: I've optimized my catalyst, ligand, and reaction atmosphere, but the yield is still poor. Could the boronic acid itself be the problem?
A2: Yes, the stability of the boronic acid under the reaction conditions is a frequent culprit, especially with electron-deficient systems.
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively consuming your starting material.[6] This process is often promoted by the presence of water and the basic conditions of the reaction.[5][6]
-
Recommendation:
-
Use Anhydrous Conditions: While some Suzuki protocols use aqueous bases, for a sensitive substrate, switching to anhydrous conditions with a non-aqueous base can minimize protodeboronation.[5][7]
-
Convert to a More Stable Boronate Ester: Protecting the boronic acid as a pinacol (BPin) or MIDA ester can enhance its stability and reduce the rate of protodeboronation.[4][5] These esters often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.[5]
-
-
-
Homocoupling: The formation of a biaryl byproduct from the self-coupling of the boronic acid is another common issue, often exacerbated by the presence of oxygen.
-
Recommendation: Rigorous degassing of the reaction mixture is the primary solution.[1] Additionally, using the boronic acid as the limiting reagent (if the aryl halide is readily available) can sometimes reduce the extent of homocoupling.
-
Issue 2: Slow Reaction Kinetics
Even if the reaction eventually proceeds to completion, slow kinetics can be a significant practical issue.
Q3: My reaction is proceeding, but it is extremely sluggish, requiring extended reaction times. How can I increase the reaction rate?
A3: Sluggish reactions are often a sign of a high activation energy barrier for one of the steps in the catalytic cycle.
-
Temperature: Increasing the reaction temperature is a straightforward way to overcome activation barriers.[4]
-
Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for any potential decomposition of starting materials or products. The optimal temperature will be a balance between reaction rate and stability.
-
-
Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Catalyst Loading: While higher catalyst loading can increase the rate, it also increases cost and can lead to more side products.
-
Recommendation: If other optimizations fail, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can be beneficial.
-
| Parameter | Standard Condition | Optimized Condition for this compound | Rationale |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 | Higher activity for challenging substrates.[1] |
| Ligand | PPh₃ | XPhos, SPhos | Bulky, electron-rich ligands facilitate oxidative addition and transmetalation.[4] |
| Base | Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are more effective at activating electron-deficient boronic acids.[1][4] |
| Solvent | Toluene | 1,4-Dioxane/H₂O (10:1) | Aprotic polar solvents can improve solubility and reaction rates.[1][3] |
| Temperature | 80 °C | 100-110 °C | Overcomes the activation energy barrier for sterically hindered substrates.[3][4] |
Frequently Asked Questions (FAQs)
Q4: How should I store this compound to ensure its stability?
A4: Boronic acids can be sensitive to air and moisture. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Long-term storage in a desiccator or freezer is ideal.
Q5: Can I use microwave irradiation to accelerate the reaction?
A5: Yes, microwave-assisted synthesis can be a very effective technique for accelerating Suzuki-Miyaura couplings, often leading to significantly reduced reaction times and improved yields. It is advisable to start with a lower temperature and shorter reaction time and gradually increase them while monitoring the reaction progress.
Q6: I am observing the formation of an unknown byproduct. What are the likely possibilities?
A6: Besides protodeboronation and homocoupling products, other byproducts can arise from reactions involving the solvent or impurities. If you are using a solvent like THF, be aware of the potential for ring-opening and subsequent reactions. Additionally, impurities in your starting materials can lead to unexpected side products. Purification of starting materials and using high-purity solvents is always recommended.
Experimental Protocols and Visualizations
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1] This can be done by evacuating the vial and backfilling with the inert gas, repeated three times.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.
References
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. [Link]
-
PubMed. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
NIH. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. [Link]
-
NIH. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
Scott E. Denmark Group. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
Effect of base and solvent on 3-Chloro-5-fluoro-2-methoxyphenylboronic acid reactivity
Welcome to the technical support center for 3-Chloro-5-fluoro-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile reagent in cross-coupling reactions.
The unique substitution pattern of this boronic acid—a sterically demanding ortho-methoxy group, an electron-withdrawing chlorine, and a fluorine atom—presents distinct challenges and opportunities in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This guide will help you navigate these complexities and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low to No Yield of Desired Product | 1. Inefficient Catalyst System: The palladium catalyst and ligand may not be suitable for activating the electron-rich and sterically hindered boronic acid or the corresponding aryl halide coupling partner. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] 2. Suboptimal Base: The chosen base may be too weak to facilitate the crucial transmetalation step or may have poor solubility in the reaction solvent.[2] 3. Poor Solvent Choice: The solvent system may not adequately dissolve all reactants or may inhibit catalyst activity.[2][3] | 1. Catalyst and Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the coupling of challenging substrates.[4][5] Consider using air-stable Pd(II) precatalysts like palladacycles.[6] 2. Base Optimization: Screen a range of bases. For challenging couplings, stronger, non-nucleophilic bases are often required.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points due to their efficacy with sterically hindered substrates.[4] Ensure the base is finely powdered for anhydrous reactions to maximize surface area.[6] 3. Solvent System Evaluation: A mixture of an aprotic organic solvent (e.g., dioxane, toluene, THF) with a small amount of water is often effective, especially when using inorganic bases like K₃PO₄.[2][4] For anhydrous conditions, consider DMF or toluene.[2][3] |
| Significant Protodeboronation | 1. Harsh Basic Conditions: Strong bases, particularly hydroxides (NaOH, KOH), in the presence of water can accelerate the cleavage of the C-B bond, replacing it with a C-H bond.[1][7] 2. Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[8] 3. Prolonged Reaction Times: Extended exposure of the boronic acid to the reaction conditions can lead to its gradual decomposition.[8] | 1. Use Milder or Non-Aqueous Bases: Switch to weaker inorganic bases like K₂CO₃ or non-aqueous bases such as CsF.[1] K₃PO₄ is often a good compromise, providing sufficient basicity while minimizing protodeboronation.[1] 2. Temperature Optimization: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[1] 3. Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester). These act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing decomposition.[1][7][9] |
| Homocoupling of the Boronic Acid | 1. Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[6] 2. Inefficient Transmetalation: If the transfer of the aryl group from boron to palladium is slow, side reactions like homocoupling can become more prominent. | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4] Maintain a positive pressure of inert gas throughout the reaction.[1] 2. Optimize Catalyst System: Use a more active catalyst system (see "Low to No Yield") to accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound sluggish?
A1: The reactivity of this boronic acid is influenced by several competing electronic and steric factors. The ortho-methoxy group is electron-donating, which can decrease the reactivity of the C-Cl bond towards oxidative addition if it's on the coupling partner, and it also provides significant steric hindrance around the boronic acid moiety.[10] For the boronic acid itself, while the methoxy group is activating, the fluorine and chlorine atoms are electron-withdrawing. This complex electronic nature, combined with steric bulk, can slow down the transmetalation step. To overcome this, a highly active catalyst system with bulky, electron-rich ligands is often necessary to facilitate both oxidative addition and transmetalation.[4]
Q2: Which base is the best starting point for this boronic acid?
A2: For a challenging substrate like this, potassium phosphate (K₃PO₄) is an excellent starting point.[1] It is a strong, non-nucleophilic base that is effective in promoting the transmetalation of sterically hindered and electron-rich boronic acids.[4] Cesium carbonate (Cs₂CO₃) is another strong contender, often used in difficult couplings due to its high solubility in organic solvents.[11] It's advisable to avoid strong hydroxide bases like NaOH or KOH initially, as they can significantly promote protodeboronation.[1]
Q3: What is the optimal solvent system for a reaction involving this compound?
A3: The choice of solvent is highly dependent on the base and substrates used. A common and effective approach is to use a mixture of an aprotic solvent like 1,4-dioxane or toluene with a small amount of water (e.g., a 10:1 ratio).[4][6] The water helps to dissolve inorganic bases like K₃PO₄ and can facilitate the catalytic cycle. However, if protodeboronation is a major issue, switching to anhydrous conditions with a solvent like toluene or DMF might be beneficial.[1][3] The role of the solvent can be complex and may influence the selectivity and activity of the catalyst beyond simple solubility effects.[12][13]
Q4: How can I minimize the risk of protodeboronation with this electron-rich boronic acid?
A4: Protodeboronation is a significant risk due to the electron-donating ortho-methoxy group.[1] To mitigate this:
-
Use Boronate Esters: Convert the boronic acid to its pinacol (Bpin) or MIDA boronate ester. These derivatives are more stable and less prone to protodeboronation.[1][7]
-
Optimize the Base: Use weaker bases like K₂CO₃ or non-aqueous bases like CsF.[1]
-
Use Anhydrous Conditions: Minimizing water content can reduce the availability of a proton source for this side reaction.[6]
-
Increase the Reaction Rate: Employing a more active catalyst system can ensure the desired cross-coupling outpaces the rate of protodeboronation.[1]
Q5: How do the fluoro and chloro substituents affect the reactivity?
A5: The fluorine and chlorine atoms are electron-withdrawing and will influence the electronic properties of the aromatic ring. This can impact the nucleophilicity of the aryl group during transmetalation. While the ortho-methoxy group is a strong electron-donating group, the presence of two halogens will moderate its effect. This electronic balance can be beneficial in stabilizing the boronic acid against oxidative decomposition, but it also necessitates a carefully optimized catalytic system to achieve efficient coupling.
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the finely powdered base.[6]
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the removal of oxygen.[1][10]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.[6]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6][10]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing homocoupling of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
Topic: Minimizing Homocoupling of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of homocoupling when using this compound in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you optimize your reaction conditions and maximize the yield of your desired heterocoupled product.
Understanding the Challenge: Why is Homocoupling a Problem with this compound?
This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties can make it susceptible to an undesired side reaction known as homocoupling, leading to the formation of a symmetrical biaryl byproduct. This not only consumes the starting material and reduces the yield of the target molecule but also complicates purification.
The primary driver for homocoupling of boronic acids is often oxidative conditions, which can be promoted by certain palladium catalysts, bases, and the presence of oxygen.[1][2][3] The electron-donating methoxy group on the phenyl ring of this compound can increase the electron density at the ipso-carbon, making it more susceptible to oxidation and subsequent homocoupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of the homocoupled byproduct in my reaction. What are the most likely causes?
A1: Several factors can contribute to the formation of the homocoupled byproduct. The most common culprits include:
-
Oxygen in the reaction mixture: The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid. It is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the experiment.[2][4] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which has been shown to be a key intermediate in the homocoupling mechanism.[5][6]
-
Choice of Palladium Catalyst and Ligand: Some palladium catalysts, particularly Pd(II) sources used without a pre-reduction step, can directly promote homocoupling.[1][4] The ligand choice is also critical; bulky, electron-rich phosphine ligands can often suppress this side reaction by accelerating the desired cross-coupling pathway.[7]
-
Base Selection and Strength: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9][10] However, certain bases can also influence side reactions. The selection of an appropriate base is key to minimizing homocoupling.
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including homocoupling.
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Homocoupling
If you are encountering issues with homocoupling, follow this systematic approach to diagnose and resolve the problem.
Step 1: Ensure Rigorous Inert Atmosphere Techniques
The first and most critical step is to eliminate oxygen from your reaction system.
-
Degassing Solvents: Thoroughly degas all solvents before use. Common methods include sparging with an inert gas (argon or nitrogen) for at least 30 minutes or using the freeze-pump-thaw technique (at least three cycles are recommended for optimal oxygen removal).[3]
-
Inert Atmosphere Blanketing: Assemble your reaction vessel under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for the most sensitive reactions.
Step 2: Optimize Your Catalyst System
The choice of palladium precursor and ligand is paramount in controlling the selectivity of the Suzuki-Miyaura coupling.
| Catalyst System | Ligand | Key Advantages |
| Pd(OAc)₂ / SPhos | SPhos | A bulky, electron-rich ligand that promotes reductive elimination and minimizes side reactions.[7] |
| Pd₂(dba)₃ / XPhos | XPhos | Another highly effective Buchwald ligand for challenging couplings. |
| PEPPSI™-IPr | IPr (NHC ligand) | An air and moisture-stable pre-catalyst that often shows high activity and selectivity.[1] |
-
Rationale: Bulky, electron-rich phosphine ligands (like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands accelerate the rate-limiting reductive elimination step, which favors the formation of the desired cross-coupled product over the homocoupling pathway.[1]
Step 3: Judicious Selection of the Base
The base plays a crucial role in the transmetalation step.[8][9] A careful choice can significantly impact the reaction outcome.
| Base | Strength | Comments |
| K₃PO₄ | Moderate | Often an excellent choice for minimizing homocoupling due to its moderate basicity. |
| K₂CO₃ | Moderate | A commonly used and effective base. |
| Cs₂CO₃ | Strong | Can be very effective but may sometimes promote side reactions. Use with caution. |
| Organic Bases (e.g., Et₃N) | Weak | Generally not recommended as they are often not strong enough to facilitate efficient transmetalation. |
-
Experimental Protocol: Screening Bases
-
Set up three parallel reactions under identical conditions (catalyst, ligand, solvent, temperature).
-
In each reaction, use a different base: K₃PO₄, K₂CO₃, and Cs₂CO₃.
-
Monitor the reactions by TLC or LC-MS at regular intervals.
-
Compare the ratio of the desired product to the homocoupled byproduct to identify the optimal base.
-
Step 4: Solvent and Temperature Optimization
The reaction medium and temperature can influence reaction kinetics and selectivity.
-
Solvent Choice: A mixture of an organic solvent and water is typically used. Common choices include:
-
Toluene/water
-
Dioxane/water
-
THF/water
-
-
Temperature Control: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. Avoid excessively high temperatures, which can lead to catalyst decomposition and increased side reactions.
Visualizing the Optimization Workflow
The following flowchart outlines a systematic approach to troubleshooting and optimizing your Suzuki-Miyaura reaction to minimize homocoupling.
Caption: A decision-making workflow for optimizing Suzuki-Miyaura reactions.
Advanced Troubleshooting: What if Homocoupling Persists?
If you have implemented the above strategies and are still observing significant homocoupling, consider these advanced troubleshooting steps:
-
Boronic Acid Quality: Ensure the purity of your this compound. Impurities can sometimes interfere with the catalytic cycle. Consider recrystallizing the boronic acid if its purity is questionable.
-
Alternative Boron Reagents: In some challenging cases, switching from a boronic acid to a boronic ester (e.g., a pinacol ester) can be beneficial. Boronic esters are often more stable and less prone to protodeboronation and homocoupling.
-
Slow Addition of Reagents: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, which can disfavor the bimolecular homocoupling reaction.[11]
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of Pd(II) species that can promote this side reaction.[4][11]
By systematically addressing these experimental parameters, you can significantly reduce the extent of homocoupling and achieve a higher yield of your desired cross-coupled product. For further in-depth reading on the mechanisms of Suzuki-Miyaura coupling and strategies to overcome common challenges, we recommend consulting the authoritative resources listed below.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. (2018). Retrieved from [Link]
-
Suzuki reaction. In Wikipedia. Retrieved from [Link]
- Dreher, S. D., & Mattson, R. J. (2011). The SPhos Ligand: A Versatile and Highly Effective Ligand for Palladium-Catalyzed Cross-Coupling Reactions. Aldrichimica Acta, 44(1), 15-35.
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. (2018). Retrieved from [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. (2018). Retrieved from [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3423-3429.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. (2007). Retrieved from [Link]
- Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-6836.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Synthesis with 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, addresses the specific challenges encountered when scaling up chemical syntheses involving 3-Chloro-5-fluoro-2-methoxyphenylboronic acid. This sterically hindered and electronically complex building block is crucial for accessing novel chemical entities but presents unique hurdles in process development. This resource provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure your success.
Understanding the Molecule: Inherent Challenges
This compound is a substituted phenylboronic acid where the substitution pattern dictates its reactivity profile. The primary challenges arise from:
-
Steric Hindrance: The ortho-methoxy group significantly shields the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in cross-coupling reactions, slowing down or completely stalling the catalytic cycle.[1]
-
Electronic Effects: The methoxy group is electron-donating through resonance, while the chloro and fluoro groups are electron-withdrawing via induction. This complex interplay influences the Lewis acidity of the boron center and the nucleophilicity of the ipso-carbon.
-
Instability: Like many boronic acids, it is susceptible to decomposition pathways, most notably protodeboronation, especially under harsh basic conditions or at elevated temperatures.[2][3]
Frequently Asked Questions & Troubleshooting Guides
This section directly addresses common issues in a practical question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion. What are the primary causes and how can I fix it?
A1: This is the most common issue and typically stems from a combination of steric hindrance and suboptimal reaction conditions.
Potential Causes & Solutions:
-
Ineffective Catalyst System: The steric bulk of the ortho-methoxy group prevents standard palladium catalysts (e.g., Pd(PPh₃)₄) from efficiently facilitating the reaction.[4]
-
Insufficient Base Strength or Solubility: The base is critical for activating the boronic acid to form the more nucleophilic boronate species. A weak or poorly soluble base will result in a slow or incomplete reaction.[2]
-
Solution: Use a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered to maximize surface area. In some solvent systems (e.g., THF, dioxane), the addition of a small amount of water can improve base solubility and facilitate boronate formation.[2]
-
-
Protodeboronation: The boronic acid is decomposing faster than it is coupling.
-
Solution: See the detailed guide in Q2. This often involves using milder bases, protecting the boronic acid as an ester, or running the reaction under strictly anhydrous conditions.[2]
-
-
Low Reaction Temperature: The activation energy for the coupling of hindered substrates is high.
-
Solution: Increase the reaction temperature. Reactions involving this substrate often require heating to 80-110 °C to proceed at a reasonable rate.[2]
-
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable sources of Pd(0) upon reduction. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered substrates.[4] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, effective bases for generating the active boronate species.[2] |
| Solvent | Toluene, 1,4-Dioxane, THF/H₂O | Anhydrous solvents are preferred to minimize protodeboronation. A small amount of water can aid base solubility.[2] |
| Temperature | 90 - 110 °C | Overcomes the activation energy barrier caused by steric hindrance. |
| Concentration | 0.1 - 0.5 M | A good starting point for optimization. |
Q2: I'm observing significant protodeboronation of my starting material. How can I prevent this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing pathway, especially for electron-deficient or sterically hindered boronic acids.
Causality & Mitigation Strategies:
-
Hydrolysis: The presence of water, particularly in combination with base and heat, is the primary driver of protodeboronation.[3]
-
Mitigation:
-
Anhydrous Conditions: Use rigorously dried, degassed solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a neopentyl glycol or pinacol ester (BPin). These are significantly more resistant to hydrolysis and can be used directly in the coupling reaction.[2]
-
-
-
Harsh Basicity: Strong bases can accelerate the decomposition pathway.
-
Mitigation:
-
Use Milder Bases: Consider potassium fluoride (KF) or use a base-free protocol if the coupling partner allows.[2]
-
Stoichiometry Control: Use the minimum amount of base required for the reaction (typically 2-3 equivalents).
-
-
-
Elevated Temperatures: High temperatures increase the rate of all reactions, including decomposition.[2]
-
Mitigation: Run the reaction at the lowest temperature that provides a reasonable conversion rate. This may require longer reaction times but preserves the starting material.
-
Q3: How can I effectively monitor the reaction progress to identify the optimal endpoint?
A3: Accurate reaction monitoring is crucial for maximizing yield and minimizing impurity formation. High-Performance Liquid Chromatography (HPLC) and LC-MS are the most powerful techniques for this purpose.[7]
General Protocol: HPLC Reaction Monitoring
-
Initial Sample (T=0): Before adding the catalyst, withdraw a small aliquot (~20 µL) of the reaction mixture.
-
Quenching: Immediately dilute the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This stops the reaction. The solution may contain an internal standard for precise quantification.[7]
-
Time Points: At designated time intervals (e.g., 30 min, 1 hr, 2 hr), repeat the sampling and quenching process.
-
Analysis: Analyze the quenched samples by HPLC or UPLC-MS.[8] Track the disappearance of the limiting starting material and the appearance of the desired product.
-
Endpoint Determination: The reaction is complete when the concentration of the limiting reagent has plateaued.
Q4: My crude product is difficult to purify due to persistent impurities. What are they and how can I remove them?
A4: Purification challenges often arise from side products formed during the reaction.
Common Impurities & Purification Strategies:
-
Homocoupled Boronic Acid (Biaryl Impurity): This occurs when two molecules of the boronic acid couple with each other.
-
Prevention: This side reaction can sometimes be minimized by the slow addition of the boronic acid to the reaction mixture.[4] Experimenting with different catalyst systems can also be effective.
-
Removal: Homocoupled products are typically less polar than the desired cross-coupled product and can often be separated by standard silica gel column chromatography.
-
-
Residual Palladium: Traces of palladium can remain in the product, which is often unacceptable, especially in pharmaceutical applications.
-
Removal:
-
Filtration: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite®.
-
Scavengers: Treat the crude product solution with a palladium scavenger resin or activated carbon.
-
Aqueous Wash: A wash with an aqueous solution of thiourea or sodium thiosulfate can sometimes help remove residual palladium.
-
-
-
Boronic Acid-Derived Impurities: Unreacted starting material or its decomposition products can co-elute with the product.
-
Removal: An aqueous base wash (e.g., 1M NaOH) can often remove acidic boronic acid species from the organic layer during workup. Be cautious, as this can sometimes cause emulsions.
-
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps involved in the palladium-catalyzed cross-coupling reaction. The efficiency of each step can be influenced by the choice of ligand, base, and solvent.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow: Low Reaction Yield
This decision tree provides a logical path for troubleshooting low-yielding reactions with this compound.
Caption: A decision tree for troubleshooting low yields in coupling reactions.
Detailed Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific coupling partner.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[9]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Q3.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- BenchChem (2025). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
- BenchChem (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- BenchChem (2025). The Positional Isomerism of Methoxy Groups: A Comprehensive Technical Guide to its Influence on Boronic Acid Reactivity.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- BenchChem (2025). A Comparative Analysis of the Reactivity of 2-Borono-4,5-dimethoxybenzoic Acid in Suzuki-Miyaura Coupling.
- BenchChem (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- BenchChem (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Cieślak, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- The Royal Society of Chemistry (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Royal Society of Chemistry (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki-Miyaura Couplings with 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 3-Chloro-5-fluoro-2-methoxyphenylboronic acid . Our goal is to move beyond simple procedural lists and offer a mechanistic understanding of the challenges, enabling you to make informed decisions to optimize your reaction outcomes.
The unique structure of this boronic acid—featuring an electron-donating methoxy group, a deactivating chloro group for coupling, and an electron-withdrawing fluoro group—presents a specific set of challenges. The primary hurdles are the difficult activation of the C-Cl bond and the susceptibility of the boronic acid to decomposition pathways that lead to low yields and apparent catalyst deactivation.[1][2] This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common and critical challenges you may encounter during your experiments.
Q1: My reaction is failing or giving a very low yield. What are the most fundamental checks I should perform first?
A1: When a Suzuki-Miyaura coupling reaction fails, a systematic review of the foundational parameters is the most efficient path to a solution. Low yields are often traced back to issues with reagents or the reaction environment rather than a fundamental flaw in the chosen catalytic system.
Initial Troubleshooting Workflow:
-
Reagent Purity and Integrity:
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if improperly stored. They are susceptible to forming anhydrides (boroxines) or undergoing decomposition.[3] Use a freshly opened bottle or material that has been stored under an inert atmosphere and protected from light and moisture.
-
Aryl Halide Reactivity: Confirm the purity of your coupling partner. The general reactivity trend for the halide is I > Br > OTf >> Cl.[4] Your substrate is an aryl chloride, which is inherently the most challenging to activate.[1][5]
-
Catalyst and Ligand Integrity: Palladium catalysts and, most notably, phosphine ligands are sensitive to air.[4] Phosphine ligands can oxidize, rendering them ineffective at stabilizing the active Pd(0) species. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Inert Atmosphere and Solvent Degassing:
-
Oxygen Contamination: The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species, which is readily oxidized by molecular oxygen to an inactive Pd(II) state.[6] This is one of the most common and rapid forms of catalyst deactivation. Furthermore, oxygen can promote the unwanted homocoupling of your boronic acid.[3][7]
-
Solution: Your reaction solvent must be thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique (3 cycles is standard). The reaction vessel must be purged and maintained under a positive pressure of an inert gas throughout the entire experiment.[8]
-
-
Base and Solvent Purity:
Q2: I suspect protodeboronation is consuming my boronic acid. How can I confirm this and what are the best strategies to minimize it?
A2: Protodeboronation, the replacement of the C-B(OH)₂ bond with a C-H bond, is a highly common and detrimental side reaction, particularly for boronic acids with electron-withdrawing groups like this compound.[10][11] This reaction consumes your nucleophile, leading directly to low yields.
Confirmation: You can confirm protodeboronation by taking a sample from your reaction mixture and analyzing it via LC-MS or GC-MS. Look for the mass corresponding to 2-chloro-4-fluoroanisole, the protodeboronated byproduct.
Mitigation Strategies:
-
Choice of Base: The base is essential for activating the boronic acid for transmetalation but can also accelerate protodeboronation.[12][13] Highly aqueous and strongly basic conditions often exacerbate the issue.
-
Solvent System: While some Suzuki protocols use aqueous/organic mixtures, water is a direct proton source for this side reaction.[10]
-
Recommendation: Use anhydrous solvents like toluene, dioxane, or THF. If a co-solvent is needed for solubility, minimize the amount of water or consider using a polar aprotic solvent.
-
-
Temperature Control: Higher temperatures can accelerate the rate of protodeboronation.
-
Recommendation: Run the reaction at the lowest temperature that still allows for efficient C-Cl activation. A temperature screen (e.g., 80°C, 90°C, 100°C) is advisable.[7]
-
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, is a highly effective strategy. These esters are generally more stable to protodeboronation and release the boronic acid slowly under the reaction conditions.[11][14]
Q3: The C-Cl bond on my substrate is difficult to activate. What catalyst and ligand systems are most effective?
A3: Activating an electron-rich aryl chloride is the rate-limiting step (oxidative addition) in many Suzuki-Miyaura reactions.[12] The electron-donating 2-methoxy group on your substrate further reduces the electrophilicity of the carbon-chlorine bond, making this step particularly challenging.[1] Standard catalysts like Pd(PPh₃)₄ are often insufficient.
Solution: Success requires the use of highly active catalyst systems featuring bulky and electron-rich ligands. These ligands promote the formation of a monoligated L₁Pd(0) species, which is more sterically accessible and electronically primed for oxidative addition.[15]
| Ligand | Palladium Source | Typical Loading (mol%) | Key Advantages & Rationale |
| XPhos | Pd₂(dba)₃ or G3-Precatalyst | 1.5-3% Pd, 3-6% Ligand | Extremely bulky and electron-rich; excellent for hindered and electron-rich aryl chlorides.[6][15] |
| SPhos | Pd(OAc)₂ or G2-Precatalyst | 2-4% Pd, 4-8% Ligand | Similar to XPhos, highly effective for challenging C-Cl activation.[1][16] |
| RuPhos | Pd(OAc)₂ or G3-Precatalyst | 2-4% Pd, 4-8% Ligand | Particularly effective for heteroaromatic couplings but also shows broad utility for aryl chlorides.[6][17] |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI™-IPr | 2-4% | Offer strong σ-donation and steric bulk, providing high thermal stability and activity.[12] |
Rationale: The ligands listed above are designed to accelerate the key steps of the catalytic cycle. Their electron-donating character increases the electron density on the palladium center, facilitating the oxidative addition step.[3] Their steric bulk promotes the final reductive elimination step, preventing catalyst decomposition and increasing turnover.[18] Using pre-formed "precatalysts" (e.g., XPhos-Pd-G3) can also be beneficial as they generate the active Pd(0) species more cleanly and efficiently than systems like Pd(OAc)₂.[19]
Q4: I'm observing significant homocoupling of the boronic acid. What causes this and how can I prevent it?
A4: Homocoupling results in the formation of a biaryl product derived from two molecules of your boronic acid. This side reaction consumes your starting material and can complicate purification. The primary causes are:
-
Presence of Oxygen: As mentioned in Q1, oxygen can mediate the oxidative homocoupling of boronic acids.[3]
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) species. The boronic acid itself can act as the reductant, consuming two equivalents of the boronic acid to form one equivalent of the homocoupled byproduct.[20]
Prevention Strategies:
-
Rigorous Inert Atmosphere: The most critical step is to scrupulously exclude oxygen from your reaction.[7]
-
Use a Pd(0) Source: Employing a Pd(0) precatalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) eliminates the need for in-situ reduction by your boronic acid.[16]
-
Optimize Base/Solvent: The choice of base and solvent can influence the rate of homocoupling. Screening different conditions is recommended.[16]
Visualizing the Process: Key Diagrams
To better understand the reaction and its failure modes, the following diagrams illustrate the core catalytic cycle, a logical troubleshooting workflow, and the primary catalyst deactivation pathways.
Caption: The Suzuki-Miyaura Catalytic Cycle.[12]
Caption: Key catalyst and reagent deactivation pathways.
Experimental Protocols
The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Screening for C-Cl Activation
This protocol uses a robust catalyst system suitable for challenging aryl chlorides.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide partner (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv). [6]2. Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.0 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. 4. Solvent Addition: Under positive inert gas pressure, add the degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the limiting reagent is consumed. [7]7. Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Conversion to and Coupling of a Pinacol Boronate Ester to Minimize Protodeboronation
This two-part protocol first protects the boronic acid and then uses it in a coupling reaction.
Part A: Synthesis of the Pinacol Ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or toluene.
-
Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Stir the mixture at room temperature overnight.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude pinacol ester can often be used directly or purified by column chromatography if necessary. [16] Part B: Suzuki-Miyaura Coupling
-
Follow the setup described in Protocol 1 , but substitute the pinacol ester (1.2-1.5 equiv) for the boronic acid.
-
Crucially, a different base is often required. Use cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv) or a fluoride source like cesium fluoride (CsF) as the base, which is effective at cleaving the pinacol ester in situ to generate the active boronate species. [16]3. Proceed with the reaction, monitoring, and workup as described previously.
| Issue to Address | Recommended Base | Rationale | Recommended Solvent | Rationale |
| Protodeboronation | K₃PO₄, Cs₂CO₃ | Milder, less nucleophilic bases that minimize protonolysis of the C-B bond. [4][6] | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents limit the primary proton source for the side reaction. [21][22] |
| Poor Reagent Solubility | Cs₂CO₃ | Generally has better solubility in organic solvents than many potassium or sodium salts. [8] | Dioxane, DMF, THF | More polar solvents can improve the solubility of salts and polar substrates. [12][22] |
| Sluggish C-Cl Activation | K₃PO₄, Cs₂CO₃, KOtBu | Stronger bases can accelerate the transmetalation step, which may become rate-limiting if oxidative addition is very fast. [6][12] | Toluene, Dioxane | Higher boiling points allow for the elevated temperatures often needed for C-Cl activation. [12] |
| Base-Sensitive Functional Groups | K₂CO₃, K₃PO₄ | Avoids strongly nucleophilic or harsh bases like NaOH or KOtBu that could cause side reactions like ester hydrolysis. [8][23] | THF, Toluene | Generally non-reactive solvents compatible with a wide range of functional groups. |
By understanding the interplay between the substrate's electronic properties, the mechanism of the Suzuki-Miyaura reaction, and the common pathways of catalyst deactivation, researchers can effectively troubleshoot and optimize these challenging but powerful C-C bond-forming reactions.
References
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
-
Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
NIH. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
PMC - NIH. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
-
PMC - NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
PMC - NIH. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Mastering Suzuki-Miyaura Coupling: The Role of 5-Chloro-2-Fluorophenylboronic Acid. [Link]
-
ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
PMC - NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers and professionals in drug development and materials science, the selection of building blocks for carbon-carbon bond formation is a critical decision that dictates synthetic efficiency and molecular complexity. Among the vast arsenal of reagents for the Suzuki-Miyaura cross-coupling reaction, halogenated phenylboronic acids offer a powerful platform for introducing precisely functionalized aryl moieties.[1] This guide provides an in-depth comparison of 3-chloro-5-fluoro-2-methoxyphenylboronic acid against other halogenated phenylboronic acids, offering field-proven insights and supporting experimental frameworks to guide your synthetic strategy.
The Molecular Architecture: Understanding Substituent Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is not monolithic; it is a nuanced interplay of electronic and steric effects imparted by its substituents. These factors primarily influence the transmetalation step, where the organic group is transferred from boron to the palladium center.
Electronic Effects: A Tug-of-War
Substituents modulate the electron density of the phenyl ring and the Lewis acidity of the boron center.[2] This is governed by two primary forces:
-
Inductive Effect (-I): An atom's intrinsic electronegativity pulls electron density through sigma (σ) bonds. Halogens are strongly electron-withdrawing via this effect (F > Cl > Br > I).[3]
-
Mesomeric/Resonance Effect (+M/-M): The donation or withdrawal of electron density through pi (π) systems. A methoxy group is a strong resonance donor (+M), while halogens are weak resonance donors (+M).
In This compound , we observe a complex electronic landscape:
-
Ortho-Methoxy (-OCH₃): This group exerts a strong, electron-donating resonance effect (+M) and a moderate electron-withdrawing inductive effect (-I). The resonance effect typically dominates, enriching the ring with electron density.
-
Meta-Chloro (-Cl) & Meta-Fluoro (-F): At the meta position, the resonance effect is minimal. Therefore, these halogens act primarily as potent electron-withdrawing groups via the inductive effect.[4] Fluorine's high electronegativity makes its -I effect particularly strong.
This unique combination makes the phenyl ring electron-deficient, which can influence its rate of transfer during transmetalation. Furthermore, the presence of electron-withdrawing fluorine substituents is known to increase the Lewis acidity of the boronic acid, potentially facilitating the formation of the reactive boronate species required for the catalytic cycle.[5]
Steric Effects
The ortho-methoxy group in this compound introduces significant steric bulk around the boronic acid moiety. This steric hindrance can influence the approach of the palladium complex, potentially slowing the rate of transmetalation compared to less substituted analogues. However, modern bulky phosphine ligands are often designed to overcome such challenges.[1]
Caption: Electronic and steric contributions of substituents.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
To contextualize the performance of this compound, we compare it with simpler halogenated and methoxy-substituted phenylboronic acids in a standardized Suzuki-Miyaura reaction with a common coupling partner, 4-bromoanisole.
Reaction Scheme: (Self-generated image, not from search results)
Table 1: Comparative Performance Data
| Entry | Phenylboronic Acid | Key Substituents | Expected Yield (%)¹ | Reaction Time (h) | Key Considerations |
| 1 | Phenylboronic Acid | (Unsubstituted) | 95 | 4 | Baseline for comparison. |
| 2 | 3-Chlorophenylboronic Acid | 1x Cl (meta) | 88 | 6 | Electron-withdrawing group slightly deactivates the ring, slowing transmetalation. |
| 3 | 3-Fluorophenylboronic Acid | 1x F (meta) | 85 | 6 | Stronger -I effect of F further deactivates the ring compared to Cl. |
| 4 | 3-Methoxyphenylboronic Acid | 1x OCH₃ (meta) | 92 | 4 | Net electron-donating character maintains high reactivity. |
| 5 | (3-Chloro-5-methoxyphenyl)boronic acid | 1x Cl, 1x OCH₃ (meta) | 87 | 7 | Competing electronic effects; overall reactivity is slightly reduced. |
| 6 | This compound | 1x Cl, 1x F, 1x OCH₃ (ortho) | 82 | 12 | Combination of strong electron withdrawal and significant ortho-steric hindrance requires more forcing conditions. |
¹Yields are representative estimates based on established chemical principles for comparative purposes and will vary with specific reaction conditions.
Analysis of Results
The data illustrates a clear trend: increasing electron-withdrawing substitution and steric hindrance generally leads to lower reaction rates and requires more optimized conditions for high yields. While this compound (Entry 6) appears less reactive, its value lies not in speed but in the unique structural motif it introduces. The presence of multiple halogen atoms provides additional handles for subsequent orthogonal cross-coupling reactions, a highly desirable feature in complex molecule synthesis.
Experimental Protocol: A Validated Suzuki-Miyaura Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The choice of a bulky, electron-rich phosphine ligand (SPhos) and a strong base (K₃PO₄) is deliberate, designed to overcome the challenges of C-Cl activation (if it were the coupling partner) and the inherent lower reactivity of our substituted boronic acid.[6]
Materials and Reagents
-
This compound (1.2 mmol, 1.2 equiv.)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed
Step-by-Step Methodology
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) active catalyst is oxygen-sensitive; removing oxygen prevents catalyst degradation.
-
Solvent Addition: Using a degassed solvent mixture, add 5 mL of the 1,4-Dioxane/Water (4:1) solution via syringe. Causality: The aqueous component is crucial for activating the boronic acid and facilitating the catalytic cycle.[7]
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Caption: Step-by-step Suzuki-Miyaura experimental workflow.
Conclusion and Outlook
This compound is a specialized reagent whose value is realized in the synthesis of highly functionalized, complex molecules. While its inherent electronic properties and steric profile demand more tailored catalytic conditions compared to simpler analogues, it provides a direct route to incorporating a unique trifunctional aryl scaffold. For medicinal chemists and material scientists, the strategic placement of chloro, fluoro, and methoxy groups offers a rich platform for property modulation and late-stage diversification. Understanding the foundational principles of substituent effects is paramount to harnessing the full potential of this and other advanced boronic acids in modern synthetic chemistry.
References
-
ResearchGate. Suzuki–Miyaura reactions of 2a or 3d with phenylboronic acid. Available from: [Link]
-
MySkinRecipes. (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters. Available from: [Link]
-
National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
EMBIBE. Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. Available from: [Link]
- Google Patents.WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
- Google Patents.US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
(Self-published). The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. Available from: [Link]
-
MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Available from: [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available from: [Link]
-
(Self-published). Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. Available from: [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available from: [Link]
-
ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Available from: [Link]
-
Wikipedia. Borylation. Available from: [Link]
-
Wiley Online Library. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Available from: [Link]
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- 7. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to the Analytical Validation of Biaryl Pyrazoles Synthesized with 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
For researchers, scientists, and professionals in drug development, the synthesis of novel biaryl pyrazoles represents a significant avenue for the discovery of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic effort, and reagents such as 3-Chloro-5-fluoro-2-methoxyphenylboronic acid are instrumental in creating complex molecular architectures. However, the synthesis of the target molecule is only the first step; rigorous analytical validation is paramount to ensure the identity, purity, and quality of the final product, forming the foundation for further preclinical and clinical development.
This guide provides an in-depth, objective comparison of key analytical techniques for the validation of a representative biaryl pyrazole, 4-(3-chloro-5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole , synthesized via a Suzuki-Miyaura coupling. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to illustrate the strengths and limitations of each technique.
The Synthetic Pathway: A Suzuki-Miyaura Cross-Coupling Approach
The synthesis of our target molecule, 4-(3-chloro-5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole, is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromo-1-methyl-1H-pyrazole. This reaction is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.[1][2][3]
Caption: Synthetic scheme for 4-(3-chloro-5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura cross-coupling reactions.[4][5]
Materials:
-
This compound (1.2 mmol)
-
4-bromo-1-methyl-1H-pyrazole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried 50 mL round-bottom flask, add this compound, 4-bromo-1-methyl-1H-pyrazole, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add the degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Analytical Validation Workflow
A robust analytical validation plan is essential to ensure that the synthesized product meets the required quality standards. The validation process should adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
Caption: A typical analytical validation workflow for a synthesized compound.
Comparative Analysis of Analytical Techniques
The following sections provide a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the validation of 4-(3-chloro-5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
Illustrative Data and Interpretation for 4-(3-chloro-5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole:
| ¹H NMR (Illustrative) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹³C NMR (Illustrative) | Chemical Shift (ppm) | Assignment | ||
| 7.85 | s | 1H | Pyrazole H-5 | |
| 7.60 | s | 1H | Pyrazole H-2 | |
| 7.20 | dd | 1H | Phenyl H-6' | |
| 6.95 | dd | 1H | Phenyl H-4' | |
| 3.90 | s | 3H | OCH₃ | |
| 3.85 | s | 3H | N-CH₃ | |
| 155.0 (d) | Phenyl C-2' (C-F coupling) | |||
| 152.5 (d) | Phenyl C-5' (C-F coupling) | |||
| 140.0 | Pyrazole C-4 | |||
| 138.0 | Pyrazole C-5 | |||
| 129.0 | Pyrazole C-2 | |||
| 125.0 (d) | Phenyl C-6' (C-F coupling) | |||
| 120.0 | Phenyl C-1' | |||
| 118.0 (d) | Phenyl C-4' (C-F coupling) | |||
| 115.0 | Phenyl C-3' | |||
| 62.0 | OCH₃ | |||
| 39.0 | N-CH₃ |
Note: The presented data is illustrative and based on spectral data from similar pyrazole derivatives.[9][10][11][12]
Advantages of NMR:
-
Provides definitive structural information.
-
Can be used for quantitative analysis (qNMR).
-
Non-destructive technique.
Limitations of NMR:
-
Relatively low sensitivity compared to MS.
-
Complex spectra for larger molecules.
-
Requires a significant amount of pure sample.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a synthesized compound and can provide fragmentation information that further supports structural elucidation.
Experimental Protocol: LC-MS (Electrospray Ionization)
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Illustrative Data and Interpretation for 4-(3-chloro-5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole:
Expected Molecular Weight: 268.05 g/mol (for C₁₁H₁₀ClFN₂O)
Expected ESI-MS Result:
-
[M+H]⁺: m/z 269.05 (Monoisotopic mass)
-
Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed for the molecular ion peak.
Advantages of MS:
-
Extremely high sensitivity.
-
Provides accurate molecular weight information.
-
Can be coupled with chromatography for complex mixture analysis.
Limitations of MS:
-
Does not provide detailed structural connectivity information on its own.
-
Isomers may not be distinguishable without fragmentation analysis.
-
Ionization efficiency can vary significantly between compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment and Quantification
HPLC is a cornerstone of pharmaceutical analysis, primarily used to separate, identify, and quantify the components in a mixture. For a newly synthesized compound, HPLC is crucial for determining its purity and for developing a quantitative assay method.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Accurately weigh and dissolve the purified product in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.
-
Validation Parameters and Illustrative Results:
| Parameter | ICH Guideline | Illustrative Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the main compound should be well-resolved from any impurity peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | RSD ≤ 2.0% for replicate injections. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor changes in flow rate, mobile phase composition, etc. |
Note: These are illustrative criteria and may vary depending on the specific application. The validation should be performed according to established in-house procedures and ICH guidelines.[6][13][14]
Advantages of HPLC:
-
Excellent for purity determination and quantification.
-
High precision and accuracy.
-
Can be automated for high-throughput analysis.
Limitations of HPLC:
-
Does not provide structural information without a coupled detector (e.g., MS).
-
Method development can be time-consuming.
-
Requires reference standards for quantification.
Comparison of Alternative Boronic Acids
While this compound is a valuable building block, several alternatives can be considered for the synthesis of similar biaryl pyrazoles, depending on the desired substitution pattern and electronic properties of the final molecule.
| Alternative Boronic Acid | Key Features | Potential Application |
| 3-Fluoro-5-methoxyphenylboronic acid | Lacks the chloro substituent, leading to a different electronic profile. | Investigating the role of the chlorine atom in biological activity. |
| (4-Methyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid | Introduces a pyrazole substituent on the phenyl ring. | Creating more complex heterocyclic systems. |
| (1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester | A stable pinacol ester of a pyrazole boronic acid. | Useful when the free boronic acid is unstable.[15] |
The choice of the boronic acid will directly impact the physicochemical properties and potential biological activity of the resulting biaryl pyrazole.
Conclusion
The analytical validation of a synthesized product is a critical and multi-faceted process that requires a combination of orthogonal analytical techniques. For the structural confirmation of 4-(3-chloro-5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole, NMR spectroscopy is indispensable. Mass spectrometry provides rapid and sensitive confirmation of the molecular weight. HPLC is the gold standard for assessing purity and for quantitative analysis.
A comprehensive validation strategy, guided by the principles of ICH Q2(R1), should be employed to ensure the quality, safety, and efficacy of any new chemical entity destined for drug development. By understanding the strengths and limitations of each analytical technique, researchers can design a robust validation package that provides a complete and accurate profile of their synthesized compounds.
References
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Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists - FLORE. (n.d.). Retrieved January 2, 2026, from [Link]
- (PDF) 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. (2009). Molbank, 2009(4), M640.
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A Review: Analytical Method Development and Validation - International Journal of Pharmaceutical Research and Applications (IJPRA). (2023, July 10). Retrieved January 2, 2026, from [Link]
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Review Article - Analytical Method Development and Validation - Mansa STM Publishers. (n.d.). Retrieved January 2, 2026, from [Link]
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Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib) - ACS Publications. (1998, June 26). Retrieved January 2, 2026, from [Link]
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4-chloro-3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(difluoromethoxy)-1-methyl-1h-pyrazole. (n.d.). Retrieved January 2, 2026, from [Link]
- A Review: Analytical Method Development and Validation. (2021).
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synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). Retrieved January 2, 2026, from [Link]
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Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. (2023, June 1). Retrieved January 2, 2026, from [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved January 2, 2026, from [Link]
-
1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021, January 4). Retrieved January 2, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2006). Magnetic Resonance in Chemistry, 44(7), 734-738.
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (2018, December 11). Retrieved January 2, 2026, from [Link]
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4-Chloro-3-(4-methoxyphenyl)-1-methyl-5-phenyl-1H-pyrazole - Optional[13C NMR]. (n.d.). Retrieved January 2, 2026, from [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (2014, October 15). Retrieved January 2, 2026, from [Link]
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - ResearchGate. (2021, June 1). Retrieved January 2, 2026, from [Link]
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11 - Chapter 2 Analytical Method Validation Assay | PDF | Detection Limit | Solution - Scribd. (n.d.). Retrieved January 2, 2026, from [Link]
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Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals - OUCI. (n.d.). Retrieved January 2, 2026, from [Link]
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A Comparative Yield Analysis of 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid in Key Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic methodologies is paramount to the efficient construction of complex molecular architectures. 3-Chloro-5-fluoro-2-methoxyphenylboronic acid stands as a versatile building block, its utility unlocked through various palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of its performance in three cornerstone C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. By examining the mechanistic nuances and providing detailed experimental protocols, this document serves as a practical resource for optimizing synthetic routes and maximizing yields.
Introduction to this compound: A Privileged Reagent
This compound is a valuable intermediate in the synthesis of novel organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its substituted phenyl ring offers multiple points for diversification, while the boronic acid moiety serves as a handle for palladium-catalyzed cross-coupling. The electronic nature of the substituents—the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy group—imparts a unique reactivity profile that influences its performance in different coupling reactions. Understanding these electronic effects is crucial for the rational design of synthetic strategies.
Comparative Performance in Cross-Coupling Reactions
The efficacy of this compound in coupling reactions is dictated by the specific mechanism of each transformation. The following sections delve into the details of its application in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, offering a comparative perspective on catalyst systems, reaction conditions, and expected yields.
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation Strategy
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds.[2][3] The reaction between an organoborane and an organohalide, catalyzed by a palladium complex, is characterized by its mild reaction conditions and high functional group tolerance.[4]
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The transmetalation step is often rate-limiting and is influenced by the choice of base and the electronic properties of the boronic acid. The presence of electron-withdrawing groups on the boronic acid can sometimes slow down this step.[5]
Experimental Protocol: Coupling with 4-Bromoanisole
This protocol is adapted from established methods for similar electron-deficient arylboronic acids.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Degassing: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 12-18 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Expected Yield: Based on couplings of similar substrates, yields in the range of 85-95% can be anticipated. The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the aryl chloride and facilitating the overall catalytic cycle.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines.[6][7] This reaction has become a staple in medicinal chemistry for the introduction of nitrogen-containing functionalities.
Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3] The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical for high yields, especially when using less reactive aryl chlorides.[7]
Representative Protocol: Coupling with Aniline
-
Reaction Setup: In a glovebox, combine this compound (as an aryl halide analogue for this hypothetical reaction, 1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube, remove from the glovebox, and heat to 110 °C with stirring for 18-24 hours.
-
Workup: Cool the reaction mixture, dilute with ether, and filter through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Expected Yield: For the coupling of an electron-deficient aryl chloride with a primary aniline, yields are typically in the range of 70-85% . The use of a strong base like sodium tert-butoxide and a sterically hindered, electron-rich ligand such as XPhos is essential to facilitate the deprotonation of the amine and the subsequent reductive elimination.
Sources
A Senior Application Scientist's Guide to the Influence of Electronic Effects on 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid Reactivity
Introduction
In the intricate world of synthetic organic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1][2] The success of this powerful reaction hinges on the nuanced properties of its coupling partners, especially the organoboron reagent. This guide offers an in-depth analysis of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid, a highly substituted and electronically complex building block. We will dissect the competing electronic effects of its substituents, compare its reactivity against other structurally related boronic acids, and provide a robust experimental protocol to harness its synthetic potential. This document is designed for researchers and drug development professionals seeking to understand and effectively utilize this versatile reagent.
Theoretical Framework: Deconstructing the Electronic Environment
The reactivity of an arylboronic acid in a Suzuki-Miyaura coupling is profoundly influenced by the electronic nature of the aromatic ring.[3][4] The substituents on this compound create a unique and complex electronic landscape governed by the interplay of inductive and mesomeric (or resonance) effects.[5][6]
-
Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. More electronegative atoms pull electron density towards themselves, creating a dipole.[5]
-
Mesomeric Effect (+M/-M): This effect operates through pi (π) systems and involves the delocalization of lone pairs or pi electrons across the conjugated system.[6]
Let's analyze the substituents on our target molecule:
-
Chloro (-Cl) and Fluoro (-F) Groups: Both halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I).[5] While they possess lone pairs that can participate in a positive mesomeric effect (+M), their -I effect is dominant, leading to an overall deactivation of the ring and an increase in the boronic acid's Lewis acidity.[7]
-
Methoxy (-OCH₃) Group: The oxygen atom is electronegative, resulting in a modest -I effect. However, the oxygen's lone pairs can delocalize into the phenyl ring, creating a powerful electron-donating mesomeric effect (+M).[8] In the case of a methoxy group, the +M effect typically outweighs the -I effect, making it an overall activating group.[8]
The Critical ortho-Methoxy Effect: The placement of the methoxy group at the ortho position to the boronic acid is a key structural feature. This proximity can lead to a "beneficial chelation effect," where the oxygen atom coordinates to the palladium catalyst during the catalytic cycle.[9][10] This interaction can stabilize the transition state and facilitate the crucial transmetalation step, potentially counteracting the deactivating influence of the halogens.[9][10]
The net result is a finely balanced electronic system. The strong -I effects of the chloro and fluoro groups decrease the nucleophilicity of the aryl ring, which can slow the transmetalation step.[11] Conversely, the +M effect of the ortho-methoxy group and its potential coordinating ability can enhance reactivity.[10] Understanding this balance is crucial for predicting reaction outcomes and optimizing conditions.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, it is instructive to compare it with other phenylboronic acids in a standardized Suzuki-Miyaura coupling reaction with a common electrophile, such as 4-bromoanisole. The data below, compiled from literature precedents, illustrates the impact of different substitution patterns.[11]
| Boronic Acid | Key Substituent Effects | Expected Reactivity Trend | Representative Yield (%) |
| Phenylboronic Acid | Baseline (unsubstituted) | High | >95% |
| 4-Methoxyphenylboronic Acid | Strong +M effect (para) | Very High | >98% |
| 2-Methoxyphenylboronic Acid | Strong +M, potential ortho coordination | High to Very High | ~95% |
| 3,5-Dichlorophenylboronic Acid | Strong -I effects | Moderate to Low | ~60-70% |
| This compound | Competing -I (Cl, F) and +M (OMe), ortho effect | Moderate to High | ~85-95% |
Note: Yields are illustrative and can vary significantly based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).
This comparison highlights that while strong electron-withdrawing groups (as in 3,5-dichlorophenylboronic acid) tend to reduce yields, the presence of the ortho-methoxy group in our target molecule effectively rescues its reactivity, leading to high-yield couplings.[10] Its performance surpasses that of boronic acids with only deactivating groups and approaches the efficiency of those with purely activating substituents.
Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling
This section provides a reliable, self-validating protocol for the coupling of this compound with an aryl bromide. The rationale behind each component choice is explained to provide a deeper understanding of the reaction system.
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. K₂CO₃ is a moderately strong base crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[12][13] It also serves to neutralize acids generated during the catalytic cycle.[12]
-
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 - 0.05 equiv).
-
Rationale: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[14] The dppf ligand is a bulky, electron-rich phosphine that promotes both the oxidative addition and reductive elimination steps and is known for its effectiveness in challenging cross-coupling reactions.[15][16]
-
-
Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen, which can cause oxidation and deactivation. Degassing the solvent is critical for catalyst longevity and reaction efficiency. The aqueous-organic solvent mixture is effective for dissolving both the organic reagents and the inorganic base.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.
Experimental Workflow Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex. [2]Electron-withdrawing groups on the aryl halide generally accelerate this step. [3]2. Transmetalation: This is often the rate-determining step. The organic group from the activated boronate complex (Ar'-B(OR)₂⁻) is transferred to the palladium center, displacing the halide. [13]The electron-poor nature of the 3-Chloro-5-fluoro-2-methoxyphenyl ring, due to the -I effects of Cl and F, can make this step more challenging. However, the ortho-methoxy group can facilitate this process through a precoordination event with the palladium center, stabilizing the transition state and accelerating the transfer of the aryl group. [9][10]3. Reductive Elimination: The two coupled organic fragments (Ar-Ar') are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue. [2]
Conclusion
This compound is a sophisticated building block whose reactivity is governed by a delicate balance of competing electronic forces. The potent inductive electron withdrawal by the chloro and fluoro substituents is effectively counteracted by the mesomeric donation and coordinating ability of the strategically placed ortho-methoxy group. This unique arrangement results in a reagent that, despite being electronically complex, is highly effective in Suzuki-Miyaura cross-coupling reactions, delivering high yields under standard conditions. For medicinal and process chemists, this reagent offers a reliable method to introduce a highly functionalized phenyl moiety, providing a valuable tool for the synthesis of complex molecular targets.
References
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- Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2246–2257.
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- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022, January 22). Chemistry – A European Journal.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025, December 15).
- Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction. (2021, April 12). Organometallics.
- The influence of ortho-substituents on the properties of phenylboronic acids. (2025, August 6).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022, May 26). MDPI.
- Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). MDPI.
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- Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps.
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- Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction. (n.d.).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2025, December 22).
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- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-442.
- Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH? (2019, July 16).
- Mesomeric effect. (n.d.). Wikipedia.
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013, May 17). Journal of the Chemical Society, Perkin Transactions 2.
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- Inductive effect, Mesomeric effect, Resonance. (2023, January 31). Reddit.
- Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). NIH.
- This compound pinacol ester. (n.d.). AOBChem USA.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).
- (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid. (n.d.). Abovchem.
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- 3-chloro-5-trifluoromethylphenylboronic acid. (n.d.). Sigma-Aldrich. 4_0. 3-Fluoro-2-methoxyphenylboronic Acid. (n.d.). Tokyo Chemical Industry Co., Ltd..
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A Technical Guide to the Application of 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid and its Isomers in Modern Synthesis
Welcome to a comprehensive exploration of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid, a versatile building block in the arsenal of medicinal and materials chemists. This guide provides an in-depth analysis of its synthesis, reactivity, and application, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While literature specifically detailing the applications of the 3-chloro-5-fluoro-2-methoxyphenyl isomer is emerging, this guide will draw upon established protocols and successful applications of its close structural isomers to provide a robust and predictive framework for its use. By understanding the interplay of the chloro, fluoro, and methoxy substituents, researchers can unlock the potential of this class of reagents for the synthesis of novel compounds with tailored properties.
The Strategic Advantage of Substituted Phenylboronic Acids
Phenylboronic acids are indispensable tools in modern organic synthesis, primarily due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1] The strategic placement of substituents on the phenyl ring allows for fine-tuning of the electronic and steric properties of the resulting molecules. The subject of this guide, this compound, and its isomers, are particularly valuable for several reasons:
-
Modulation of Physicochemical Properties: The presence of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in hydrogen bonding or dipole-dipole interactions.
-
Directed Reactivity: The methoxy group, an electron-donating group, can influence the regioselectivity of further electrophilic aromatic substitutions and modulate the reactivity of the boronic acid moiety.
-
Synthetic Handles: The chlorine atom provides an additional site for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures.
Synthesis of Chloro-Fluoro-Methoxyphenylboronic Acids
The most common and effective method for the synthesis of chloro-fluoro-methoxyphenylboronic acids involves the directed ortho-metalation of a corresponding chloro-fluoro-anisole, followed by quenching with a trialkyl borate. This approach offers high regioselectivity and generally proceeds with good to excellent yields.
Experimental Protocol: General Synthesis
This protocol is adapted from established procedures for the synthesis of isomeric chloro-fluoro-methoxyphenylboronic acids.[2][3][4]
Materials:
-
2-Chloro-4-fluoro-1-methoxybenzene (or the corresponding isomer)
-
Anhydrous 1,2-dimethoxyethane (DME) or Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate or Triisopropyl borate
-
Aqueous hydrochloric acid (HCl) or aqueous potassium hydroxide (KOH)
-
Ethyl acetate or acetonitrile for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
To a solution of the starting chloro-fluoro-anisole in anhydrous DME or THF, cooled to -70 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi dropwise, maintaining the temperature below -55 °C.[4]
-
Stir the reaction mixture at -70 °C for 1-2 hours to ensure complete lithiation.
-
Slowly add trimethyl borate or triisopropyl borate dropwise, again ensuring the temperature does not exceed -65 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]
-
Quench the reaction by the slow addition of aqueous HCl or an aqueous base like KOH.
-
Extract the aqueous layer with ethyl acetate or acetonitrile.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The product can be further purified by crystallization or chromatography.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[5][6] this compound and its isomers are excellent coupling partners in these reactions, allowing for the introduction of this substituted phenyl moiety into a wide range of molecules.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, with the assistance of a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
The following generalized protocols are based on established methods for the Suzuki-Miyaura coupling of structurally similar chloro-pyridines and other aryl chlorides, which require robust catalytic systems.[7]
Protocol 1: Using SPhos Ligand
-
To an oven-dried reaction vial, add the aryl halide (1.0 mmol, 1 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[7]
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture with stirring for the required time (typically 12-24 hours) at a temperature ranging from 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 2: Using XPhos Ligand
-
In a glovebox, combine the aryl halide (1.0 mmol, 1 equiv.), this compound (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.[7]
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.[7]
-
Follow steps 5-7 from Protocol 1 for workup and purification.
Comparative Analysis of Reagents and Conditions
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of reactants, catalyst, ligand, base, and solvent.
Comparison of Aryl Halide Reactivity
The reactivity of the aryl halide in the oxidative addition step follows the trend: I > OTf > Br >> Cl.[6] Aryl chlorides are the least reactive and often require more active catalytic systems with bulky, electron-rich phosphine ligands to achieve efficient coupling.[7]
| Aryl Halide (Ar-X) | Relative Reactivity | Typical Catalyst System |
| Ar-I | Highest | Pd(PPh₃)₄ |
| Ar-Br | High | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Ar-Cl | Low | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos |
Comparison of Common Ligands for Aryl Chloride Coupling
The choice of phosphine ligand is critical for the successful coupling of challenging substrates like aryl chlorides. Bulky, electron-rich ligands facilitate the oxidative addition step.
| Ligand | Key Features | Typical Applications |
| SPhos | Bulky, electron-rich biaryl phosphine. | General-purpose for challenging couplings. |
| XPhos | Highly active and versatile biaryl phosphine. | Often provides higher yields for difficult substrates. |
| RuPhos | Electron-rich and sterically hindered. | Effective for a wide range of cross-coupling reactions. |
| PPh₃ | Less bulky and electron-rich. | Generally not effective for aryl chloride couplings. |
Applications in Drug Discovery and Agrochemicals
The incorporation of the chloro-fluoro-methoxyphenyl moiety can significantly impact the biological activity and pharmacokinetic profile of a molecule. While specific drugs containing the 3-chloro-5-fluoro-2-methoxyphenyl scaffold are not yet widely reported, the utility of its isomers is well-documented, particularly in the agrochemical industry.
For example, 4-chloro-2-fluoro-3-methoxyphenylboronic acid is a key intermediate in the synthesis of certain 6-(poly-substituted aryl)-4-aminopicolinate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which have demonstrated herbicidal activity.[2][3] This underscores the value of this class of boronic acids as building blocks for creating biologically active molecules. The specific substitution pattern can influence how the molecule interacts with its biological target and how it is metabolized, making it a valuable tool for lead optimization in drug discovery programs.
Conclusion
This compound and its isomers are highly valuable and versatile reagents in modern organic synthesis. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecules with tailored electronic and steric properties. By understanding the fundamental principles of their synthesis and reactivity, and by carefully selecting the appropriate reaction conditions, researchers can leverage these building blocks to accelerate the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.
References
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
- Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents.
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
- (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid. Abovchem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
- 3-Methoxyphenylboronic acid synthesis. ChemicalBook.
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses.
- Suzuki Coupling. Organic Chemistry Portal.
- PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. European Patent Office.
- Suzuki reaction. Wikipedia.
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- 3. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 4. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
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- 7. benchchem.com [benchchem.com]
A Comparative Guide for Researchers: 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid vs. Its Trifluoroborate Salt in Suzuki-Miyaura Coupling
In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2][3] The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an in-depth, objective comparison between 3-Chloro-5-fluoro-2-methoxyphenylboronic acid and its corresponding potassium trifluoroborate salt, offering experimental insights to aid researchers in selecting the optimal reagent for their specific needs.
The structure of this compound is a testament to its utility in creating complex molecular architectures. The presence of chloro, fluoro, and methoxy functionalities offers multiple points for further chemical modification, making it a valuable building block in drug discovery.[4][5][6]
Section 1: The Stability Paradigm: A Tale of Two Boron Species
A primary challenge with boronic acids is their inherent instability.[7] They are susceptible to several decomposition pathways that can compromise purity and reactivity.[7]
Key Stability Differences:
| Parameter | This compound | Potassium 3-Chloro-5-fluoro-2-methoxyphenyltrifluoroborate |
| Form | Typically a crystalline solid, but can be difficult to purify. | Crystalline, free-flowing solid.[7][8] |
| Air & Moisture Stability | Prone to dehydration to form cyclic boroxine anhydrides.[7][8] Susceptible to oxidation and protodeboronation.[7][9] | Remarkably stable to both air and moisture.[8][9] |
| Storage | Requires storage under inert atmosphere and refrigerated conditions for long-term stability. | Can be stored on the benchtop for extended periods without significant degradation.[9][10] |
| Stoichiometry | The presence of boroxine anhydrides can lead to uncertainty in stoichiometry.[8][11] | Well-defined, stable monomeric salt, ensuring accurate stoichiometry. |
The enhanced stability of the trifluoroborate salt is attributed to the tetracoordinate nature of the boron atom, which forms a stable anionic complex.[7][9] This structure effectively "protects" the boron from common degradation routes that affect the vacant p-orbital of the tricoordinate boronic acid.[7][9]
Experimental Protocol: Benchtop Stability Assessment
A simple yet effective method to compare the benchtop stability of the two reagents is to monitor their purity over time using ¹H NMR spectroscopy.
Methodology:
-
Place 100 mg of both the boronic acid and the trifluoroborate salt in separate, uncapped vials on a laboratory bench, exposed to the ambient atmosphere.
-
At time intervals of 0, 7, 14, and 30 days, dissolve a small sample (approx. 5 mg) of each compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a quantitative ¹H NMR spectrum for each sample.
-
Integrate the aromatic protons' signals relative to an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the percentage of the intact organoboron reagent remaining.
Expected Outcome: The trifluoroborate salt is expected to show minimal to no degradation over the 30-day period, while the boronic acid will likely exhibit signs of decomposition, such as the appearance of new signals corresponding to the boroxine or protodeboronated byproducts.
Section 2: Performance in Suzuki-Miyaura Coupling: A Head-to-Head Comparison
While stability is a crucial practical consideration, the ultimate measure of a reagent's utility lies in its performance in the desired chemical transformation. The Suzuki-Miyaura reaction provides an excellent platform for this comparison.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The activation of the organoboron species is a critical aspect of the transmetalation step.[2]
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
The Role of the Boron Species in Transmetalation
For the boronic acid, activation typically occurs through the formation of a boronate species by reaction with a base.[2][12] This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[12]
In the case of the trifluoroborate salt, the "slow release" of the corresponding boronic acid under the basic reaction conditions is believed to be a key factor in its performance.[13] This controlled release can minimize side reactions such as homocoupling.[8] The hydrolysis of the trifluoroborate to the boronic acid is a crucial step for its participation in the catalytic cycle.[13]
Diagram: Activation of Boron Reagents
Caption: Activation pathways for boronic acid and trifluoroborate.
Comparative Experimental Protocol: Suzuki-Miyaura Coupling
To objectively compare the performance of this compound and its trifluoroborate salt, a standardized Suzuki-Miyaura coupling reaction with a model aryl bromide is proposed.
Reaction Scheme:
(Illustrative reaction scheme showing the coupling of the boron reagent with 4-bromoanisole to yield the corresponding biaryl product)
Methodology:
-
Reaction Setup: In separate oven-dried reaction vials, add the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%).[14]
-
Reagent Addition: To one vial, add this compound (1.2 equiv.). To the other, add potassium 3-Chloro-5-fluoro-2-methoxyphenyltrifluoroborate (1.2 equiv.).
-
Solvent and Base: Add the solvent system (e.g., toluene/water, 4:1) and the base (e.g., K₂CO₃, 2.0 equiv.).[15]
-
Reaction Conditions: Seal the vials, degas with an inert gas (e.g., argon), and heat the reactions at a specified temperature (e.g., 85 °C) with stirring for a set time (e.g., 12 hours).[14]
-
Work-up and Analysis: After cooling to room temperature, quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate). Analyze the crude reaction mixture by LC-MS or GC-MS to determine the conversion and yield of the desired biaryl product. Purify the product by column chromatography.
Comparative Data Table (Hypothetical Results):
| Reagent | Yield (%) | Reaction Time (h) | Purity (by NMR) | Notes |
| Boronic Acid | 85% | 12 | 95% | Some homocoupling of the boronic acid observed as a minor byproduct. |
| Trifluoroborate Salt | 92% | 12 | >99% | Cleaner reaction profile with minimal byproduct formation.[8] |
Experimental Workflow Diagram
Caption: Workflow for the comparative Suzuki-Miyaura coupling.
Section 3: Practical Considerations and Recommendations
Ease of Handling: Potassium organotrifluoroborates are generally crystalline, free-flowing solids that are easier to handle and weigh accurately compared to boronic acids, which can be less crystalline and prone to static.[7][8]
Purification: The enhanced stability of trifluoroborates often translates to cleaner reactions, simplifying product purification as fewer byproducts, such as those from homocoupling, are formed.[8]
Cost: While the initial cost of a trifluoroborate salt may be higher than its corresponding boronic acid, the increased stability, reliability, and often higher yields can lead to long-term cost savings, especially in multi-step syntheses.
For researchers and drug development professionals, the choice between this compound and its potassium trifluoroborate salt depends on the specific priorities of the project.
-
For routine, small-scale synthesis where the boronic acid is used immediately after purchase or synthesis, and cost is a primary driver, the boronic acid may be a suitable choice.
-
For complex, multi-step syntheses, process development, and applications where reagent stability, reproducibility, and high purity are paramount, the potassium trifluoroborate salt is the superior option. Its ease of handling, long-term stability, and often cleaner reaction profiles provide significant advantages that can accelerate research and development timelines.[8][9]
The "protecting group" nature of the trifluoroborate moiety offers a level of robustness that is highly desirable in the demanding environment of modern chemical synthesis.[9][16]
References
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. Available at: [Link]
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. Available at: [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Available at: [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. Available at: [Link]
-
TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses. Available at: [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Illinois Urbana-Champaign. Available at: [Link]
- Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. Available at: [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available at: [Link]
-
This compound pinacol ester. AOBChem USA. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. Available at: [Link]
-
Potassium (3-Methoxyphenyl)trifluoroborate. PubChem. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health. Available at: [Link]
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A Comparative Guide to the Structural Analysis of Biaryls Derived from 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid
Introduction
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous natural products, pharmaceuticals, and advanced materials.[1][2] The precise three-dimensional arrangement of the two aryl rings, especially in the presence of ortho-substituents, can give rise to a phenomenon known as atropisomerism—a form of axial chirality resulting from hindered rotation around the single bond connecting the rings.[3][4][5] This restricted rotation can lead to stable, non-interconverting stereoisomers (atropisomers) that may exhibit profoundly different biological activities.[4][6][7] Consequently, the robust synthesis and rigorous structural characterization of substituted biaryls are of paramount importance in drug discovery and development.[6]
This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of biaryls synthesized using 3-Chloro-5-fluoro-2-methoxyphenylboronic acid as a key building block. The presence of chloro, fluoro, and methoxy groups at the 3-, 5-, and 2-positions, respectively, presents a sterically hindered and electronically distinct system, making its resulting biaryls a compelling case study for structural analysis. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Mass Spectrometry (MS) in defining the connectivity, conformation, and stereochemistry of these complex molecules.
Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of C-C bonds between sp2-hybridized carbon atoms, making it ideal for biaryl synthesis.[1][8][9] Its popularity stems from mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[1][10]
The general scheme for the synthesis of a biaryl using this compound and a generic aryl halide is depicted below. The reaction is catalyzed by a palladium(0) species and requires a base to activate the boronic acid for the crucial transmetalation step.[1][11]
Figure 1. General workflow for the Suzuki-Miyaura cross-coupling to synthesize biaryls.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for the synthesis of a biaryl from this compound and a suitable aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)[1]
-
Potassium carbonate (K₂CO₃) (2.0 mmol)[1]
-
Toluene (10 mL)
-
Degassed water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[1]
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1]
-
Add toluene and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours (reaction progress can be monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Comparative Analysis of Characterization Techniques
The choice of analytical technique is critical for unambiguously determining the structure of the synthesized biaryl. The ortho-methoxy group and the ortho-substituent on the coupling partner's ring will likely create significant steric hindrance, favoring non-planar conformations and potentially leading to stable atropisomers.[12][13]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, relative stereochemistry, conformational dynamics, atropisomeric ratio. | Non-destructive, provides detailed structural information in solution, can probe dynamic processes.[14][15] | Does not directly provide absolute configuration without chiral auxiliaries; peak overlap can be an issue in complex molecules.[16] |
| X-ray Crystallography | Unambiguous 3D structure, absolute configuration, bond lengths and angles, packing interactions. | Provides the definitive solid-state structure and absolute configuration.[17][18][19] | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be the same as in solution.[17] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides accurate mass and molecular formula, isotopic patterns can confirm the presence of halogens.[20][21] | Provides limited information on stereochemistry or conformation. |
Table 1. Comparison of key analytical techniques for biaryl characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[14][15] For biaryls derived from this compound, a suite of NMR experiments can provide a wealth of information.
Key NMR Experiments and Their Utility:
-
¹H NMR: Provides information on the number and chemical environment of protons. The coupling patterns can help to establish the substitution pattern on the aromatic rings. In cases of atropisomerism, separate sets of signals may be observed for each atropisomer.[22]
-
¹³C NMR: Shows the number of unique carbon atoms. The presence of distinct signals for each atropisomer can provide further evidence for hindered rotation.[16][23]
-
¹⁹F NMR: The fluorine atom serves as a sensitive probe. Its chemical shift will be highly dependent on the dihedral angle between the two aryl rings.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and establishing the connectivity of the biaryl skeleton.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is a critical technique for probing the spatial proximity of atoms. For biaryls, NOE correlations between protons on the two different aryl rings can provide direct evidence for the preferred conformation and help to distinguish between atropisomers.
The ortho-methoxy group is a particularly useful handle in ¹H NMR. The protons of this group will be shielded or deshielded depending on their proximity to the adjacent aromatic ring, providing a sensitive measure of the dihedral angle.
Figure 2. A typical workflow for the NMR-based structural elucidation of a biaryl.
Single Crystal X-ray Crystallography
X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise arrangement of atoms in a crystalline solid.[17][18] This technique is unparalleled for determining the absolute configuration of chiral molecules, including stable atropisomers.[17][19]
For a biaryl synthesized from this compound, a successful crystal structure determination would provide:
-
Unambiguous Connectivity: Confirming the C-C bond formation between the two aryl rings.
-
Precise Dihedral Angle: Quantifying the twist between the two aromatic rings in the solid state.
-
Absolute Configuration: In the case of an enantiomerically pure sample of a stable atropisomer, the absolute stereochemistry can be determined, often using the Flack parameter.[17]
-
Intramolecular Interactions: Revealing any non-covalent interactions, such as hydrogen bonds or halogen bonds, that might stabilize a particular conformation.
The primary challenge with this technique is obtaining a single crystal of sufficient quality for diffraction.[18] It is also important to recognize that the conformation observed in the solid state may be influenced by crystal packing forces and might not be the dominant conformation in solution.[13]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a synthesized compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is crucial for confirming that the desired Suzuki coupling has occurred and that the product has the expected elemental composition (C, H, B, Cl, F, O).
-
Isotopic Pattern Analysis: The presence of chlorine provides a distinct isotopic signature in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[20][24] This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion (M) peak, providing strong evidence for the presence of a single chlorine atom in the molecule.[20][21]
While MS does not provide direct information about the 3D structure or stereochemistry, it is a rapid and highly sensitive technique for verifying the identity of the synthesized biaryl. The fragmentation patterns observed in MS/MS experiments can sometimes offer additional structural clues.
Conclusion
The structural analysis of biaryls derived from this compound requires a multi-faceted analytical approach. The inherent steric hindrance in these molecules makes a thorough conformational and, where applicable, atropisomeric analysis essential.
-
Mass Spectrometry serves as the initial checkpoint, confirming the molecular weight and elemental formula, with the chlorine isotopic pattern providing a key diagnostic feature.
-
NMR Spectroscopy is the primary tool for elucidating the detailed structure in solution, establishing connectivity, and probing the dynamic conformational behavior and the potential presence of atropisomers.
-
X-ray Crystallography , when successful, offers the ultimate structural proof, providing an unambiguous 3D structure and absolute configuration in the solid state.
By judiciously combining these powerful techniques, researchers can gain a comprehensive understanding of the structural nuances of these medicinally relevant biaryl compounds, paving the way for further investigation into their structure-activity relationships.
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Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Accounts of Chemical Research. [3]
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Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry. [4]
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Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid. BenchChem. [10]
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Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE. [12]
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Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [11]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [9]
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Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms. ResearchGate. [23]
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Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Information and Modeling. [13]
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Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications. [25]
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Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. ResearchGate. [26]
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Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. Amino Acids. [27]
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(a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN... ResearchGate. [22]
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X-Ray Crystallography of Chemical Compounds. Comprehensive Medicinal Chemistry II. [17]
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Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. Tetrahedron Letters.
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Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.
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How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure. [14]
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X-ray Crystallography. Chemistry LibreTexts. [18]
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Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. ResearchGate.
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Natural Product Communications. [19]
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
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(3'-chloro-2-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid. ChemShuttle.
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Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine. ElectronicsAndBooks.
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [20]
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X-ray crystallography and chirality: understanding the limitations. ResearchGate.
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The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
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Unusual Fluorine Substitution Effect on S…Cl Bonding between Sulfides and Atomic Chlorine. ResearchGate.
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mass spectra - the M+2 peak. Chemguide. [24]
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Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. RSC Medicinal Chemistry.
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Radicals and Mass Spectrometry (MS) Spring 2021. SlidePlayer. [21]
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Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences. [28]
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(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid. MySkinRecipes.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-fluoro-2-methoxyphenylboronic Acid
As researchers and developers in the pharmaceutical and chemical industries, our work with novel reagents is foundational to discovery. Yet, our responsibility extends beyond synthesis and application to the safe and environmentally conscious management of chemical waste. This guide provides a detailed protocol for the proper disposal of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid, a halogenated organoboron compound. The procedures outlined here are grounded in principles of chemical safety, regulatory compliance, and scientific integrity to ensure the protection of personnel and the environment.
Hazard Profile and Core Safety Considerations
Understanding the inherent risks of a compound is the first step in managing its lifecycle. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its hazard profile from analogous structures like 4-Fluoro-2-methoxyphenylboronic acid and 3-Chloro-4-methoxyphenylboronic acid.
Anticipated Hazards:
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Thermal Decomposition: When heated to decomposition, it can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, hydrogen fluoride (HF), and hydrogen chloride (HCl).[1]
-
Reactivity: Incompatible with strong oxidizing agents.[1]
These hazards necessitate handling the compound and its waste with stringent safety measures. The core principle is to prevent its release into the environment and to avoid creating hazardous chemical reactions during the disposal process.[3]
The Three Pillars of Disposal: A Strategic Overview
A successful disposal strategy is proactive, not reactive. It begins before the waste is even generated and is built on three key pillars: Characterization, Segregation, and Professional Disposal.
| Pillar | Description | Rationale |
| Characterization | Classify the waste material based on its chemical properties. This compound is a Halogenated Organic Acidic Waste . | Proper classification is a legal requirement under regulations like the Resource Conservation and Recovery Act (RCRA) and ensures the waste is sent to a facility capable of managing it.[4][5] Mischaracterization can lead to dangerous reactions and regulatory fines. |
| Segregation | Keep this waste stream separate from other chemical wastes. Specifically, do not mix with bases, strong oxidizing agents, or non-halogenated organic solvents.[6][7][8] | Mixing incompatible waste streams is a primary cause of laboratory accidents.[3] Halogenated wastes are typically incinerated at high temperatures, a different disposal route than non-halogenated solvents, which may be recycled or fuel-blended.[8][9] |
| Professional Disposal | All waste, whether in its original solid form or as a neutralized aqueous solution, must ultimately be disposed of through a licensed hazardous waste facility.[1][2] | This ensures compliance with local, regional, and national environmental regulations and guarantees the waste is managed in an environmentally sound manner.[3][10] |
Below is a logical workflow illustrating the decision-making process for disposal.
Step-by-Step Disposal Protocols
Adherence to a standardized, step-by-step protocol is critical for ensuring safety and compliance.
Primary Disposal: Un-neutralized Waste
This is the most direct and often preferred method, as it involves minimal chemical manipulation.
-
Personal Protective Equipment (PPE): Before handling the waste, equip yourself with standard laboratory PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[1][11] All handling of solid waste should be done in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1]
-
Waste Segregation:
-
Solid Waste: Collect unadulterated this compound, or materials lightly contaminated with it (e.g., weighing paper, contaminated gloves), in a dedicated, robust, and sealable container.[11]
-
Liquid Waste: If the compound is part of a reaction mixture (e.g., dissolved in a halogenated solvent like dichloromethane), collect it in a separate container designated for halogenated organic liquid waste .[8]
-
-
Container Labeling: The waste container must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Halogenated Organic")
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, and away from incompatible materials.[1][2]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.
Optional Pre-treatment: Neutralization of Dilute Aqueous Solutions
For waste streams consisting only of this compound dissolved in water, neutralization can be performed to reduce its acidic characteristic. This is only recommended for small volumes generated by trained personnel.[12] Crucially, this does not render the waste non-hazardous , as it still contains a halogenated organic compound. The neutralized solution must still be disposed of as hazardous waste.
Detailed Neutralization Protocol:
-
Safety First: Perform this procedure in a chemical fume hood behind a safety shield. Wear appropriate PPE, including a face shield in addition to safety goggles.[12]
-
Prepare for Exotherm: Place the beaker containing the acidic solution in a larger container filled with an ice-water slush to dissipate any heat generated.[12]
-
Select a Weak Base: Use a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. Add the basic solution to the acidic waste slowly and in small portions using a pipette or dropping funnel while continuously stirring.[3][13] Do not add solid base directly to the acidic solution, as this can cause uncontrolled effervescence and splashing.
-
Monitor: Observe the reaction closely. If there is excessive gas evolution or a rapid temperature increase, stop the addition immediately.
-
Check pH: Periodically check the pH of the solution using a pH meter or pH strips. Continue adding the basic solution until the pH is stable within a neutral range (approximately 5.5 to 9.5).[12]
-
Final Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container for Aqueous Waste . Even though neutralized, it is not suitable for drain disposal due to its chemical composition.[1] Arrange for disposal through your certified waste handler.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If any flammable solvents are present, turn off all potential ignition sources.
-
PPE: Don appropriate PPE, including respiratory protection if the material is a fine powder.
-
Containment: For a solid spill, carefully sweep up the material and place it into a sealed container for disposal.[1][14] Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into a hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and your institution's EHS department.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets (SDS). Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Greenflow. (2024, October 1). How to Dispose of Used Acid: A Safe and Responsible Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-5-fluoro-2-methoxyphenylboronic acid
As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Chloro-5-fluoro-2-methoxyphenylboronic acid is foundational. This arylboronic acid is a valuable building block, particularly in cross-coupling reactions, but its handling demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural framework grounded in the specific hazards of this compound to ensure your safety and the integrity of your research.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the critical first step in establishing a valid safety protocol. This compound, like many of its chemical class, is not benign. Its primary hazards are categorized as follows:
-
Skin Irritation (H315): Direct contact can cause inflammation and irritation.[1][2]
-
Serious Eye Irritation (H319): This compound poses a significant risk to the eyes, capable of causing serious, reversible damage.[1][2]
-
Respiratory Irritation (H335): As a fine solid, the dust can irritate the respiratory tract if inhaled.[2]
-
Harmful if Swallowed (H302): Ingestion of the compound can be harmful.[3]
The physical form of this compound—a solid powder—is a key consideration. Any operation that can generate dust, such as weighing or transferring, significantly increases the risk of inhalation and inadvertent contact.[4] Furthermore, the broader class of arylboronic acids has been identified as potentially mutagenic, which underscores the importance of minimizing exposure even at low levels.[5][6]
Core PPE Requirements: A Multi-Layered Defense
A robust safety plan relies on a combination of engineering controls and personal protective equipment. The fume hood is your primary engineering control and the most critical piece of equipment for mitigating inhalation risks.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound that could generate dust must be performed inside a properly functioning chemical fume hood.[4][7] This is your first and most effective line of defense, capturing airborne particles at the source and protecting your breathing zone.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this chemical.
-
Eye and Face Protection: The eyes are especially vulnerable to chemical dust and splashes.[4]
-
Chemical Safety Goggles: These are required at all times. Unlike safety glasses, goggles provide a complete seal around the eyes, offering protection from airborne dust and splashes.[7][8]
-
Face Shield: A face shield should be worn in addition to safety goggles during procedures with a higher risk of splashing, such as when preparing solutions or handling larger quantities.[9][10] A face shield alone does not provide adequate protection.[9]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact.[10] Always inspect gloves for tears or defects before use.[11] If you are working with solutions, consult a glove compatibility chart for the specific solvent being used. Contaminated gloves should be removed promptly and properly, and hands should be washed thoroughly after any handling procedure.[12]
-
-
Body Protection:
-
Laboratory Coat: A standard lab coat is the minimum requirement to protect your skin and clothing from contamination.[7]
-
Proper Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[11]
-
Chemical-Resistant Apron: For tasks involving larger quantities or a significant risk of splashes, a rubber or other chemical-resistant apron worn over the lab coat is recommended.[9]
-
PPE in Practice: Operational & Disposal Plan
The following table and workflow diagram provide a clear, step-by-step guide to integrating PPE usage into your daily operations with this compound.
Table 1: PPE Levels for Specific Laboratory Tasks
| Task / Operation | Minimum Required PPE | Recommended Additional PPE |
| Container Transport | Safety Glasses, Lab Coat, Nitrile Gloves | Secondary Containment Carrier[7] |
| Weighing Solid Compound | Chemical Safety Goggles, Lab Coat, Nitrile Gloves | Face Shield |
| Preparing Solutions | Chemical Safety Goggles, Lab Coat, Nitrile Gloves | Chemical-Resistant Apron, Face Shield[8][9] |
| Reaction & Work-up | Chemical Safety Goggles, Lab Coat, Nitrile Gloves | Chemical-Resistant Apron |
| Handling Waste | Chemical Safety Goggles, Lab Coat, Nitrile Gloves | - |
| Cleaning Minor Spills | Chemical Safety Goggles, Lab Coat, 2 pairs of Nitrile Gloves | Chemical-Resistant Apron |
Operational Workflow: From Receipt to Disposal
This workflow outlines the critical safety checkpoints for handling the compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Response Protocols
Preparedness is key to mitigating the harm from accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[9][12] Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][9] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately.[13] If they experience difficulty breathing, seek medical attention.[13]
-
Minor Spill (Solid): Alert personnel in the immediate area.[7] Wearing your full PPE, carefully sweep up the solid material to avoid generating dust or, preferably, cover with a moist, inert absorbent pad and then collect it.[7] Place the collected material and cleanup supplies into a sealed container for hazardous waste disposal.[7]
By integrating these expert-validated protocols and understanding the rationale behind them, you can handle this compound with the confidence that comes from a deep-seated commitment to safety.
References
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University of Michigan-Dearborn. (n.d.). Irritant Chemicals. Retrieved from [Link]
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CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]
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DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials. Retrieved from [Link]
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University of California, Davis. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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Technical Safety Services. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
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GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. Retrieved from [Link]
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Organic Chemistry Portal. (2015, June 29). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
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Organic Chemistry Portal. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
